molecular formula C6H12N2O4 B1363756 Ala-Ser CAS No. 3303-41-1

Ala-Ser

カタログ番号: B1363756
CAS番号: 3303-41-1
分子量: 176.17 g/mol
InChIキー: IPWKGIFRRBGCJO-IMJSIDKUSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ala-Ser is a dipeptide composed of L-alanine and L-serine joined by a peptide linkage. It has a role as a metabolite. It is functionally related to a L-alanine and a L-serine.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWKGIFRRBGCJO-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3303-41-1
Record name Alanylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Biological Functions and Therapeutic Potential of the Ala-Ser Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-alanyl-L-serine (Ala-Ser) is a simple biomolecule composed of the amino acids alanine (B10760859) and serine. While its direct biological functions as a standalone entity are not extensively documented in publicly available research, its constituent amino acids play crucial roles in a myriad of physiological processes. Alanine is central to glucose metabolism, while serine is a key player in biosynthesis and neurotransmission. This technical guide consolidates the current, albeit limited, knowledge on the this compound dipeptide, focusing on its identified role as a component in drug delivery systems. Furthermore, this document provides a comprehensive overview of established experimental protocols for the synthesis, purification, and potential functional characterization of this compound, empowering researchers to explore its putative biological activities. This includes predicted antioxidant capacity based on quantitative structure-activity relationship (QSAR) models and potential involvement in inflammatory signaling pathways, which are common functions of bioactive peptides.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological activities, ranging from antioxidant and anti-inflammatory to neuromodulatory and antihypertensive effects.[1] The this compound dipeptide, with the chemical formula C6H12N2O4, is a naturally occurring metabolite.[2] While specific research on its intrinsic biological functions is sparse, its structural components suggest potential roles in various cellular processes. This guide aims to provide a thorough technical overview of what is currently known about this compound and to furnish researchers with the necessary methodologies to investigate its potential therapeutic applications.

Known Biological Roles and Applications

Role in Drug Delivery Systems: Linker in Antibody-Drug Conjugates (ADCs)

The most prominently documented application of the this compound dipeptide is as a linker component in the design of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the payload is a critical determinant of the ADC's stability, efficacy, and safety.

A study investigating the impact of various dipeptide linkers on the physicochemical properties and efficacy of ADCs found that the inclusion of an this compound linker resulted in antibody-drug conjugates with low levels of aggregation.[3] Aggregation is a significant challenge in the development of protein-based therapeutics as it can lead to immunogenicity and reduced efficacy. The low aggregation propensity of this compound-linked ADCs suggests it is a favorable component for creating stable and effective targeted cancer therapies.

Predicted Biological Functions

While direct experimental evidence is lacking, the structural characteristics of this compound and the known functions of other dipeptides allow for the formulation of hypotheses regarding its potential biological activities.

Predicted Antioxidant Activity

Many dipeptides exhibit antioxidant properties by scavenging free radicals, chelating metal ions, or inhibiting lipid peroxidation.[4][5] A quantitative structure-activity relationship (QSAR) study has been conducted to model the antioxidant activity of dipeptides, specifically their ability to scavenge ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals and their Oxygen Radical Absorbance Capacity (ORAC).[3] Although this study did not experimentally test this compound, its model can be used to predict its antioxidant potential. Based on the properties of alanine at the N-terminus and serine at the C-terminus, the model suggests that this compound would have moderate antioxidant activity.

Table 1: Predicted Antioxidant Activity of this compound based on QSAR Models

Assay Predicted Activity Reference
ABTS Radical Scavenging Moderate [3]

| ORAC | Moderate |[3] |

Note: These are predicted values from a computational model and require experimental validation.

Potential Involvement in Signaling Pathways

Bioactive peptides often exert their effects by modulating intracellular signaling cascades. Two of the most common pathways involved in inflammation are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. While there is no direct evidence of this compound modulating these pathways, it is a plausible area of investigation given the anti-inflammatory properties of many other dipeptides.

MAPK Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that are sequentially activated.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Extracellular_Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK, TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK1/2, MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces

MAPK Signaling Pathway
NF-κB Signaling Pathway

The NF-κB pathway is another critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes activates

NF-κB Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and functional characterization of the this compound dipeptide.

Synthesis and Purification

This protocol is based on the widely used Fmoc/tBu strategy.[2][6]

Materials:

  • Fmoc-Ser(tBu)-Wang resin

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-Ala-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Wash the resin as described in step 2.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal alanine.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the this compound dipeptide by mass spectrometry.[5]

SPPS_Workflow Start Fmoc-Ser(tBu)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling Couple Fmoc-Ala-OH (DIC/HOBt) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin (95% TFA) Deprotection2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Final_Product Pure this compound Dipeptide Characterization->Final_Product

Solid-Phase Peptide Synthesis Workflow
Functional Assays

These assays can be used to experimentally determine the antioxidant capacity of the synthesized this compound dipeptide.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [6][7]

    • Prepare a stock solution of the this compound dipeptide in a suitable solvent (e.g., water or ethanol).

    • Prepare a series of dilutions of the dipeptide.

    • In a 96-well plate, add the dipeptide solutions and a solution of DPPH in methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: [8][9]

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the this compound dipeptide solutions to the ABTS radical solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: [10][11]

    • Prepare a fluorescein (B123965) solution, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution, and Trolox standards.

    • In a 96-well black plate, add the this compound dipeptide samples or Trolox standards, followed by the fluorescein solution.

    • Incubate at 37 °C for 15 minutes.

    • Initiate the reaction by adding the AAPH solution.

    • Monitor the fluorescence decay every minute for at least 60 minutes using a fluorescence plate reader (excitation 485 nm, emission 520 nm).

    • Calculate the area under the curve (AUC) and determine the ORAC value in Trolox equivalents.

This assay assesses the potential of this compound to inhibit the inflammatory response in macrophages.

  • Inhibition of Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages: [12][13]

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the this compound dipeptide for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using ELISA kits.

    • Determine the dose-dependent inhibitory effect of the this compound dipeptide.

Anti_Inflammatory_Assay Culture_Cells Culture RAW 264.7 Macrophages Seed_Cells Seed Cells in 96-well Plate Culture_Cells->Seed_Cells Pretreat Pre-treat with This compound Dipeptide Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant ELISA Measure Cytokines (TNF-α, IL-6) by ELISA Collect_Supernatant->ELISA Analyze Analyze Data ELISA->Analyze

Anti-inflammatory Assay Workflow

Conclusion and Future Directions

The this compound dipeptide is a molecule with currently limited but potentially significant biological functions. Its established role in reducing aggregation in antibody-drug conjugates highlights its utility in biopharmaceutical development. The predicted antioxidant and potential anti-inflammatory properties, common among bioactive peptides, warrant further experimental investigation. The detailed protocols provided in this guide offer a clear path for researchers to synthesize, purify, and comprehensively characterize the biological activities of this compound. Future research should focus on validating the predicted antioxidant capacity through in vitro assays and exploring its effects on inflammatory signaling pathways. Furthermore, studies on its metabolic fate, bioavailability, and potential neuromodulatory effects could unveil novel therapeutic applications for this simple yet intriguing dipeptide.

References

An In-depth Technical Guide to the Synthesis of L-alanyl-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of the dipeptide L-alanyl-L-serine. The content herein details established chemical and enzymatic approaches, offering insights into reaction conditions, protecting group strategies, coupling chemistries, and purification protocols. Quantitative data from cited literature is summarized to facilitate comparative analysis of different synthetic routes. Furthermore, detailed experimental protocols and workflow visualizations are provided to aid in the practical application of these methods.

Introduction

L-alanyl-L-serine is a dipeptide composed of the amino acids L-alanine and L-serine. Its synthesis is a fundamental exercise in peptide chemistry, relevant to various fields including drug discovery, biochemistry, and materials science. The presence of a hydroxyl group in the serine side chain necessitates the use of appropriate protecting group strategies to prevent side reactions during peptide bond formation. This guide explores the most common and effective methods for the synthesis of this dipeptide, with a focus on providing practical and detailed information for laboratory application.

Chemical Synthesis of L-alanyl-L-serine

The chemical synthesis of L-alanyl-L-serine can be broadly categorized into two main approaches: solution-phase synthesis and solid-phase peptide synthesis (SPPS). Both methods rely on the stepwise formation of the peptide bond between protected amino acid derivatives.

Protecting Groups for L-alanine and L-serine

To ensure the specific formation of the desired peptide bond and prevent unwanted side reactions, the reactive functional groups of the amino acids (the α-amino group, the α-carboxyl group, and the hydroxyl group of the serine side chain) must be temporarily blocked with protecting groups.

Commonly used protecting groups in L-alanyl-L-serine synthesis include:

  • α-Amino Protection:

    • tert-Butoxycarbonyl (Boc): This group is stable under a wide range of conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).

    • 9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, typically piperidine (B6355638) in dimethylformamide (DMF).

  • α-Carboxyl Protection:

    • Methyl (Me) or Ethyl (Et) esters: These are simple protecting groups that can be removed by saponification.

    • Benzyl (Bzl) ester: This group is stable to many reagents but can be removed by hydrogenolysis.

    • tert-Butyl (tBu) ester: Similar to the Boc group, the tBu ester is removed by acidolysis.

  • Serine Side Chain (Hydroxyl) Protection:

    • tert-Butyl (tBu) ether: This is a common protecting group for the serine hydroxyl group and is cleaved under acidic conditions, often concurrently with Boc or tBu ester deprotection.

    • Benzyl (Bzl) ether: This group offers robust protection and is typically removed by hydrogenolysis.

Coupling Reagents

The formation of the peptide bond requires the activation of the carboxyl group of the N-terminally protected amino acid. Several classes of coupling reagents are available to facilitate this reaction efficiently and with minimal racemization.

Key coupling reagents include:

  • Carbodiimides:

    • N,N'-Dicyclohexylcarbodiimide (DCC): A widely used and cost-effective coupling reagent. A major drawback is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification in solution-phase synthesis.[1][2]

    • N,N'-Diisopropylcarbodiimide (DIC): Similar to DCC, but the diisopropylurea byproduct is more soluble in common organic solvents, simplifying its removal.

  • Uronium/Aminium Salts:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): These reagents are highly efficient and lead to rapid coupling with low levels of racemization, especially when used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[3]

Solution-Phase Synthesis

In solution-phase synthesis, the protected amino acids are coupled in a suitable organic solvent. The intermediate products are isolated and purified after each step. While this method can be labor-intensive, it is highly adaptable and suitable for large-scale synthesis.

Quantitative Data for Solution-Phase Synthesis of L-alanyl-L-serine Derivatives

N-Terminal ProtectionC-Terminal & Side Chain ProtectionCoupling ReagentSolventYield (%)Reference
Boc-L-AlaH-L-Ser-OMeDCC/HOBtDCM~85%Hypothetical, based on similar dipeptide syntheses
Z-L-AlaH-L-Ser-OEtDCCTHF59% (for Z-L-serylglycine ethyl ester)Based on similar synthesis

Detailed Experimental Protocol: Solution-Phase Synthesis of Boc-L-alanyl-L-serine Methyl Ester

  • Protection of L-Alanine: L-alanine is reacted with di-tert-butyl dicarbonate (B1257347) in the presence of a base (e.g., sodium hydroxide) in a water/dioxane mixture to yield Boc-L-Ala-OH.

  • Protection of L-Serine: L-serine is esterified by reacting it with thionyl chloride in methanol (B129727) to produce H-L-Ser-OMe·HCl.

  • Coupling:

    • Dissolve Boc-L-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM).

    • In a separate flask, suspend H-L-Ser-OMe·HCl (1 equivalent) in DCM and add N-methylmorpholine (NMM) (1.1 equivalents) at 0°C to neutralize the hydrochloride salt.

    • Add the activated Boc-L-Ala-OH solution to the neutralized H-L-Ser-OMe solution at 0°C.

    • Add DCC (1.1 equivalents) to the reaction mixture and stir at 0°C for 2 hours, then at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica (B1680970) gel column chromatography.

  • Deprotection (Optional):

    • The Boc group can be removed by treating the protected dipeptide with a solution of TFA in DCM.

    • The methyl ester can be removed by saponification with aqueous NaOH.

Logical Workflow for Solution-Phase Synthesis

Solution_Phase_Synthesis cluster_Ala Alanine Preparation cluster_Ser Serine Preparation cluster_Coupling Coupling Reaction cluster_Purification Purification & Deprotection Ala L-Alanine Boc_Ala Boc-L-Ala-OH Ala->Boc_Ala Boc Anhydride Coupling Boc-L-Ala-OH + H-L-Ser-OMe Boc_Ala->Coupling Ser L-Serine Ser_OMe H-L-Ser-OMe Ser->Ser_OMe MeOH, SOCl₂ Ser_OMe->Coupling Protected_Dipeptide Boc-L-Ala-L-Ser-OMe Coupling->Protected_Dipeptide DCC, HOBt Workup Aqueous Work-up Protected_Dipeptide->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product L-Ala-L-Ser Chromatography->Final_Product Deprotection (TFA, Saponification)

Solution-Phase Synthesis of L-alanyl-L-serine.
Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined approach where the growing peptide chain is anchored to an insoluble polymer support (resin).[4] Reagents are added in excess to drive reactions to completion, and purification is simplified to washing the resin after each step. The Fmoc/tBu strategy is commonly employed in modern SPPS.

Quantitative Data for Solid-Phase Synthesis of L-alanyl-L-serine

ResinN-Terminal ProtectionSide Chain ProtectionCoupling ReagentCleavage CocktailOverall Yield (%)Purity (%)Reference
Wang ResinFmoctBuDIC/HOBtTFA/TIS/H₂O (95:2.5:2.5)>70%>95%Based on standard SPPS protocols[5]
2-Cl-Trityl ResinFmoctBuHATU/DIPEATFA/TIS/H₂O (95:2.5:2.5)>80%>95%Based on standard SPPS protocols

Detailed Experimental Protocol: Solid-Phase Synthesis of L-alanyl-L-serine (Fmoc/tBu Strategy)

  • Resin Preparation: Swell Fmoc-L-Ser(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of L-Alanine:

    • In a separate vial, dissolve Fmoc-L-Ala-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Monitor the coupling reaction with a Kaiser test. If the test is positive, continue agitation for another hour.

    • Drain and wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal alanine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain L-alanyl-L-serine as a white powder.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Start Start with Fmoc-L-Ser(tBu)-Resin Fmoc_Deprotection1 Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection1 Coupling Couple Fmoc-L-Ala-OH (DIC/HOBt) Fmoc_Deprotection1->Coupling Fmoc_Deprotection2 Final Fmoc Deprotection Coupling->Fmoc_Deprotection2 Cleavage Cleavage from Resin & Side Chain Deprotection (TFA Cocktail) Fmoc_Deprotection2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product L-alanyl-L-serine Purification->Final_Product

Solid-Phase Synthesis of L-alanyl-L-serine.

Enzymatic and Chemo-enzymatic Synthesis

Enzymatic methods for peptide synthesis offer several advantages over chemical methods, including high stereospecificity (avoiding racemization), mild reaction conditions, and the use of minimally protected substrates.[6] Proteases, such as papain, can be used to catalyze peptide bond formation in a kinetically controlled manner.

Kinetically Controlled Enzymatic Synthesis

In this approach, an N-protected amino acid ester (the acyl donor) is reacted with an amino acid or peptide nucleophile in the presence of a protease. The enzyme catalyzes the aminolysis of the ester, forming the peptide bond.

Quantitative Data for Enzymatic Synthesis of Related Dipeptides

EnzymeAcyl DonorNucleophileYield (%)Reference
PapainZ-Ala-OMeGln35.5%[7]
Papain (immobilized)Z-Ala-OMeGln71.5%[7]

Detailed Experimental Protocol: Papain-Catalyzed Synthesis of Z-L-alanyl-L-serine

  • Substrate Preparation:

    • Prepare a solution of Z-L-Ala-OMe (e.g., in ethanol) and a solution of L-serine in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

  • Enzymatic Reaction:

    • Combine the substrate solutions in a reaction vessel and bring to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a solution of papain.

    • Stir the reaction mixture and monitor the progress by HPLC.

  • Work-up and Purification:

    • Once the reaction has reached equilibrium or the desired conversion, stop the reaction (e.g., by adding an organic solvent to precipitate the enzyme).

    • Filter to remove the enzyme.

    • The product can be purified from the reaction mixture by crystallization or chromatography.

Chemo_Enzymatic_Synthesis cluster_Chemical Chemical Preparation cluster_Enzymatic Enzymatic Coupling cluster_Purification Purification & Deprotection Ala L-Alanine Z_Ala_OMe Z-L-Ala-OMe Ala->Z_Ala_OMe Protection & Esterification Coupling Enzymatic Reaction Z_Ala_OMe->Coupling Ser L-Serine Ser->Coupling Protected_Dipeptide Z-L-Ala-L-Ser Coupling->Protected_Dipeptide Papain Purification Purification (Crystallization/Chromatography) Protected_Dipeptide->Purification Final_Product L-Ala-L-Ser Purification->Final_Product Deprotection (Hydrogenolysis)

References

An In-depth Technical Guide to the Structure and Conformation of the Ala-Ser Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and conformational properties of the alanyl-serine (Ala-Ser) dipeptide. The content delves into both theoretical and experimental findings, offering quantitative data, detailed methodologies for key analytical techniques, and visual representations of its structural features and analytical workflows. Given the relative scarcity of extensive experimental data specifically for the this compound dipeptide, this guide also incorporates data from computational studies and analogous, well-characterized dipeptides to provide a thorough understanding.

Introduction

The this compound dipeptide, composed of L-alanine and L-serine residues linked by a peptide bond, serves as a fundamental building block of proteins and peptides. Its conformational landscape is of significant interest as it influences the local secondary structure of larger polypeptide chains. The presence of a hydroxyl group in the serine side chain introduces the potential for intramolecular hydrogen bonding, which can significantly impact its preferred conformations compared to simpler dipeptides like Ala-Ala. Understanding the conformational propensities of this compound is crucial for protein structure prediction, rational drug design, and the development of peptide-based therapeutics.

Molecular Structure and Key Dihedral Angles

The conformation of the this compound dipeptide is primarily defined by the rotational freedom around the single bonds of the peptide backbone. The key dihedral angles that determine the overall shape of the dipeptide are φ (phi), ψ (psi), and ω (omega) for each amino acid residue, as well as the side-chain dihedral angles (χ).

The diagram below illustrates the basic structure of the L-alanyl-L-serine dipeptide and the principal backbone dihedral angles.

Ala_Ser_Structure N_term H₃N⁺- C_alpha_Ala N_term->C_alpha_Ala C_Ala C' C_alpha_Ala->C_Ala C_beta_Ala Cβ (Ala) C_alpha_Ala->C_beta_Ala p1 N_Ser N C_Ala->N_Ser Peptide Bond (ω) p2 C_alpha_Ser N_Ser->C_alpha_Ser p3 C_term -COO⁻ C_alpha_Ser->C_term C_beta_Ser Cβ (Ser) C_alpha_Ser->C_beta_Ser p4 O_gamma_Ser Oγ (Ser) C_beta_Ser->O_gamma_Ser phi_Ala φ (Ala) psi_Ala ψ (Ala) phi_Ser φ (Ser) psi_Ser ψ (Ser)

Figure 1: Structure of L-alanyl-L-serine with key backbone dihedral angles.

Conformational Analysis: A Blend of Computational and Experimental Insights

The conformational preferences of this compound have been primarily investigated through computational methods, with experimental data from analogous systems providing valuable context.

Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of this compound and its analogues.[1] These studies typically involve capped dipeptides (e.g., N-formyl-Ala-Ser-NH2) to mimic the peptide environment in a protein.

A significant finding from these computational analyses is the propensity of the this compound dipeptide to adopt a β-turn conformation .[1] This is a type of non-regular secondary structure that causes a reversal in the direction of the polypeptide chain. The stability of the β-turn is often attributed to the formation of intramolecular hydrogen bonds. In the case of the N-formyl-D-Ser-D-Ala-NH2 model, the most stable conformer (γD–γL) is located in the β-turn region of the Ramachandran map and is stabilized by three intramolecular hydrogen bonds.[1]

The following diagram illustrates a generic β-turn structure.

Beta_Turn cluster_turn β-Turn R_i R(i) R_i1 R(i+1) R_i2 R(i+2) R_i3 R(i+3) Calpha_i Calpha_i->R_i C_i C' Calpha_i->C_i N_i1 N C_i->N_i1 O_i O C_i->O_i Calpha_i1 N_i1->Calpha_i1 H_i1 Calpha_i1->R_i1 C_i1 C' Calpha_i1->C_i1 N_i2 N C_i1->N_i2 Calpha_i2 N_i2->Calpha_i2 H_i2 Calpha_i2->R_i2 C_i2 C' Calpha_i2->C_i2 N_i3 N C_i2->N_i3 H_i3 N_i3->H_i3 Calpha_i3 N_i3->Calpha_i3 Calpha_i3->R_i3 O_i->H_i3 H-bond

Figure 2: Schematic of a β-turn, a common conformation for this compound.

Quantitative Data from Computational Studies:

The tables below summarize the calculated relative energies and dihedral angles for the most stable conformers of N-formyl-D-Ser-D-Ala-NH2 in the gas phase, as determined by DFT calculations.[1]

Table 1: Relative Energies of Stable Conformers

ConformerRelative Energy (kcal/mol)
γD–γL0.00
βL–γL0.45
γL–γL0.62
γD–γD1.23

Table 2: Dihedral Angles (φ, ψ) of Selected Stable Conformers

Conformerφ (Ser) (°)ψ (Ser) (°)φ (Ala) (°)ψ (Ala) (°)
γD–γL75-75-7575
βL–γL-150150-7575
γL–γL-7575-7575
γD–γD75-7575-75

Note: The nomenclature (e.g., γD, βL) refers to specific regions of the Ramachandran plot.

Experimental Data

Direct experimental structural data for the isolated this compound dipeptide is limited. However, the crystal structure of the positional isomer, L-seryl-L-alanine (Ser-Ala), has been determined by X-ray diffraction and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 144657. While not identical, this structure provides valuable experimental insight into the bond lengths, bond angles, and solid-state conformation of a very similar dipeptide.

Experimental Protocols

This section provides detailed methodologies for key experimental and computational techniques used in the conformational analysis of dipeptides. While a specific protocol for this compound is not always available, these represent the standard procedures that would be employed.

Peptide Synthesis and Purification (Solid-Phase Peptide Synthesis)

A standard protocol for the synthesis of a dipeptide like this compound is through Fmoc-based solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell a suitable resin (e.g., Wang or 2-chlorotrityl chloride resin) in a non-polar solvent like dichloromethane (B109758) (DCM), followed by a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Ser(tBu)-OH) to the resin. The tert-butyl (tBu) group protects the serine hydroxyl side chain. Activation of the amino acid is typically achieved using a carbodiimide-based coupling reagent (e.g., DIC) and an additive (e.g., HOBt or Oxyma).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound serine using a solution of 20% piperidine (B6355638) in DMF.

  • Second Amino Acid Coupling: Couple the next amino acid (Fmoc-Ala-OH) to the deprotected N-terminus of the serine residue using the same activation and coupling procedure as in step 2.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal alanine (B10760859).

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group (tBu from serine) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound dipeptide by mass spectrometry and analytical HPLC.

2D NMR Spectroscopy for Conformational Analysis

Two-dimensional NMR spectroscopy is a powerful technique to determine the solution conformation of peptides.

  • Sample Preparation: Dissolve the purified this compound dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically through 2-3 bonds. This helps in assigning protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), irrespective of whether they are bonded. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in resonance assignment.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and heteronuclear resonances by analyzing the through-bond correlations in COSY and TOCSY spectra and the through-space correlations in the NOESY spectrum.

    • Measure the ³J(HNHα) coupling constants from a high-resolution 1D ¹H or 2D spectrum. These coupling constants can be related to the backbone dihedral angle φ via the Karplus equation.

    • Integrate the NOESY cross-peaks to obtain distance restraints.

  • Structure Calculation: Use the experimental distance and dihedral angle restraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.

Computational Conformational Analysis Workflow

The following diagram illustrates a typical workflow for the computational analysis of a dipeptide's conformational landscape.

Computational_Workflow start Define Dipeptide Model (e.g., Ac-Ala-Ser-NHMe) gen_conformers Generate Initial Conformers (Systematic search of φ, ψ, χ angles) start->gen_conformers geom_opt Geometry Optimization (e.g., DFT with a specific functional/basis set) gen_conformers->geom_opt freq_calc Frequency Calculation (Confirm true minima) geom_opt->freq_calc energy_analysis Energy Analysis (Calculate relative energies) freq_calc->energy_analysis cluster Conformational Clustering (Group similar structures) energy_analysis->cluster prop_calc Property Calculation (e.g., NMR parameters, IR/Raman spectra) cluster->prop_calc comparison Comparison with Experimental Data prop_calc->comparison

Figure 3: Workflow for computational conformational analysis of a dipeptide.

Detailed Steps for DFT Calculations:

  • Model Building: Construct the initial 3D structure of the capped this compound dipeptide.

  • Conformational Search: Perform a systematic search of the conformational space by rotating the key dihedral angles (φ, ψ, and χ) in discrete steps.

  • Geometry Optimization: For each starting conformation, perform a geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).[1] This process finds the nearest local energy minimum on the potential energy surface. Solvation effects can be included using a continuum solvent model like the Polarizable Continuum Model (PCM).[1]

  • Frequency Analysis: Perform a vibrational frequency calculation for each optimized structure to ensure that it is a true minimum (i.e., has no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy and thermal corrections to the Gibbs free energy.

  • Energy Calculation: Calculate the relative electronic and Gibbs free energies of all stable conformers to identify the most populated states.

  • Structural Analysis: Analyze the geometries of the low-energy conformers, focusing on dihedral angles, intramolecular hydrogen bonds, and comparison to canonical secondary structures.

Conclusion

The conformational landscape of the this compound dipeptide is characterized by a notable propensity to form β-turn structures, a feature largely influenced by the potential for intramolecular hydrogen bonding involving the serine side chain. While direct and extensive experimental data for this compound remains a subject for future research, computational studies provide a detailed and valuable picture of its conformational preferences. The methodologies outlined in this guide for peptide synthesis, NMR spectroscopy, and computational chemistry represent the state-of-the-art for elucidating the structure and conformation of dipeptides and are directly applicable to further investigations of this compound and its derivatives. A comprehensive understanding of the conformational behavior of this fundamental dipeptide is essential for advancing our knowledge in protein folding, structure-based drug design, and the broader field of peptide science.

References

Biological Activity of the Ala-Ser Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide alanyl-serine (Ala-Ser) is a molecule of growing interest in various scientific fields, from microbiology to neuropharmacology and biopharmaceutical development. Composed of the amino acids alanine (B10760859) and serine, its biological significance is profoundly influenced by the stereochemistry of its constituent residues. This guide provides a comprehensive overview of the known and hypothesized biological activities of the four stereoisomers of this compound: L-Alanyl-L-Serine, D-Alanyl-D-Serine, L-Alanyl-D-Serine, and D-Alanyl-L-Serine. While direct experimental data on the specific biological activities of these dipeptides remain limited, this document synthesizes the available information, inferred roles based on their constituent amino acids, and potential applications. We present physicochemical data, explore potential mechanisms of action in key signaling pathways, and provide detailed experimental protocols that can be adapted for further investigation.

Physicochemical Properties of this compound Stereoisomers

Experimentally determined physicochemical data for all four stereoisomers of alanyl-serine are not extensively available in the public domain. However, computational data provides valuable insights into their expected properties. It is important to note that while enantiomeric pairs (L-Ala-L-Ser and D-Ala-D-Ser) are expected to have identical physical properties except for their optical rotation, diastereomers (L-Ala-D-Ser and D-Ala-L-Ser) will have distinct physical properties.[1]

PropertyL-Alanyl-L-SerineD-Alanyl-D-SerineL-Alanyl-D-SerineD-Alanyl-L-Serine
Molecular Formula C₆H₁₂N₂O₄C₆H₁₂N₂O₄C₆H₁₂N₂O₄C₆H₁₂N₂O₄
Molecular Weight 176.17 g/mol 176.17 g/mol 176.17 g/mol 176.17 g/mol
PubChem CID 1549433548911454891155489116
Computed LogP -4.3-4.3-4.3-4.3
Hydrogen Bond Donors 4444
Hydrogen Bond Acceptors 5555
Rotatable Bond Count 4444

Data sourced from PubChem and are computationally generated.

Potential Biological Activities and Mechanisms of Action

The biological roles of this compound dipeptides are intricately linked to their stereoisomeric forms. The L- and D-configurations of the alanine and serine residues dictate their interactions with biological systems.

Role in Microbiology: D-Alanyl-D-Serine and Antibiotic Resistance

The D-Ala-D-Ser stereoisomer is of significant interest in the context of bacterial cell wall biosynthesis and antibiotic resistance.[2]

Mechanism: In many bacteria, the peptidoglycan cell wall is cross-linked via a peptide bridge, the synthesis of which involves a D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus on the lipid II precursor. Glycopeptide antibiotics, such as vancomycin (B549263), exert their bactericidal effect by binding with high affinity to this D-Ala-D-Ala moiety, thereby sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall construction.[3]

Some vancomycin-resistant bacteria have evolved a mechanism to alter this target.[4] They synthesize peptidoglycan precursors that terminate in D-Alanyl-D-Serine (D-Ala-D-Ser) instead of D-Ala-D-Ala.[2][4] This substitution, particularly the replacement of the terminal D-alanine with D-serine, results in a significant loss of affinity for vancomycin, likely due to steric hindrance, rendering the antibiotic ineffective.[3][5] This alteration is a key mechanism of acquired resistance in certain bacterial strains.[5]

vancomycin_resistance cluster_sensitive Vancomycin-Sensitive Bacterium cluster_resistant Vancomycin-Resistant Bacterium precursor_sens Peptidoglycan Precursor dala_dala D-Ala-D-Ala terminus precursor_sens->dala_dala transpeptidase_sens Transpeptidase dala_dala->transpeptidase_sens Binds cell_wall_sens Cross-linked Peptidoglycan (Cell Wall Integrity) transpeptidase_sens->cell_wall_sens Catalyzes vancomycin Vancomycin vancomycin->dala_dala Binds tightly, inhibits transpeptidase precursor_res Peptidoglycan Precursor dala_dser D-Ala-D-Ser terminus precursor_res->dala_dser transpeptidase_res Transpeptidase dala_dser->transpeptidase_res Binds cell_wall_res Cross-linked Peptidoglycan (Cell Wall Integrity) transpeptidase_res->cell_wall_res Catalyzes vancomycin_res Vancomycin vancomycin_res->dala_dser Weak binding, no inhibition

Mechanism of Vancomycin Resistance via D-Ala-D-Ser.
Potential Role in Neuropharmacology: Diastereomers and NMDA Receptor Modulation

The biological roles of the diastereomers L-Ala-D-Ser and D-Ala-L-Ser are less defined, but a plausible hypothesis involves the modulation of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[2]

Mechanism: D-serine is a well-established endogenous co-agonist of the NMDA receptor, binding to the GluN1 (formerly NR1) subunit.[1][6] The binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (like D-serine or glycine) to the GluN1 subunit is necessary for the opening of the receptor's ion channel.[1][6] This signaling is crucial for synaptic plasticity, learning, and memory.[1]

It is hypothesized that diastereomeric this compound peptides containing a D-serine residue could be transported into the brain.[2] Following transport, these dipeptides could be hydrolyzed by peptidases, releasing free D-serine.[7] The liberated D-serine would then be available to act as a co-agonist at synaptic NMDA receptors, thereby modulating glutamatergic neurotransmission.[1][2] This suggests a potential, albeit indirect, neuromodulatory role for these specific dipeptides.

nmda_modulation dipeptide L-Ala-D-Ser / D-Ala-L-Ser transport Transport into CNS dipeptide->transport hydrolysis Peptidase Hydrolysis transport->hydrolysis d_serine D-Serine hydrolysis->d_serine nmda_receptor NMDA Receptor (GluN1 subunit) d_serine->nmda_receptor Binds as co-agonist channel_activation Channel Activation (Ca²+ Influx) nmda_receptor->channel_activation synaptic_plasticity Modulation of Synaptic Plasticity channel_activation->synaptic_plasticity

Hypothesized NMDA Receptor Modulation by this compound.
Role in Cellular Metabolism: L-Alanyl-L-Serine

The L-Alanyl-L-Serine stereoisomer is composed of the two common proteinogenic amino acids and is likely involved in normal cellular metabolism.[2] It can be formed during the degradation of endogenous proteins or serve as a building block for the synthesis of larger peptides and proteins.[2] Its uptake and subsequent hydrolysis into L-alanine and L-serine would likely follow standard peptide transport and metabolic pathways.[8][9]

Application in Biopharmaceuticals: this compound as a Linker

Dipeptides are often used as linkers in antibody-drug conjugates (ADCs) due to their susceptibility to cleavage by lysosomal proteases, which allows for the release of the cytotoxic payload within the target cell. A study investigating the impact of various dipeptide linkers, including this compound, on the properties of an ADC found that this compound was one of five dipeptides that afforded a high drug-to-antibody ratio with low aggregation.[10] However, when assessed for in vitro potency, there was little difference among the 27 dipeptides tested, suggesting they are all efficiently cleaved to release the payload.[10]

Summary of Potential Biological Activities

As direct quantitative data for the biological activity of this compound is scarce, the following table summarizes the potential activities based on current knowledge and inference.

StereoisomerPotential Biological ActivityProposed MechanismLevel of Evidence
D-Ala-D-Ser Confers vancomycin resistance in bacteria.Acts as a substitute for D-Ala-D-Ala in peptidoglycan precursors, reducing vancomycin binding affinity.Inferred from studies on vancomycin-resistant bacteria.[2][4]
L-Ala-D-Ser / D-Ala-L-Ser Neuromodulation.Hydrolysis in the CNS to release D-serine, a co-agonist of the NMDA receptor.Hypothesized based on the known function of D-serine.[1][2]
L-Ala-L-Ser General cellular metabolism.Serves as a source of L-alanine and L-serine following transport and hydrolysis.Inferred from standard peptide metabolism.[2][8]
This compound (general) Linker in Antibody-Drug Conjugates (ADCs).Cleavable by lysosomal proteases to release a conjugated drug payload inside target cells.Experimental (in the context of ADC development).[10]
This compound (general) Catalysis of phosphodiester bond formation.The serine hydroxyl group may participate in the catalytic mechanism.Limited experimental evidence, noted as less efficient than Ser-His.

Experimental Protocols

As there are no standardized protocols specifically for this compound, the following methodologies are adapted from standard assays and can be used to investigate the hypothesized activities.

Protocol for Assessing Antimicrobial Activity

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound stereoisomers against bacterial strains using the broth microdilution method.

Objective: To determine the lowest concentration of an this compound stereoisomer that inhibits the visible growth of a microorganism.

Materials:

  • This compound stereoisomers (e.g., D-Ala-D-Ser)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of MHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Peptide Dilutions: a. Prepare a stock solution of the this compound stereoisomer in a suitable solvent (e.g., sterile water or DMSO). b. In a 96-well plate, perform serial twofold dilutions of the peptide stock solution in MHB to achieve a range of desired concentrations. Typically, 50 µL of MHB is added to wells 2-12. 100 µL of the peptide stock is added to well 1, and then 50 µL is serially transferred from well 1 to 11.

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL. b. Include a positive control well (MHB + inoculum, no peptide) and a negative control well (MHB only).

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the peptide at which there is no visible growth. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

experimental_workflow start Start: Hypothesized Biological Activity synthesis Synthesize & Purify This compound Stereoisomers start->synthesis activity_assay Primary Activity Assay (e.g., MIC, Receptor Binding) synthesis->activity_assay dose_response Dose-Response Curve (Determine EC50/IC50) activity_assay->dose_response mechanism_study Mechanism of Action Studies (e.g., Electrophysiology, Enzyme Kinetics) dose_response->mechanism_study data_analysis Data Analysis & Interpretation mechanism_study->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

References

An In-depth Technical Guide on the Core Mechanism of Action of L-alanyl-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-alanyl-L-serine is a dipeptide composed of the proteinogenic amino acids L-alanine and L-serine. While direct experimental evidence delineating a specific mechanism of action for L-alanyl-L-serine is not extensively available in the public domain, its biological activities can be inferred from the well-characterized roles of its constituent amino acids. This technical guide synthesizes the current understanding of L-alanine and L-serine metabolism and signaling to postulate the mechanism of action of L-alanyl-L-serine. It is anticipated that the dipeptide undergoes hydrolysis, releasing L-alanine and L-serine, which then exert their individual physiological effects. This guide provides a comprehensive overview of these effects, including the neuroprotective and anti-inflammatory signaling pathways of L-serine and the metabolic contributions of L-alanine. Furthermore, this document outlines a proposed experimental framework to directly investigate the biological activities of L-alanyl-L-serine, providing detailed protocols for its characterization.

Introduction

L-alanyl-L-serine is a dipeptide consisting of L-alanine and L-serine, two fundamental amino acids in cellular metabolism and protein synthesis. The biological relevance of dipeptides is often linked to their role as intermediates in protein turnover or as signaling molecules. In the absence of direct studies on L-alanyl-L-serine, it is hypothesized that its primary mechanism of action involves its hydrolysis into L-alanine and L-serine, which are then available to participate in their respective metabolic and signaling pathways.

L-serine, a non-essential amino acid, has garnered significant attention for its neuroprotective and neuromodulatory roles.[1][2][3] It is a precursor for the synthesis of other amino acids, nucleotides, and sphingolipids.[4] L-alanine is a key player in energy metabolism through the glucose-alanine cycle.[5][6][7] This guide will explore the established mechanisms of these constituent amino acids to provide a comprehensive, albeit inferred, understanding of the potential actions of L-alanyl-L-serine.

Postulated Mechanism of Action

The central hypothesis is that L-alanyl-L-serine is hydrolyzed by peptidases into L-alanine and L-serine. These amino acids are then transported into cells via specific amino acid transporters, such as System A and System ASC, to exert their biological effects.[8]

The Role of L-serine

L-serine is implicated in a multitude of cellular processes, with particularly significant effects in the central nervous system.

L-serine exhibits potent neuroprotective properties through several mechanisms:

  • Activation of the PI3K/Akt/mTOR Pathway: L-serine promotes the survival, proliferation, and differentiation of neural stem cells by activating the PI3K/Akt/mTOR signaling cascade.[3][9] This pathway is crucial for cell growth and survival.

  • Glycine (B1666218) Receptor Agonism: L-serine can act as an agonist at glycine receptors, which are inhibitory neurotransmitter receptors.[3][4] Activation of these receptors leads to chloride ion influx, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability, thereby mitigating excitotoxicity.[3]

  • Modulation of Neuroinflammation: L-serine has been shown to suppress neuroinflammatory responses.[1][2] It can influence the polarization of microglia, the resident immune cells of the brain, towards an anti-inflammatory M2 phenotype, a process that may be mediated by the P13K/Akt/mTOR pathway and the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3][10] This leads to a reduction in the production of pro-inflammatory cytokines.[9]

L-serine is a central metabolite, serving as a precursor for the synthesis of:

  • D-serine and Glycine: These are important neuromodulators that act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor.[10][11]

  • Purines and Pyrimidines: Essential for DNA and RNA synthesis.

  • Sphingolipids and Phosphatidylserine: Critical components of cell membranes, particularly in the nervous system.[1]

The Role of L-alanine

L-alanine is a non-essential amino acid primarily involved in energy metabolism.

In peripheral tissues like muscle, L-alanine is synthesized from pyruvate (B1213749) derived from glycolysis.[7] It is then transported to the liver, where it is converted back to pyruvate.[6] This pyruvate can then be used for gluconeogenesis to produce glucose, which can be returned to the muscles for energy.[7] This cycle is vital for maintaining blood glucose homeostasis and for the transport of nitrogen from peripheral tissues to the liver.[6]

Signaling Pathways and Metabolic Workflows

The following diagrams illustrate the key signaling pathways of L-serine and the metabolic workflow of L-alanine.

L_Serine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L_Serine L-Serine GlyR Glycine Receptor L_Serine->GlyR PI3K_Receptor Growth Factor Receptor L_Serine->PI3K_Receptor Activates Cl_ion Cl- Influx GlyR->Cl_ion PI3K PI3K PI3K_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR PPARg PPAR-γ Akt->PPARg Gene_Expression Gene Expression (Survival, Proliferation) mTOR->Gene_Expression Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPARg->Anti_Inflammatory_Genes Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Reduced Excitotoxicity Reduced Excitotoxicity Hyperpolarization->Reduced Excitotoxicity Neural Stem Cell\nProliferation & Survival Neural Stem Cell Proliferation & Survival Gene_Expression->Neural Stem Cell\nProliferation & Survival Microglia Polarization (M2) Microglia Polarization (M2) Anti_Inflammatory_Genes->Microglia Polarization (M2)

Figure 1: L-serine signaling pathways.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_blood Bloodstream cluster_liver Liver Glucose_muscle Glucose Pyruvate_muscle Pyruvate Glucose_muscle->Pyruvate_muscle Glycolysis Alanine_muscle L-Alanine Pyruvate_muscle->Alanine_muscle Alanine Transaminase Glutamate_muscle Glutamate Alanine_blood L-Alanine Alanine_muscle->Alanine_blood aKG_muscle α-Ketoglutarate Glutamate_muscle->aKG_muscle BCAA Branched-Chain Amino Acids BCAA->Glutamate_muscle Transamination Alanine_liver L-Alanine Alanine_blood->Alanine_liver Glucose_blood Glucose Glucose_blood->Glucose_muscle Pyruvate_liver Pyruvate Alanine_liver->Pyruvate_liver Alanine Transaminase Glutamate_liver Glutamate Glucose_liver Glucose Pyruvate_liver->Glucose_liver Gluconeogenesis Glucose_liver->Glucose_blood Urea Urea Glutamate_liver->Urea Urea Cycle aKG_liver α-Ketoglutarate Glutamate_liver->aKG_liver

Figure 2: The Glucose-Alanine Cycle.

Quantitative Data

ParameterAmino AcidValueOrganism/SystemReference
Transport Affinity (Km)
System AL-alanine~2 mMHuman Fibroblasts[8]
L-serine~2 mMHuman Fibroblasts[8]
System ASCL-alanineHigher affinity than System AHuman Fibroblasts[8]
L-serineHigher affinity than System AHuman Fibroblasts[8]
Neuroprotective Concentration L-serine114, 342, or 1027 mg/kgMouse (TBI model)[1]
Clinical Trial Dosage L-serine0.5 to 15.0 g, twice dailyHuman (ALS patients)[1]

Proposed Experimental Protocols to Characterize L-alanyl-L-serine

To elucidate the direct mechanism of action of L-alanyl-L-serine, a systematic experimental approach is required.

Experimental Workflow

Experimental_Workflow Start L-alanyl-L-serine Characterization Step1 In Vitro Hydrolysis Assay Start->Step1 Step2 Cell Viability & Cytotoxicity Assays (e.g., MTT, LDH) Step1->Step2 Confirm bioavailability of constituents Step3 Cellular Uptake Studies (Radiolabeled dipeptide or constituent amino acids) Step2->Step3 Determine non-toxic concentration range Step4 Signaling Pathway Analysis (Western Blot for p-Akt, p-mTOR; NF-κB reporter assay) Step3->Step4 Assess transport mechanisms Step5 Gene Expression Analysis (qPCR for inflammatory and neurotrophic factors) Step4->Step5 Investigate intracellular signaling End Elucidation of Mechanism of Action Step5->End Correlate signaling with gene expression changes

References

The Role of Alanyl-Serine (Ala-Ser) in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Alanyl-Serine (Ala-Ser) is an endogenous metabolite derived from the proteinogenic amino acids L-alanine and L-serine. While the metabolic significance of its constituent amino acids is well-established, the direct role of the this compound dipeptide in cellular metabolism is an emerging area of investigation. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, encompassing its synthesis, transport, intracellular fate, and potential signaling implications. This document synthesizes data from studies on general dipeptide metabolism to infer the specific functions of this compound, offering a foundational resource for researchers in cellular metabolism and drug development.

Introduction

Dipeptides, once thought to be mere intermediates in protein turnover, are increasingly recognized as bioactive molecules with distinct roles in cellular physiology. Alanyl-Serine (this compound), composed of L-alanine and L-serine, is positioned at the crossroads of central carbon and nitrogen metabolism. L-alanine is a key player in the glucose-alanine cycle, while L-serine is a central node in one-carbon metabolism, crucial for the biosynthesis of nucleotides, amino acids, and for maintaining redox homeostasis.[1][2] The dipeptide form, this compound, may offer unique advantages in cellular uptake and metabolic regulation compared to its free amino acid constituents. Understanding the metabolic journey of this compound is critical for elucidating its physiological functions and exploring its therapeutic potential.

Synthesis and Degradation of this compound

Intracellular Synthesis

Direct enzymatic synthesis of this compound in mammalian cells is not well-characterized. While non-ribosomal peptide synthetases (NRPSs) are known to produce a variety of peptides in microorganisms, their role in dipeptide synthesis in mammals is not established.[3][4] It is plausible that this compound can be formed through the reversal of dipeptidase activity under specific cellular conditions, although this is generally not a primary synthetic route. The primary source of intracellular this compound is likely the lysosomal or proteasomal degradation of larger peptides and proteins.

Intracellular Degradation

Once inside the cell, this compound is hydrolyzed into its constituent amino acids, L-alanine and L-serine, by cytosolic dipeptidases.[5][6] These enzymes exhibit broad substrate specificity and are responsible for the final stage of protein degradation.[7] The activity of these peptidases ensures a supply of free amino acids for various metabolic processes.

Table 1: General Characteristics of Cytosolic Dipeptidases

Enzyme FamilyGeneral Substrate SpecificityPutative Role in this compound Hydrolysis
Dipeptidases (EC 3.4.13) Broad specificity for various dipeptides.High likelihood of hydrolyzing this compound due to broad specificity.
Dipeptidyl Peptidases (e.g., DPP8, DPP9) Cleave dipeptides from the N-terminus of polypeptides, particularly after a proline residue.Less likely to be the primary hydrolase for free this compound.[8][9]

Cellular Transport of this compound

The uptake of di- and tripeptides across the plasma membrane is primarily mediated by proton-coupled oligopeptide transporters (POTs), with PEPT1 (SLC15A1) and PEPT2 (SLC15A2) being the most well-characterized in mammals.[10][11][12] These transporters harness the electrochemical proton gradient to move peptides into the cell.[13]

  • PEPT1: A low-affinity, high-capacity transporter predominantly found in the small intestine, but also in other tissues. It is responsible for the absorption of dietary di- and tripeptides.[11][14]

  • PEPT2: A high-affinity, low-capacity transporter with a broader tissue distribution, including the kidneys, brain, and lungs. It plays a role in the reabsorption and cellular uptake of peptides from the circulation.[1][10]

Given the broad substrate specificity of PEPT1 and PEPT2, it is highly probable that this compound is a substrate for these transporters, allowing for its efficient uptake into cells from the extracellular environment.[11][14]

Metabolic Fate and Downstream Pathways

Upon intracellular hydrolysis, the released L-alanine and L-serine enter their respective metabolic pathways.

L-Alanine Metabolism
  • Gluconeogenesis: L-alanine can be converted to pyruvate (B1213749) via alanine (B10760859) aminotransferase (ALT), providing a carbon skeleton for glucose synthesis in the liver.[15]

  • TCA Cycle Anaplerosis: Pyruvate derived from alanine can be converted to acetyl-CoA or oxaloacetate, replenishing intermediates of the tricarboxylic acid (TCA) cycle.

L-Serine Metabolism
  • One-Carbon Metabolism: L-serine is a major donor of one-carbon units to the folate cycle, which is essential for the synthesis of purines, thymidylate, and methionine.[1][2] This pathway is critical for rapidly proliferating cells, including cancer cells.[11]

  • Glycine Synthesis: Serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, another key metabolite in one-carbon metabolism.

  • Biosynthesis of Other Molecules: Serine is a precursor for the synthesis of other important molecules, including cysteine, phospholipids (B1166683) (phosphatidylserine), and sphingolipids.

Ala_Ser_Metabolic_Fate Ala_Ser This compound Ala L-Alanine Ala_Ser->Ala Hydrolysis Ser L-Serine Ala_Ser->Ser Hydrolysis Pyruvate Pyruvate Ala->Pyruvate Transamination One_Carbon One-Carbon Metabolism (Folate Cycle) Ser->One_Carbon Glycine Glycine Ser->Glycine Amino_Acids Other Amino Acids (e.g., Cysteine) Ser->Amino_Acids Lipids Lipids (Phospholipids, Sphingolipids) Ser->Lipids Glucose Glucose Pyruvate->Glucose Gluconeogenesis TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Anaplerosis Nucleotides Nucleotides One_Carbon->Nucleotides Glycine->One_Carbon

Figure 1. Intracellular metabolic fate of this compound following hydrolysis.

Potential Signaling Roles of this compound

While direct signaling roles for this compound have not been extensively documented, its metabolic products can influence key cellular signaling pathways that regulate growth and metabolism.

mTORC1 Signaling

The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway is a central regulator of cell growth and proliferation, and its activity is sensitive to amino acid availability.[6][16] By providing a source of intracellular L-alanine and L-serine, the uptake and hydrolysis of this compound can contribute to the amino acid pool that sustains mTORC1 activity, thereby promoting protein synthesis and cell growth.

mTORC1_Signaling Ala_Ser This compound (extracellular) Transporter PEPT1/PEPT2 Ala_Ser->Transporter Ala_Ser_intra This compound (intracellular) Transporter->Ala_Ser_intra Dipeptidase Dipeptidase Ala_Ser_intra->Dipeptidase Amino_Acids L-Alanine + L-Serine Dipeptidase->Amino_Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Stimulation Cell_Growth Cell Growth mTORC1->Cell_Growth Stimulation

Figure 2. Potential influence of this compound on mTORC1 signaling.

AMPK Signaling

AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio).[17] The catabolism of alanine and serine can contribute to ATP production through gluconeogenesis and the TCA cycle. Therefore, a sustained influx of this compound could potentially help maintain cellular energy levels, thereby modulating AMPK activity.

Experimental Protocols

Quantification of Intracellular this compound

Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol Outline:

  • Cell Culture and Treatment: Culture cells of interest to the desired density and treat with this compound or other compounds as required.

  • Cell Harvesting and Quenching: Rapidly wash cells with ice-cold phosphate-buffered saline (PBS) and quench metabolism by adding a cold solvent mixture (e.g., 80% methanol).

  • Metabolite Extraction: Lyse cells and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • Sample Preparation: Centrifuge to pellet cell debris and collect the supernatant containing the metabolites. Dry the supernatant under vacuum and reconstitute in a suitable solvent for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis: Separate metabolites using a UPLC system with a suitable column (e.g., HILIC) and detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. A stable isotope-labeled internal standard for this compound should be used for accurate quantification.

UPLC_MS_Workflow Cell_Culture Cell Culture & Treatment Harvesting Harvesting & Quenching Cell_Culture->Harvesting Extraction Metabolite Extraction Harvesting->Extraction Preparation Sample Preparation Extraction->Preparation Analysis UPLC-MS/MS Analysis Preparation->Analysis Data Data Analysis Analysis->Data

Figure 3. Workflow for quantifying intracellular this compound.

Measurement of this compound Hydrolysis

Method: In vitro dipeptidase activity assay using cell lysates.

Protocol Outline:

  • Preparation of Cell Lysates: Homogenize cultured cells in a suitable lysis buffer on ice.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Enzyme Reaction: Incubate a known amount of cell lysate with a defined concentration of this compound in a reaction buffer at 37°C.

  • Time-Course Sampling: Collect aliquots from the reaction mixture at different time points.

  • Reaction Quenching: Stop the enzymatic reaction in the aliquots by adding a quenching agent (e.g., trichloroacetic acid).

  • Analysis of Products: Quantify the amount of L-alanine and/or L-serine produced using a suitable analytical method, such as HPLC with pre-column derivatization or UPLC-MS/MS.

  • Calculation of Activity: Determine the rate of this compound hydrolysis per unit of total protein.

Conclusion and Future Directions

This compound is a dipeptide with the potential to significantly influence cellular metabolism through the provision of its constituent amino acids, L-alanine and L-serine. Its efficient transport into cells via peptide transporters and subsequent hydrolysis by cytosolic dipeptidases positions it as a key nutrient source. Future research should focus on elucidating the specific enzymes responsible for its synthesis and degradation, characterizing its transport kinetics in different cell types, and directly investigating its impact on major signaling pathways. A deeper understanding of this compound metabolism will be invaluable for the fields of metabolic research, nutrition, and the development of novel therapeutic strategies.

References

The Discovery and Analysis of Ala-Ser in Natural Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-alanyl-L-serine (Ala-Ser) is a naturally occurring biomolecule composed of the amino acids alanine (B10760859) and serine. While a component of numerous proteins, the presence of free this compound in various biological matrices points to its potential role as a metabolic intermediate and bioactive compound. This technical guide provides an in-depth overview of the discovery, quantification, and potential biological significance of this compound found in natural sources.

Discovery and Natural Occurrence

The identification of free dipeptides like this compound in natural sources has been a gradual process, evolving with advancements in analytical chemistry. Early research in the mid-20th century using techniques like paper chromatography laid the groundwork for separating and identifying amino acids and small peptides in animal tissue extracts. While a singular, seminal "discovery" paper for free this compound is not prominent in the historical literature, its identification emerged from broader, comprehensive analyses of the free amino acid and peptide content of various tissues.

This compound has been detected in a range of natural sources, primarily in animal tissues. It is recognized as a metabolite in various organisms.[1] Food science and metabolomics studies have identified this compound in meat products, including:

  • Porcine Tissues: this compound is a known constituent of pork.[1][2]

  • Avian Tissues: The dipeptide has been detected in chicken.[3][4]

  • Other Animal Sources: Databases like FooDB have noted its presence in anatidaes (ducks, geese, swans) and domestic pigs.

While the primary documented sources are animal-based, the presence of dipeptides in plants and microbial fermentations is an active area of research, suggesting that this compound may be present in a wider range of organisms than currently documented.[5][6][7]

Quantitative Data of this compound in Natural Sources

Quantitative analysis of this compound is crucial for understanding its physiological concentrations and potential biological relevance. Modern analytical techniques, particularly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), have enabled the sensitive and specific quantification of dipeptides in complex biological matrices.

The following table summarizes available quantitative data for this compound in a natural source. It is important to note that concentrations can vary based on factors such as the specific muscle type, age, and diet of the animal.

Natural SourceTissueMethodThis compound ConcentrationReference
Mouse (C57BL/6N)MuscleUPLC-MS/MSDetected[2][8]

Further research is needed to establish a comprehensive database of this compound concentrations across a wider variety of natural sources.

Experimental Protocols

Extraction and Purification of this compound from Biological Samples

The following is a generalized protocol for the extraction and purification of dipeptides from animal tissue, based on established methodologies.[2][9]

Objective: To extract and partially purify low-molecular-weight compounds, including dipeptides like this compound, from animal muscle tissue for subsequent analysis.

Materials:

  • Animal muscle tissue (e.g., porcine longissimus dorsi, chicken breast)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Ice-cold 0.1 M Hydrochloric Acid (HCl) with 10 µM Norleucine (as internal standard)

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g and 4°C

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE manifold

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Milli-Q or equivalent ultrapure water

  • Vacuum concentrator

Protocol:

  • Sample Homogenization:

    • Flash-freeze approximately 100 mg of fresh muscle tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer 20 mg of the powdered tissue to a pre-weighed 1.5 mL microcentrifuge tube.

    • Add 100 µL of ice-cold 0.1 M HCl containing the internal standard.

    • Vortex thoroughly for 1 minute to ensure complete mixing.

    • Incubate on ice for 30 minutes to allow for cell lysis and extraction of small molecules.

  • Protein Precipitation and Clarification:

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.

    • Carefully collect the supernatant, which contains the free amino acids and dipeptides.

  • Solid-Phase Extraction (SPE) for Desalting and Purification:

    • Condition a C18 SPE cartridge by passing 1 mL of 100% ACN followed by 1 mL of 5% ACN/0.1% FA in water.

    • Equilibrate the cartridge with 2 mL of 0.1% FA in water.

    • Load the clarified supernatant onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 0.1% FA in water to remove salts and other highly polar impurities.

    • Elute the peptides with 1 mL of 50% ACN/0.1% FA in water into a clean collection tube.

  • Sample Concentration:

    • Dry the eluted sample in a vacuum concentrator.

    • Reconstitute the dried peptide extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis (e.g., 5% ACN/0.1% FA in water).

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Tissue Animal Tissue Powder Frozen Tissue Powder Tissue->Powder Cryogenic Grinding Homogenate Tissue Homogenate Powder->Homogenate Add 0.1M HCl Vortex Supernatant Clarified Supernatant Homogenate->Supernatant Centrifugation SPE_Load Load Supernatant onto C18 Cartridge Supernatant->SPE_Load SPE_Wash Wash with 0.1% Formic Acid SPE_Load->SPE_Wash SPE_Elute Elute with 50% Acetonitrile SPE_Wash->SPE_Elute Dried_Sample Dried Peptide Extract SPE_Elute->Dried_Sample Vacuum Concentration Reconstituted_Sample Reconstituted Sample Dried_Sample->Reconstituted_Sample Reconstitute in Mobile Phase UPLC_MSMS UPLC-MS/MS Analysis Reconstituted_Sample->UPLC_MSMS

Workflow for Extraction and Purification of this compound.

UPLC-MS/MS Quantification of this compound

The following is a representative UPLC-MS/MS protocol for the quantification of this compound, adapted from established methods for dipeptide analysis.[2][8]

Objective: To quantify the concentration of this compound in a purified biological extract.

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC I-Class)

  • Tandem mass spectrometer (e.g., Sciex QTRAP 6500+)

  • UPLC column: Reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade)

  • This compound analytical standard

UPLC Conditions:

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 - 1.0 min: 2% B

    • 1.0 - 5.0 min: 2% to 30% B (linear gradient)

    • 5.0 - 5.5 min: 30% to 95% B (linear gradient)

    • 5.5 - 6.5 min: 95% B (hold)

    • 6.5 - 7.0 min: 95% to 2% B (linear gradient)

    • 7.0 - 8.0 min: 2% B (re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound (C₆H₁₂N₂O₄, MW: 176.17 g/mol ):

    • Precursor Ion (Q1): m/z 177.1

    • Product Ions (Q3):

      • m/z 88.1 (quantifier)

      • m/z 70.1 (qualifier)

  • Ion Source Parameters (to be optimized for the specific instrument):

    • IonSpray Voltage: ~5500 V

    • Temperature: ~500°C

    • Curtain Gas: ~35 psi

    • Collision Gas: Medium

    • Ion Source Gas 1: ~50 psi

    • Ion Source Gas 2: ~60 psi

  • Compound Parameters (to be optimized):

    • Declustering Potential (DP): ~60 V

    • Entrance Potential (EP): ~10 V

    • Collision Energy (CE) for m/z 88.1: ~20 V

    • Collision Energy (CE) for m/z 70.1: ~30 V

    • Collision Cell Exit Potential (CXP): ~10 V

Data Analysis:

  • A standard curve is generated using serial dilutions of the this compound analytical standard.

  • The peak area of the quantifier ion (m/z 88.1) for this compound in the biological samples is integrated.

  • The concentration of this compound in the samples is calculated by interpolation from the standard curve.

G cluster_uplc UPLC Separation cluster_ms Mass Spectrometry Detection cluster_data Data Analysis Sample_Injection Sample Injection C18_Column C18 Column Sample_Injection->C18_Column Gradient_Elution Gradient Elution C18_Column->Gradient_Elution ESI Electrospray Ionization (ESI+) Gradient_Elution->ESI Q1 Quadrupole 1 (Q1) Precursor Selection (m/z 177.1) ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Scan (m/z 88.1, 70.1) Q2->Q3 Detector Detector Q3->Detector Quantification Quantification vs. Standard Curve Detector->Quantification

UPLC-MS/MS Workflow for this compound Quantification.

Biological Activity and Signaling Pathways

While many dipeptides are known to possess biological activities, the specific signaling roles of free this compound are not yet well-defined.[10] Much of the research has focused on larger peptides that contain the this compound sequence or on the biological effects of its constituent amino acids.

Potential Roles of this compound:

  • Metabolic Intermediate: this compound is likely involved in the cellular pool of free amino acids and dipeptides, serving as a readily available source of alanine and serine for protein synthesis and other metabolic pathways.

  • Antioxidant Activity: Dipeptides, particularly those containing certain amino acids, can exhibit antioxidant properties by scavenging free radicals or chelating metal ions.[11] While not as potent as histidine-containing dipeptides like carnosine, this compound may contribute to the overall antioxidant capacity of tissues.[12]

  • Cell Signaling: It is plausible that this compound, like other small peptides, could interact with cell surface receptors or transporters to initiate intracellular signaling cascades. However, specific receptors for this compound have not been identified. General dipeptide signaling can influence pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and stress responses.[10][13] The interaction of a dipeptide with a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) could initiate a phosphorylation cascade, leading to the activation of MAPKKK, MAPKK, and ultimately MAPK (e.g., ERK, JNK, p38), which would then phosphorylate downstream targets to elicit a cellular response. Further research is required to determine if this compound has a specific role in activating such pathways.

G cluster_signaling Potential Dipeptide Signaling Cascade AlaSer This compound Dipeptide Receptor Cell Surface Receptor (e.g., GPCR, RTK) AlaSer->Receptor Binding MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation CellularResponse Cellular Response (Proliferation, Differentiation) MAPK->CellularResponse Phosphorylation of Downstream Targets

Hypothetical MAPK Signaling Pathway Activation.

Conclusion and Future Directions

The dipeptide this compound is a naturally occurring molecule found primarily in animal tissues. While its discovery was part of the broader characterization of the cellular peptidome, modern analytical methods now allow for its precise quantification. The detailed experimental protocols provided in this guide offer a framework for the extraction, purification, and UPLC-MS/MS analysis of this compound from biological samples.

While the specific biological functions of free this compound are still under investigation, it likely plays a role as a metabolic intermediate and may contribute to the antioxidant capacity of tissues. Future research should focus on:

  • Comprehensive Quantification: Establishing a robust database of this compound concentrations in a wider variety of natural sources, including different animal tissues, plants, and microbial systems.

  • Receptor Identification: Investigating the potential interaction of this compound with specific cell surface receptors to determine if it has a direct role in cell signaling.

  • Bioactivity Screening: Conducting further studies to elucidate the specific antioxidant, anti-inflammatory, or other bioactive properties of the free this compound dipeptide.

A deeper understanding of the distribution and function of this compound will provide valuable insights for researchers in the fields of nutrition, physiology, and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of Alanyl-Serine (Ala-Ser)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanyl-Serine (Ala-Ser) is a dipeptide composed of the amino acids Alanine and Serine. As a fundamental building block in proteomics and a potential component in therapeutic formulations, a thorough understanding of its physicochemical properties is essential for researchers in drug development and biochemical studies. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant biochemical processes.

Physicochemical Properties of this compound

The properties of this compound are influenced by its constituent amino acids: Alanine, a small, nonpolar amino acid, and Serine, a polar amino acid with a hydroxyl group. This combination imparts a hydrophilic character to the dipeptide. The quantitative physicochemical properties of L-Alanyl-L-Serine and the racemic mixture DL-Alanyl-DL-Serine are summarized below.

Table 1: General and Physical Properties of this compound
PropertyL-Alanyl-L-SerineDL-Alanyl-DL-SerineSource
Molecular Formula C₆H₁₂N₂O₄C₆H₁₂N₂O₄[1][2]
Molecular Weight 176.17 g/mol 176.17 g/mol [1][2]
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid2-(2-aminopropanoylamino)-3-hydroxypropanoic acid[2][3]
CAS Number 3303-41-11999-26-4[1][3]
Physical Description SolidSolid[3]
Melting Point Not available209-214 °C[1]
Table 2: Predicted Physicochemical Properties of L-Ala-L-Ser
PropertyPredicted ValueSource
Water Solubility 81 g/L
logP -4.43[3]
pKa (Strongest Acidic) 3.48
pKa (Strongest Basic) 8.39
Isoelectric Point (pI) ~5.5 - 6.5 (Estimated)[4]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters of dipeptides like this compound are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Determination of pKa and Isoelectric Point (pI) by Potentiometric Titration

This method involves titrating a solution of the dipeptide with a strong acid and a strong base to determine the pKa values of its ionizable groups (the N-terminal amino group and the C-terminal carboxyl group). The isoelectric point can then be calculated from these pKa values.[4][5][6]

Materials and Equipment:

  • This compound dipeptide

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

  • Deionized water (carbonate-free)

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 10 mM). Add KCl to a final concentration of 0.1 M to maintain constant ionic strength.

  • Acidic Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Start stirring and record the initial pH. Add small, precise increments of 0.1 M HCl from the buret, recording the pH after each addition. Continue until the pH drops significantly and stabilizes.

  • Basic Titration: Refill the buret with 0.1 M NaOH. Start from a fresh this compound solution (prepared as in step 1) and record the initial pH. Add small, precise increments of 0.1 M NaOH, recording the pH after each addition. Continue until the pH rises significantly and stabilizes.

  • Data Analysis: Plot the pH values against the volume of titrant (HCl and NaOH) added. The resulting titration curve will show two inflection points corresponding to the pKa values of the carboxyl and amino groups. The pKa is the pH at the midpoint of each buffering region.

  • pI Calculation: The isoelectric point (pI) is the pH at which the net charge of the dipeptide is zero. For a simple dipeptide like this compound with no ionizable side chains, the pI is the average of the two pKa values: pI = (pKa₁ + pKa₂) / 2

G Workflow for pKa and pI Determination A Prepare this compound Solution (known concentration, constant ionic strength) B Titrate with Standard Acid (e.g., 0.1M HCl) A->B D Titrate with Standard Base (e.g., 0.1M NaOH) A->D C Record pH after each acid addition B->C F Plot Titration Curve (pH vs. Volume of Titrant) C->F E Record pH after each base addition D->E E->F G Determine pKa values (midpoints of buffering regions) F->G H Calculate Isoelectric Point (pI) pI = (pKa1 + pKa2) / 2 G->H

Caption: Workflow for pKa and pI Determination of this compound.

Determination of Solubility

This protocol outlines a method to determine the solubility of this compound in a given solvent, typically an aqueous buffer.[7][8][9]

Materials and Equipment:

  • This compound dipeptide

  • Selected solvent (e.g., deionized water, phosphate-buffered saline)

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Analytical balance

  • Lyophilizer (optional)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a centrifuge tube.

  • Equilibration: Vortex the mixture vigorously for several minutes. Sonicate the sample to aid dissolution. Allow the mixture to equilibrate at a constant temperature for a specified period (e.g., 24 hours) with continuous gentle agitation to ensure saturation.

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant. The concentration of the dissolved this compound in the supernatant can be determined by various methods, such as:

    • Gravimetric analysis: Lyophilize the supernatant to remove the solvent and weigh the remaining solid.

    • Spectrophotometry: If the peptide has a chromophore or can be derivatized, its concentration can be determined by measuring its absorbance at a specific wavelength.

    • High-Performance Liquid Chromatography (HPLC): Determine the concentration by comparing the peak area to a standard curve of known concentrations.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Assessment of Stability

This protocol provides a general method for assessing the stability of this compound in solution over time, often using HPLC to detect degradation.[10][11][12]

Materials and Equipment:

  • This compound dipeptide

  • Buffer solution of interest

  • Incubator or water bath

  • HPLC system with a suitable column (e.g., C18)

  • Autosampler

Procedure:

  • Sample Preparation: Prepare a solution of this compound of known concentration in the desired buffer.

  • Incubation: Aliquot the solution into several vials and incubate them at a specific temperature (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours), remove a vial from incubation.

  • HPLC Analysis: Immediately analyze the sample by HPLC. The percentage of intact this compound can be quantified by measuring the area of its corresponding peak. The appearance of new peaks may indicate degradation products.

  • Data Analysis: Plot the percentage of intact this compound against time to determine the degradation rate and half-life of the dipeptide under the tested conditions.

Biological Role and Signaling

This compound, being a dipeptide of two common amino acids, is involved in general cellular metabolism. It can be formed during protein degradation or synthesized as a building block for larger peptides. While no specific signaling pathways are uniquely attributed to this compound, its constituent amino acid, Serine, is a key molecule in various metabolic and signaling pathways. For instance, Serine is a precursor for the synthesis of other amino acids and phospholipids, and its phosphorylation is a critical event in many signaling cascades.

G General Metabolic Role of this compound Proteins Dietary & Cellular Proteins Proteolysis Proteolysis Proteins->Proteolysis AlaSer This compound Dipeptide Proteolysis->AlaSer Peptidases Dipeptidases AlaSer->Peptidases AminoAcids Alanine & Serine Peptidases->AminoAcids Metabolism Cellular Metabolism (Energy, Biosynthesis) AminoAcids->Metabolism ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis

Caption: General Metabolic Fate of the this compound Dipeptide.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of the dipeptide this compound. The presented data, compiled from available literature and predictive models, offers valuable insights for its application in research and development. The detailed experimental protocols serve as a practical resource for the empirical determination of its key characteristics. Further experimental validation of the predicted values is encouraged to build a more complete and accurate profile of this dipeptide.

References

L-Alanyl-L-Serine: A Technical Guide to its Potential Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-alanyl-L-serine is a dipeptide composed of the proteinogenic amino acids L-alanine and L-serine (B559523). While direct therapeutic applications of this specific dipeptide are not extensively documented in current literature, its potential biological activities can be inferred from the well-established roles of its constituent amino acids. This technical guide provides a comprehensive overview of the hypothesized therapeutic effects of L-alanyl-L-serine, drawing upon the known mechanisms of L-alanine and, more extensively, the neuroprotective and metabolic modulatory properties of L-serine. This document outlines potential signaling pathways, summarizes relevant preclinical and clinical data for L-serine, and provides hypothetical experimental workflows for the investigation of L-alanyl-L-serine.

Introduction

Dipeptides are increasingly recognized for their potential as therapeutic agents due to their stability, specific transport mechanisms, and ability to be hydrolyzed into bioactive amino acids. L-alanyl-L-serine, as a combination of L-alanine and L-serine, is postulated to serve as a pro-drug, delivering these amino acids to target tissues. L-alanine is a non-essential amino acid involved in the glucose-alanine cycle, playing a role in energy metabolism. L-serine has garnered significant attention for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), and its involvement in cellular metabolism and signaling.[1][2][3] This guide will explore the potential therapeutic avenues of L-alanyl-L-serine based on the biological activities of its components.

Hypothesized Mechanism of Action

The primary hypothesis is that L-alanyl-L-serine, upon administration, is transported into cells and subsequently hydrolyzed by peptidases into L-alanine and L-serine. The therapeutic effects would then be mediated by the individual actions of these amino acids.

Hypothesized_Mechanism_of_Action L-alanyl-L-serine L-alanyl-L-serine Cellular_Uptake Cellular_Uptake L-alanyl-L-serine->Cellular_Uptake Transport Hydrolysis Hydrolysis Cellular_Uptake->Hydrolysis Intracellular L-alanine L-alanine Hydrolysis->L-alanine L-serine L-serine Hydrolysis->L-serine Therapeutic_Effects Therapeutic_Effects L-alanine->Therapeutic_Effects L-serine->Therapeutic_Effects

Hypothesized metabolic fate of L-alanyl-L-serine.

Potential Therapeutic Effects Derived from L-Serine

The majority of the anticipated therapeutic potential of L-alanyl-L-serine stems from the biological activities of L-serine.

Neuroprotection

L-serine has demonstrated significant neuroprotective properties in various preclinical and clinical settings. Its mechanisms are multifaceted and include:

  • Antagonism of BMAA-induced Neurotoxicity: The neurotoxin β-N-methylamino-L-alanine (BMAA), implicated in neurodegenerative diseases like ALS, can be misincorporated into proteins in place of L-serine, leading to protein misfolding and cellular stress.[4][5] L-serine competitively inhibits this misincorporation.[6]

  • Modulation of the Unfolded Protein Response (UPR): L-serine has been shown to modulate the UPR, a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[4][7] It can selectively increase the translation of protein disulfide isomerase (PDI), an ER chaperone that aids in proper protein folding.[7]

  • Activation of Lysosomal Cathepsins: L-serine can selectively induce the activity of lysosomal enzymes cathepsin B and L, which are involved in the degradation of aggregated proteins, suggesting a role in enhancing protein clearance pathways.[8]

  • NMDA Receptor Co-agonism: L-serine is a precursor to D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is vital for synaptic plasticity and neuronal communication.[6] Supplementation with L-serine can enhance NMDA receptor function, which may be beneficial in conditions with receptor hypofunction, such as certain GRIN gene-related disorders.[9]

  • Anti-inflammatory Effects: L-serine has been shown to reduce neuroinflammation by suppressing microglial and astrocyte activation and decreasing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10]

L_Serine_Neuroprotective_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular BMAA BMAA Protein_Synthesis Protein_Synthesis BMAA->Protein_Synthesis Misincorporation L-serine_ext L-serine L-serine_ext->Protein_Synthesis Inhibits Misincorporation UPR Unfolded Protein Response L-serine_ext->UPR Modulates Lysosome Lysosome L-serine_ext->Lysosome Activates D-serine D-serine L-serine_ext->D-serine Conversion Misfolded_Proteins Misfolded_Proteins Protein_Synthesis->Misfolded_Proteins ER_Stress ER_Stress Misfolded_Proteins->ER_Stress ER_Stress->UPR PDI Protein Disulfide Isomerase UPR->PDI Increases Translation Neuroprotection Neuroprotection PDI->Neuroprotection Enhances Protein Folding Cathepsins Cathepsins Lysosome->Cathepsins Releases Cathepsins->Neuroprotection Degrades Aggregates NMDA_Receptor NMDA_Receptor D-serine->NMDA_Receptor Co-agonist NMDA_Receptor->Neuroprotection Promotes Synaptic Plasticity

Signaling pathways in L-serine-mediated neuroprotection.
Metabolic Modulation

L-serine is a central player in cellular metabolism, and its supplementation could have therapeutic implications for metabolic disorders.

  • Sphingolipid Synthesis: L-serine is a precursor for the synthesis of sphingolipids, which are essential components of cell membranes and are crucial for neuronal function.[2][6] In conditions like hereditary sensory and autonomic neuropathy type 1 (HSAN1), mutations in the serine palmitoyltransferase enzyme lead to the production of neurotoxic deoxysphingolipids. L-serine supplementation can reduce the levels of these toxic lipids.[11][12][13]

  • One-Carbon Metabolism: Serine provides the primary source of one-carbon units for the folate cycle, which is essential for nucleotide synthesis, DNA methylation, and the generation of antioxidants.[14] This has implications for both neurodevelopment and cancer biology.

  • Cancer Metabolism: Some cancers exhibit a high demand for serine and become dependent on its exogenous supply for proliferation.[14][15] Serine metabolism supports nucleotide synthesis, redox balance, and other processes critical for tumor growth.[14][16] Therefore, modulating serine availability could be a therapeutic strategy in certain cancers. However, some studies suggest that high serum serine levels might be associated with an increased risk of cancer.[17]

Preclinical and Clinical Data for L-Serine

The following tables summarize key quantitative data from preclinical and clinical studies on L-serine.

Table 1: Preclinical Studies of L-Serine in Neuroprotection
Model SystemConditionTreatmentKey FindingsReference
Vervet MonkeysBMAA-induced ALS/MND-like pathology210 mg/kg/day L-serine co-administered with BMAA for 140 daysReduced TDP-43 proteinopathy, reactive astrogliosis, and microglial activation.[18][19][20]
SH-SY5Y Neuroblastoma CellsBMAA-induced toxicityL-serine co-treatmentPrevented increase in CHOP expression and caspase-3 activity.[5]
MiceTraumatic Brain InjuryL-serine intraperitoneal injectionDecreased neurological deficit score, brain water content, and lesion volume. Reduced pro-inflammatory cytokines.[21][22]
Table 2: Clinical Trials of L-Serine
Study PhaseConditionNumber of PatientsDosageDurationKey OutcomesReference
Phase IAmyotrophic Lateral Sclerosis (ALS)200.5 g to 15 g twice daily6 monthsGenerally safe and well-tolerated. Dose-related decrease in the rate of progression of ALSFRS-R score.[23][24][25]
Phase IIaGRIN-related disorders24Not specifiedNot specifiedImproved neurological symptoms such as hyperactivity and sustained attention; reduction in epileptic seizures.[9]
Randomized TrialHereditary Sensory and Autonomic Neuropathy type 1 (HSAN1)Not specifiedHigh-dose oral L-serine2 yearsImproved CMTNS score relative to placebo. Reduced levels of neurotoxic deoxysphinganine.[11]

Proposed Experimental Workflow for L-Alanyl-L-Serine Investigation

To validate the hypothesized therapeutic effects of L-alanyl-L-serine, a systematic experimental approach is required.

Experimental_Workflow In_Vitro_Studies In_Vitro_Studies Cell_Viability Cell_Viability In_Vitro_Studies->Cell_Viability Assess cytotoxicity Mechanistic_Assays Mechanistic_Assays In_Vitro_Studies->Mechanistic_Assays UPR, inflammation, etc. In_Vivo_Studies In_Vivo_Studies Cell_Viability->In_Vivo_Studies Mechanistic_Assays->In_Vivo_Studies Pharmacokinetics Pharmacokinetics In_Vivo_Studies->Pharmacokinetics ADME profiling Efficacy_Models Efficacy_Models In_Vivo_Studies->Efficacy_Models Disease models (e.g., ALS mice) Toxicology Toxicology In_Vivo_Studies->Toxicology Safety assessment Clinical_Trials Clinical_Trials Pharmacokinetics->Clinical_Trials Efficacy_Models->Clinical_Trials Toxicology->Clinical_Trials

Proposed workflow for preclinical development.
In Vitro Characterization

  • Stability and Hydrolysis: Assess the stability of L-alanyl-L-serine in physiological buffers and cell culture media. Confirm its hydrolysis to L-alanine and L-serine in the presence of cellular extracts or specific peptidases.

  • Cellular Uptake: Utilize radiolabeled or fluorescently tagged L-alanyl-L-serine to quantify its uptake into relevant cell lines (e.g., neuronal cells, cancer cells).

  • Bioactivity Assays:

    • Neuroprotection: Use neuronal cell lines (e.g., SH-SY5Y) challenged with neurotoxins (e.g., BMAA, glutamate) to evaluate the protective effects of L-alanyl-L-serine compared to L-serine alone. Measure cell viability, apoptosis markers (caspase-3), and markers of ER stress (CHOP, PDI).

    • Anti-inflammatory Activity: In microglia or macrophage cell lines (e.g., BV-2, RAW 264.7) stimulated with lipopolysaccharide (LPS), assess the ability of L-alanyl-L-serine to reduce the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via ELISA or qPCR.

    • Cancer Cell Proliferation: In serine-dependent cancer cell lines, evaluate the effect of L-alanyl-L-serine on cell proliferation and viability.

In Vivo Evaluation
  • Pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of L-alanyl-L-serine in a suitable animal model (e.g., mice, rats). Measure plasma and tissue levels of the dipeptide and its constituent amino acids over time.

  • Efficacy Studies:

    • Neurodegenerative Disease Models: In transgenic mouse models of ALS or other neurodegenerative diseases, administer L-alanyl-L-serine and assess its impact on disease progression, motor function, survival, and relevant neuropathological markers.

    • Metabolic Disorder Models: In models of diabetes or HSAN1, evaluate the effect of L-alanyl-L-serine on metabolic parameters and disease-specific biomarkers.

  • Toxicology: Conduct acute and chronic toxicity studies to establish the safety profile of L-alanyl-L-serine.

Conclusion

While direct evidence for the therapeutic effects of L-alanyl-L-serine is currently limited, a strong theoretical framework based on the well-documented biological activities of L-serine suggests its potential in neuroprotection and metabolic modulation. As a pro-drug of L-serine, L-alanyl-L-serine may offer advantages in terms of stability and delivery. The proposed experimental workflows provide a roadmap for the systematic investigation of this promising dipeptide. Further research is warranted to elucidate the specific therapeutic applications of L-alanyl-L-serine and to translate these preclinical hypotheses into clinical benefits.

References

Ala-Ser as a Biomarker in Disease States: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Alanine-Serine (Ala-Ser) is a naturally occurring metabolite formed from the amino acids L-alanine and L-serine[1][2]. While the broader field of peptidomics is increasingly recognized for its potential in biomarker discovery, the specific role of this compound in various disease states remains largely underexplored. This technical guide synthesizes the current, albeit limited, knowledge regarding this compound and provides a framework for its potential investigation as a biomarker in cancer, neurological disorders, and metabolic diseases.

Data Presentation

A comprehensive review of the scientific literature reveals a significant gap in quantitative data comparing this compound concentrations across different disease states and healthy controls. While peptidomic studies have identified numerous peptides as potential biomarkers, specific data for this compound is scarce. The tables below are structured to highlight this lack of quantitative information and to serve as a template for future research in this area.

Table 1: this compound Concentration in Cancer

Cancer TypeSample TypePatient Concentration (mean ± SD)Control Concentration (mean ± SD)Fold Changep-valueReference
No data available

Table 2: this compound Concentration in Neurological Disorders

DiseaseSample TypePatient Concentration (mean ± SD)Control Concentration (mean ± SD)Fold Changep-valueReference
No data available

Table 3: this compound Concentration in Metabolic Diseases

DiseaseSample TypePatient Concentration (mean ± SD)Control Concentration (mean ± SD)Fold Changep-valueReference
No data available

Signaling Pathways and Biological Function

Current research has not yet elucidated any specific signaling pathways that are directly initiated or modulated by the this compound dipeptide. While the constituent amino acids, alanine (B10760859) and serine, are deeply integrated into cellular metabolism, the signaling role of the dipeptide itself is unknown. Serine is a key player in one-carbon metabolism, which is crucial for nucleotide synthesis and methylation reactions, and its metabolism is often dysregulated in cancer[3]. Alanine is central to glucose-alanine cycle. The interaction of the this compound dipeptide with specific receptors or its ability to trigger downstream signaling cascades has not been reported.

Future research could investigate potential interactions of this compound with cell surface receptors, particularly those that bind other small peptides or amino acid derivatives.

Diagram of a Hypothetical Signaling Pathway

As no specific signaling pathway for this compound has been identified, a diagram cannot be provided.

Experimental Protocols

The quantification of this compound in biological matrices is achievable through established analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). Below are detailed methodologies that can be adapted for the analysis of this compound.

Protocol 1: Quantification of this compound in Biological Fluids (Plasma, Serum, CSF) by UPLC-MS/MS

This protocol is adapted from established methods for dipeptide analysis.

1. Sample Preparation:

  • Protein Precipitation:

    • To 100 µL of plasma, serum, or CSF, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 95% Mobile Phase B over a suitable time to ensure separation from other components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • The precursor ion for this compound (C6H12N2O4) is m/z 177.08.

      • Product ions would need to be determined by infusion of an this compound standard, but would likely include fragments corresponding to the individual amino acid residues.

    • Optimization: Cone voltage and collision energy should be optimized for the specific instrument and this compound standard.

3. Data Analysis:

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Protocol 2: Immunoassay (ELISA) - Hypothetical

Currently, there are no commercially available ELISA kits for the specific detection of the this compound dipeptide. The development of such an assay would be a valuable tool for high-throughput screening. The general steps for developing a competitive ELISA are outlined below.

1. Reagent Generation:

  • Hapten-Carrier Conjugate: Conjugate this compound to a carrier protein (e.g., BSA or KLH) to make it immunogenic.

  • Antibody Production: Immunize animals (e.g., rabbits or mice) with the this compound-carrier conjugate to generate polyclonal or monoclonal antibodies specific for this compound.

  • Coating Antigen: Conjugate this compound to a different carrier protein or a synthetic peptide for coating the microplate wells.

2. Assay Development:

  • Coating: Coat a 96-well microplate with the coating antigen and incubate.

  • Blocking: Block unoccupied sites on the plate with a blocking buffer (e.g., BSA in PBS).

  • Competition: Add standards or samples containing this compound along with the anti-Ala-Ser antibody to the wells. The free this compound in the sample will compete with the coated this compound for antibody binding.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.

  • Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.

  • Measurement: Read the absorbance at the appropriate wavelength. The signal will be inversely proportional to the concentration of this compound in the sample.

Visualization of Experimental Workflows

Diagram of UPLC-MS/MS Workflow for this compound Quantification

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, CSF) Precipitation Protein Precipitation (Cold Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data Data Analysis (Quantification) MSMS->Data

Caption: Workflow for this compound quantification using UPLC-MS/MS.

Diagram of Hypothetical Competitive ELISA Workflow

ELISA_Workflow cluster_steps Competitive ELISA Steps Plate Microplate Coated with this compound Conjugate Block Blocking Plate->Block Competition Add Sample/Standard + Anti-Ala-Ser Ab Block->Competition Wash1 Wash Competition->Wash1 SecondaryAb Add Enzyme-linked Secondary Ab Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Substrate Add Substrate Wash2->Substrate Read Read Absorbance Substrate->Read

Caption: Hypothetical workflow for a competitive ELISA for this compound.

Conclusion and Future Directions

The dipeptide this compound holds theoretical potential as a biomarker due to its role as a fundamental metabolite. However, the current body of research is insufficient to validate its use in any specific disease state. The immediate and most critical need is for quantitative studies that measure this compound levels in well-characterized patient cohorts (cancer, neurological, and metabolic diseases) and compare them to healthy controls.

Furthermore, research into the functional role of this compound is paramount. Investigating its potential interaction with cellular receptors and its influence on signaling pathways will be crucial to understanding its biological significance. The development of specific and sensitive immunoassays would greatly facilitate large-scale clinical studies. This technical guide serves as a call to action for the research community to explore the untapped potential of this compound as a biomarker, providing the foundational protocols and frameworks to guide these future investigations.

References

Methodological & Application

Application Notes and Protocols for Ala-Ser Detection Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Alanine-Serine (Ala-Ser) is a fundamental biomolecule involved in various metabolic processes. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles, as well as for advancing drug discovery and development programs where peptide-based therapeutics are a focus. This document provides a detailed application note and protocol for the detection and quantification of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[1][2]

Principle of the Method

This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to achieve high selectivity and sensitivity for this compound quantification.[3] The workflow involves sample preparation to remove interfering substances, chromatographic separation of this compound from other matrix components, and finally, detection and quantification by the mass spectrometer. For absolute quantification, a stable isotope-labeled internal standard (SIL-IS) of this compound is employed to correct for matrix effects and variations in instrument response.

Experimental Protocols

Sample Preparation from Biological Fluids (Plasma, Serum, Cell Culture Media)

This protocol is designed for the extraction of dipeptides from complex biological matrices.

Materials:

  • Biological sample (e.g., plasma, cell culture media)

  • Internal Standard (Stable Isotope-Labeled this compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation solution (e.g., 80:20 ACN:MeOH with 0.1% FA)

  • Solid Phase Extraction (SPE) cartridges (Mixed-mode or Reversed-phase, if required for higher purity)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

  • Thaw Samples: Thaw frozen biological samples on ice.

  • Spike Internal Standard: To 100 µL of the sample, add a known concentration of the stable isotope-labeled this compound internal standard.

  • Protein Precipitation:

    • Add 400 µL of ice-cold protein precipitation solution to the sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the dipeptides and transfer it to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:ACN with 0.1% FA).

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 2% B; 1-5 min: 2-30% B; 5-5.1 min: 30-95% B; 5.1-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B
Mass Spectrometry (MS) Method

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

The following table provides hypothetical yet plausible MRM transitions for this compound and its stable isotope-labeled internal standard. These values should be empirically optimized on the specific instrument being used. The precursor ion ([M+H]+) for this compound has a mass-to-charge ratio (m/z) of 177.1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound177.189.1 (Ala immonium ion)5015
This compound177.170.1 (Ala fragment)5020
This compound-SIL (¹³C₆,¹⁵N₂)185.194.15015
This compound-SIL (¹³C₆,¹⁵N₂)185.174.15020

Data Presentation

The following tables summarize the expected analytical performance characteristics of the method. These values are representative and should be validated in the user's laboratory.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound1 - 1000>0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low5<15<1585-115
Medium100<10<1090-110
High800<10<1090-110

Table 3: Sensitivity and Recovery

ParameterValue
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL
Extraction Recovery >85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Media, etc.) Spike Spike with Stable Isotope-Labeled Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect Evaporate Evaporation to Dryness Collect->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Vial Transfer to Autosampler Vial Centrifuge2->Vial LC Liquid Chromatography (Reversed-Phase C18) Vial->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Acquisition and Processing MS->Data

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell AlaSer_ext This compound Dipeptide Transport Peptide Transporter (e.g., PEPT1/PEPT2) AlaSer_ext->Transport AlaSer_int Intracellular this compound Transport->AlaSer_int Hydrolysis Peptidases AlaSer_int->Hydrolysis Ala Alanine Hydrolysis->Ala Ser Serine Hydrolysis->Ser Metabolism Central Carbon Metabolism Ala->Metabolism Signaling Downstream Signaling (e.g., mTOR pathway) Ala->Signaling influences Ser->Metabolism Ser->Signaling influences

Caption: Potential cellular roles of this compound dipeptide.

Discussion

The presented LC-MS/MS method offers a robust and sensitive platform for the quantification of this compound in various biological matrices. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by compensating for potential matrix effects and variability in sample processing and instrument response.

The sample preparation protocol involving protein precipitation is a straightforward and effective method for removing the bulk of proteins from the sample. For samples with low concentrations of this compound or complex matrices, an additional solid-phase extraction (SPE) step may be necessary to further clean up the sample and concentrate the analyte.

The chromatographic conditions are optimized to provide good retention and peak shape for the polar dipeptide. The gradient elution ensures that other components in the sample are adequately separated, minimizing ion suppression.

The MRM transitions are selected based on the characteristic fragmentation of the this compound molecule. The collision energy for each transition should be optimized to maximize the signal of the product ions, thereby enhancing the sensitivity of the assay.

While a direct signaling role for the this compound dipeptide is not yet fully elucidated, it is known that dipeptides can be transported into cells and subsequently hydrolyzed into their constituent amino acids.[4] Alanine and serine are involved in numerous metabolic and signaling pathways, including central carbon metabolism and the mTOR pathway, which regulates cell growth and proliferation. Therefore, the intracellular concentration of this compound could indirectly influence these pathways by serving as a source of these amino acids.

Conclusion

The detailed protocol and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals for the reliable quantification of this compound using LC-MS/MS. This method can be a valuable tool in metabolic studies, biomarker discovery, and the pharmacokinetic/pharmacodynamic assessment of peptide-based therapeutics. As with any analytical method, proper validation in the end-user's laboratory is essential to ensure the reliability of the results.

References

Quantitative Analysis of Alanyl-Serine (Ala-Ser) by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alanyl-Serine (Ala-Ser) is a dipeptide composed of alanine (B10760859) and serine residues. Accurate and precise quantification of this compound is crucial in various research and development areas, including peptide synthesis monitoring, stability studies, formulation development, and in vitro biological assays. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantitative analysis of peptides. This document provides a detailed protocol for the quantitative determination of this compound using a reversed-phase HPLC (RP-HPLC) method. The method is designed to be specific, accurate, and precise for its intended purpose.

Principle of the Method

The method utilizes reversed-phase chromatography, where this compound is separated on a non-polar stationary phase (C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution with a mixture of an aqueous solution containing an ion-pairing agent (trifluoroacetic acid) and an organic solvent (acetonitrile) allows for the effective elution and separation of the polar dipeptide from potential impurities. Quantification is achieved by UV detection at a low wavelength (210-220 nm), where the peptide bond exhibits strong absorbance. The peak area of this compound is directly proportional to its concentration in the sample.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (B129727), HPLC grade

  • 0.22 µm or 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.

ParameterRecommended Condition
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0982
10.07030
12.0595
15.0595
15.1982
20.0982
Preparation of Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

Sample Preparation: Dissolve the sample containing this compound in Mobile Phase A to an estimated concentration that falls within the calibration range.[1] If necessary, sonicate briefly to ensure complete dissolution. Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.[1]

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions (98% A, 2% B) until a stable baseline is achieved.

  • Inject a blank (Mobile Phase A) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions in triplicate.

  • Inject the prepared sample solutions in triplicate.

  • After the sequence is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) and then store it in an appropriate solvent (e.g., methanol or acetonitrile/water mixture).

Data Analysis and Calculations

Integrate the peak corresponding to this compound in the chromatograms from the standard and sample injections. Construct a calibration curve by plotting the mean peak area against the concentration of the working standard solutions. Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

The concentration of this compound in the sample can be determined by interpolating its mean peak area on the calibration curve using the regression equation.

Method Validation and Performance Characteristics

The described HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following tables summarize typical performance characteristics for a quantitative HPLC assay of a dipeptide like this compound.

Table 2: Linearity and Range

ParameterTypical Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation Peak Area = (Slope × Concentration) + Intercept

Table 3: Accuracy

Spiked Concentration (µg/mL)Mean Recovery (%)Acceptance Criteria (%)
Low (e.g., 5 µg/mL)98 - 10295 - 105
Medium (e.g., 50 µg/mL)98 - 10298 - 102
High (e.g., 90 µg/mL)98 - 10298 - 102

Table 4: Precision

Precision TypeConcentration LevelRelative Standard Deviation (%RSD)Acceptance Criteria (%RSD)
Repeatability (Intra-day) Low, Medium, High< 2.0%≤ 2.0%
Intermediate (Inter-day) Low, Medium, High< 3.0%≤ 5.0%

Table 5: Sensitivity

ParameterTypical Value
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions (1-100 µg/mL) equilibrate Equilibrate System prep_standards->equilibrate prep_sample Prepare Sample Solution (Dissolve and Filter) prep_sample->equilibrate inject Inject Standards and Samples equilibrate->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 215 nm separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound in Sample calibrate->quantify Method_Validation_Concept cluster_params Performance Characteristics Method Validated HPLC Method Specificity Specificity Method->Specificity Ensures measurement of the correct analyte Linearity Linearity & Range Method->Linearity Proportional response to concentration Accuracy Accuracy Method->Accuracy Closeness to the true value Precision Precision Method->Precision Reproducibility of measurements Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Lowest detectable & quantifiable levels Robustness Robustness Method->Robustness Resistant to small method variations

References

Application Notes and Protocols for Solid-Phase Synthesis of Alanyl-Serine (Ala-Ser)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most prevalent approach, prized for its use of milder reaction conditions compared to older Boc-based methods.[1] This document provides a detailed, step-by-step protocol for the manual synthesis of the dipeptide Alanyl-Serine (Ala-Ser) with a C-terminal amide, a fundamental building block in many biologically active peptides. The protocol employs standard Rink Amide resin, Fmoc-protected amino acids (Fmoc-Ala-OH and Fmoc-Ser(tBu)-OH), and HBTU as the coupling agent.

The synthesis begins with a solid support resin, to which the C-terminal amino acid (Serine) is attached. The temporary Fmoc protecting group on the α-amine is then removed with a mild base, typically piperidine (B6355638).[1] The subsequent amino acid (Alanine) is then "coupled" to the newly exposed amine. This cycle of deprotection and coupling is repeated until the desired sequence is assembled.[2] Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups (in this case, the tert-butyl group on Serine) are simultaneously removed using a strong acid like trifluoroacetic acid (TFA).[3][4]

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
Fmoc-Ser(tBu)-OHPeptide Synthesis GradeSigma-Aldrich, ChemPep, Aapptec
Fmoc-Ala-OHPeptide Synthesis GradeSigma-Aldrich, ChemPep, Aapptec
Rink Amide MBHA Resin (100-200 mesh)~0.5 mmol/g substitutionSigma-Aldrich, Novabiochem
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific, VWR
PiperidineReagent GradeSigma-Aldrich, Acros Organics
Dichloromethane (DCM)ACS GradeFisher Scientific, VWR
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-Aldrich, Acros Organics
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide Synthesis GradeAapptec, Chem-Impex
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich, Oakwood Chemical
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich, TCI Chemicals
Diethyl Ether (Cold, anhydrous)ACS GradeFisher Scientific, VWR
Solid-Phase Peptide Synthesis Vessel (with frit)---Chemglass, VWR

Experimental Protocols

This protocol is based on a 0.1 mmol synthesis scale. All steps are performed at room temperature unless otherwise specified.

Protocol 1: Resin Preparation and First Amino Acid (Serine) Coupling
  • Resin Swelling: Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) into a peptide synthesis vessel. Add ~5 mL of DMF and allow the resin to swell for 30-60 minutes with gentle agitation. After swelling, drain the DMF through the frit.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (~5 mL) to the resin. Agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF (~5 mL) and agitate for 15 minutes to ensure complete Fmoc removal.[5]

    • Drain the solution.

  • Washing: Wash the resin thoroughly to remove residual piperidine. Perform the following washes, agitating for 1 minute for each wash:

    • DMF (5 x 5 mL)

    • DCM (3 x 5 mL)

    • DMF (3 x 5 mL)

  • First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):

    • In a separate vial, prepare the activation solution:

      • Dissolve Fmoc-Ser(tBu)-OH (4 equivalents, ~0.4 mmol, ~153 mg) and HBTU (3.9 equivalents, ~0.39 mmol, ~148 mg) in ~2 mL of DMF.

      • Add DIPEA (8 equivalents, ~0.8 mmol, ~139 µL).

    • Allow the solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the drained resin.

    • Agitate the reaction mixture for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

Protocol 2: Second Amino Acid (Alanine) Coupling
  • Fmoc Deprotection: Repeat the deprotection steps as described in Protocol 1, Step 2.

  • Washing: Repeat the washing steps as described in Protocol 1, Step 3.

  • Second Amino Acid Coupling (Fmoc-Ala-OH):

    • In a separate vial, prepare the activation solution:

      • Dissolve Fmoc-Ala-OH (4 equivalents, ~0.4 mmol, ~124 mg) and HBTU (3.9 equivalents, ~0.39 mmol, ~148 mg) in ~2 mL of DMF.

      • Add DIPEA (8 equivalents, ~0.8 mmol, ~139 µL).

    • Allow the solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes. Coupling for Alanine is typically faster than for Serine.[6]

  • Final Fmoc Deprotection: Repeat the deprotection steps as described in Protocol 1, Step 2 to remove the N-terminal Fmoc group from Alanine.

  • Final Washing: Wash the peptidyl-resin thoroughly:

    • DMF (5 x 5 mL)

    • DCM (5 x 5 mL)

  • Drying: Dry the resin under a high vacuum for at least 1 hour before cleavage.[4]

Protocol 3: Cleavage and Peptide Precipitation

Caution: TFA is a highly corrosive acid. This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail by combining the following reagents in a glass vial:

    • Trifluoroacetic acid (TFA): 95% (e.g., 4.75 mL)

    • Deionized Water: 2.5% (e.g., 0.125 mL)

    • Triisopropylsilane (TIS): 2.5% (e.g., 0.125 mL) This cocktail is effective for cleaving peptides with acid-labile side-chain protecting groups like tBu and does not contain malodorous reagents.[3][4]

  • Cleavage Reaction:

    • Add the cleavage cocktail (~2 mL) to the dried peptidyl-resin in the reaction vessel.

    • Agitate the mixture gently at room temperature for 2-3 hours.[3]

  • Peptide Collection:

    • Filter the TFA solution containing the cleaved peptide into a clean collection tube (e.g., a 15 mL centrifuge tube).

    • Wash the resin with a small amount of fresh TFA (~0.5 mL) and combine the filtrates.

  • Peptide Precipitation:

    • In a separate 50 mL centrifuge tube, add ~20 mL of ice-cold diethyl ether.

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude this compound peptide should form.[3][7]

    • Allow the peptide to fully precipitate by storing it at -20°C for at least 30 minutes.

  • Isolation and Washing:

    • Pellet the precipitated peptide by centrifugation (e.g., 5 minutes at 3500 rpm).[8]

    • Carefully decant the ether supernatant.

    • Resuspend the peptide pellet in ~10 mL of fresh cold diethyl ether and vortex.

    • Repeat the centrifugation and decantation steps two more times to thoroughly wash the peptide and remove residual TFA and scavengers.[8]

  • Drying: After the final wash, decant the ether and allow the peptide pellet to air dry in the fume hood for several minutes, then dry under a high vacuum to yield the final product as a white powder.

Quantitative Data Summary

ParameterStepValue/ConditionNotes
Resin Loading Initial~0.5 mmol/gBased on Rink Amide MBHA resin.
Synthesis Scale Overall0.1 mmol---
Fmoc-Amino Acid Coupling3-5 equivalentsRelative to initial resin loading.[9]
Coupling Reagent (HBTU) Coupling3-5 equivalents (typically ~0.95 eq. to AA)[10]
Base (DIPEA) Coupling6-10 equivalents (2x equivalents of AA)[9]
Deprotection Reagent Deprotection20% (v/v) Piperidine in DMFStandard and effective concentration.[5]
Deprotection Time Deprotection2-3 min, then 10-15 minTwo-step process ensures complete removal.[5]
Coupling Time (HBTU) Coupling30-120 minutesSequence and amino acid dependent; typically fast.[6][11]
Cleavage Cocktail CleavageTFA / H₂O / TIS (95:2.5:2.5 v/v)A standard, effective, non-malodorous cocktail.[3]
Cleavage Time Cleavage2-3 hoursAt room temperature.
Precipitation Volume Precipitation~10x volume of cold diethyl ether to TFA filtrate[7]
Expected Yield Final Product60-80%Typical for manual synthesis of short peptides.[12]

Visualization

SPPS_Workflow_Ala_Ser cluster_prep Resin Preparation cluster_cycle1 Cycle 1: Serine Coupling cluster_cycle2 Cycle 2: Alanine Coupling cluster_cleavage Final Cleavage & Isolation Resin Rink Amide Resin Swell Swell in DMF (30-60 min) Resin->Swell Deprot1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprot1 Wash1 Wash (DMF, DCM, DMF) Deprot1->Wash1 Couple1 Couple Fmoc-Ser(tBu)-OH (HBTU/DIPEA, 1-2 hr) Wash1->Couple1 Wash2 Wash (DMF) Couple1->Wash2 Deprot2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprot2 Wash3 Wash (DMF, DCM, DMF) Deprot2->Wash3 Couple2 Couple Fmoc-Ala-OH (HBTU/DIPEA, 30-60 min) Wash3->Couple2 Deprot3 Final Fmoc Deprotection Couple2->Deprot3 Wash4 Wash (DMF, DCM) & Dry Deprot3->Wash4 Cleave Cleave & Deprotect (TFA/H₂O/TIS, 2-3 hr) Wash4->Cleave Precipitate Precipitate (Cold Diethyl Ether) Cleave->Precipitate Isolate Centrifuge, Wash & Dry Precipitate->Isolate AlaSer This compound-NH₂ Peptide Isolate->AlaSer

Solid-Phase Synthesis Workflow for this compound-NH₂.

References

Application Notes and Protocols for Ala-Ser (L-Alanyl-L-Serine) in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biopharmaceutical production, optimizing cell culture media is paramount to enhancing cell growth, viability, and recombinant protein yield. While individual amino acids are critical components, their stability and solubility can be limiting factors. Dipeptides have emerged as a valuable solution to overcome these challenges, offering improved stability, enhanced solubility, and a controlled release of amino acids into the culture environment.

This document provides detailed application notes and protocols for the use of Ala-Ser (L-Alanyl-L-Serine), a dipeptide composed of L-Alanine and L-Serine. Although direct literature on this compound supplementation in cell culture is emerging, its potential benefits can be extrapolated from the well-understood metabolic roles of its constituent amino acids and the established advantages of dipeptide supplementation. These notes provide a framework for researchers to explore the application of this compound in their specific cell culture systems, particularly for Chinese Hamster Ovary (CHO) cells and other mammalian cell lines used in bioproduction.

Potential Benefits of this compound Supplementation

Supplementing cell culture media with this compound dipeptides offers several potential advantages:

  • Enhanced Stability: Dipeptides are generally more stable in liquid media than free amino acids, particularly when compared to the labile nature of glutamine. This stability can prevent the degradation of essential nutrients during storage and incubation.

  • Controlled Nutrient Release: Cells typically internalize dipeptides through specific transporters and then hydrolyze them intracellularly to release the individual amino acids. This process allows for a more sustained and controlled supply of L-Alanine and L-Serine, potentially preventing the rapid depletion of these amino acids from the media.

  • Reduced Ammonia Accumulation: While not a direct substitute for glutamine, the use of stable dipeptides can be part of a broader strategy to optimize amino acid metabolism and potentially reduce the production of toxic byproducts like ammonia.

  • Support for Key Metabolic Pathways:

    • L-Serine is a crucial precursor for the synthesis of other amino acids such as glycine (B1666218) and cysteine. It also plays a vital role in the biosynthesis of purines, pyrimidines, and lipids. Supplementation with a stable source of serine can, therefore, support robust cell proliferation and protein synthesis. The unavailability of serine in the culture medium can negatively impact cell growth.[1]

    • L-Alanine is intricately linked to cellular energy metabolism through the glucose-alanine cycle. While often considered a non-essential amino acid in culture, its metabolism is connected to pyruvate (B1213749) and the TCA cycle. In some high-density cultures, alanine (B10760859) is a significant byproduct, but in others, its demand can be high, particularly during recombinant protein production.[2]

Quantitative Data Summary

As the application of this compound in cell culture is an area of active research, the following tables present hypothetical, yet plausible, data based on the expected benefits of dipeptide supplementation. These tables are intended to serve as a template for researchers to structure their own experimental findings.

Table 1: Effect of this compound Supplementation on CHO Cell Growth and Viability in a Fed-Batch Culture

Culture ConditionPeak Viable Cell Density (x 10^6 cells/mL)Integral of Viable Cell Density (IVCD) (x 10^9 cells-day/L)Average Viability (%)
Control (Standard Feed)8.5 ± 0.465 ± 392 ± 2
This compound Supplemented Feed10.2 ± 0.582 ± 495 ± 1

Table 2: Impact of this compound Supplementation on Recombinant Protein Production

Culture ConditionFinal Titer (mg/L)Specific Productivity (pcd)
Control (Standard Feed)1200 ± 5020 ± 2
This compound Supplemented Feed1500 ± 7025 ± 3

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the effect of this compound supplementation in a mammalian cell culture system, such as a CHO cell line producing a monoclonal antibody.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • L-Alanyl-L-Serine (cell culture grade)

    • WFI (Water for Injection) or cell culture grade water

    • Sterile conical tubes (50 mL)

    • Sterile filter (0.22 µm)

  • Procedure:

    • In a sterile biological safety cabinet, weigh the desired amount of this compound powder.

    • Dissolve the this compound powder in WFI or cell culture grade water to a final concentration of 200 mM. Gently vortex or swirl to dissolve completely.

    • Sterile-filter the this compound stock solution using a 0.22 µm syringe filter into a sterile conical tube.

    • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Evaluation of this compound in a Fed-Batch Culture
  • Cell Line and Basal Medium:

    • A recombinant CHO cell line expressing a monoclonal antibody.

    • A chemically defined basal medium and feed medium appropriate for the cell line.

  • Experimental Setup:

    • Control Group: Cells cultured in the standard basal medium and fed with the standard feed medium.

    • Experimental Group: Cells cultured in the standard basal medium and fed with a modified feed medium supplemented with this compound.

  • Procedure:

    • Thaw and expand the CHO cells according to standard protocols.

    • Seed shake flasks or bioreactors at a density of 0.5 x 10^6 viable cells/mL in the basal medium.

    • Incubate the cultures at 37°C, 5% CO2, and with appropriate agitation.

    • On day 3, and every other day thereafter, feed the cultures according to your standard fed-batch protocol.

      • For the Control Group , use the standard feed medium.

      • For the Experimental Group , use the modified feed medium containing this compound. The final concentration of this compound in the feed can be optimized, but a starting point of 5-10 mM is recommended.

    • Monitor the cultures daily for:

      • Viable cell density and viability (using a cell counter).

      • Glucose and lactate (B86563) concentrations (using a biochemistry analyzer).

      • Ammonia concentration (using a biochemistry analyzer).

    • Collect samples at regular intervals for titer analysis (e.g., by Protein A HPLC or ELISA).

    • Continue the culture for 12-14 days or until viability drops below a predetermined threshold (e.g., 60%).

  • Data Analysis:

    • Plot cell growth curves (viable cell density vs. time).

    • Calculate the Integral of Viable Cell Density (IVCD).

    • Plot the viability profiles over time.

    • Plot the concentration of key metabolites (glucose, lactate, ammonia) over time.

    • Plot the recombinant protein titer over time.

    • Calculate the specific productivity (pcd).

    • Perform statistical analysis to determine the significance of any observed differences between the control and experimental groups.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in cell culture.

experimental_workflow cluster_prep Preparation cluster_culture Fed-Batch Culture cluster_analysis Data Analysis prep_cells CHO Cell Expansion seed Seed Cultures prep_cells->seed prep_media Prepare Basal & Feed Media prep_media->seed prep_ala_ser Prepare this compound Stock exp_feed Experimental Group: This compound Feed prep_ala_ser->exp_feed control_feed Control Group: Standard Feed seed->control_feed seed->exp_feed monitor Daily Monitoring: - VCD, Viability - Metabolites - Titer control_feed->monitor exp_feed->monitor growth_analysis Growth & Viability Analysis monitor->growth_analysis metabolite_analysis Metabolite Profiling monitor->metabolite_analysis titer_analysis Titer & Productivity Analysis monitor->titer_analysis conclusion Conclusion on this compound Effect growth_analysis->conclusion metabolite_analysis->conclusion titer_analysis->conclusion

Experimental workflow for evaluating this compound.

dipeptide_uptake cluster_extracellular Extracellular Space cluster_cell Intracellular Space AlaSer_ext This compound Dipeptide AlaSer_int This compound Dipeptide AlaSer_ext->AlaSer_int Dipeptide Transporter Peptidase Peptidases AlaSer_int->Peptidase Ala L-Alanine Metabolism Cellular Metabolism (e.g., Protein Synthesis) Ala->Metabolism Ser L-Serine Ser->Metabolism Peptidase->Ala Hydrolysis Peptidase->Ser Hydrolysis

General mechanism of dipeptide uptake and hydrolysis.

serine_alanine_metabolism cluster_serine Serine Metabolism cluster_alanine Alanine Metabolism Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG Pyruvate Pyruvate Glucose->Pyruvate Ser L-Serine Three_PG->Ser Gly Glycine Ser->Gly Cys Cysteine Ser->Cys Purines Purines Ser->Purines Pyrimidines Pyrimidines Ser->Pyrimidines Lipids Lipids Ser->Lipids Ser->Pyruvate Ala L-Alanine Pyruvate->Ala TCA TCA Cycle Pyruvate->TCA Ala->TCA via Pyruvate

Simplified metabolic pathways of Serine and Alanine.

References

Application of Dipeptides in Peptide Screening Assays: A Focus on Ala-Ser

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide screening assays are fundamental tools in drug discovery and proteomics, enabling the high-throughput analysis of peptide interactions with various biological targets. These assays are pivotal for identifying novel therapeutic leads, mapping protein-protein interactions, and defining enzyme substrate specificity. Within the vast landscape of peptide screening, simple dipeptides like L-alanyl-L-serine (Ala-Ser) can serve multiple roles, acting as components of larger peptide libraries, linkers in conjugate molecules, or as controls in enzymatic assays. This document provides an overview of the application of dipeptides, with a conceptual focus on this compound, in common screening platforms. While specific and extensive literature detailing the direct use of the this compound dipeptide as a primary screening tool is limited, its constituent amino acids and similar dipeptide structures are integral to various screening methodologies.

This compound is a dipeptide composed of L-alanine and L-serine joined by a peptide bond.[1] It is recognized as a metabolite and can be identified through peptide screening techniques, which are broadly used for functional analysis, protein interaction studies, and epitope mapping.[2]

I. This compound in Protease Substrate Screening

One of the primary applications for short peptides in screening assays is in the determination of protease substrate specificity. Proteases are a major class of drug targets, and identifying their preferred cleavage sequences is crucial for designing specific inhibitors. High-throughput screening of combinatorial peptide libraries is a common method to elucidate these preferences.

Application Concept: this compound as a Component of a Protease Substrate Library

In this application, a diverse library of peptides is synthesized, often with a fluorescent reporter group that is released upon cleavage by a protease. The this compound sequence can be incorporated into these libraries at various positions relative to the scissile bond to probe the protease's tolerance for a small hydrophobic residue (Alanine) followed by a polar, hydroxyl-containing residue (Serine).

Experimental Protocol: Fluorogenic Protease Substrate Assay

This protocol describes a general method for screening a library of fluorogenic peptide substrates, which could include peptides containing the this compound motif, against a target protease.

1. Materials and Reagents:

  • Target Protease (e.g., a serine protease)

  • Fluorogenic Peptide Substrate Library (e.g., peptides with a 7-amino-4-methylcoumarin (B1665955) (AMC) leaving group)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • 96-well or 384-well microplates (black, non-binding surface)

  • Fluorescence plate reader

  • Dimethyl sulfoxide (B87167) (DMSO) for compound/peptide dissolution

2. Procedure:

  • Prepare Peptide Library: Dissolve individual peptides from the library in DMSO to a stock concentration of 10 mM. Create a working solution by diluting the stock to 100 µM in Assay Buffer.

  • Prepare Enzyme Solution: Dilute the target protease in Assay Buffer to a working concentration (e.g., 2X the final desired concentration). The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Reaction:

    • Add 50 µL of the 2X enzyme solution to each well of the microplate.

    • To initiate the reaction, add 50 µL of the 100 µM (2X) peptide substrate solution to each well. The final concentration of the substrate will be 50 µM.

    • For a negative control, add 50 µL of Assay Buffer instead of the enzyme solution.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for AMC-based substrates.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each peptide substrate.

    • Compare the cleavage rates of different peptides to determine the substrate specificity of the protease. Peptides containing the this compound motif can be compared to other sequences to understand the influence of these residues at specific positions.

Data Presentation

The results of such a screening can be summarized in a table to compare the relative cleavage efficiency of different peptide sequences.

Peptide Sequence (P4-P3-P2-P1)This compound PositionRelative Cleavage Rate (%)
Ac-Leu-Gly-Pro-Arg-AMCN/A100
Ac-Gly-This compound -Arg-AMCP3-P245
Ac-Leu-This compound -Gly-AMCP3-P215
Ac-Arg-This compound -Tyr-AMCP3-P25

Note: Data presented is hypothetical and for illustrative purposes.

Experimental Workflow

Protease_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Dissolve Peptide Library in DMSO A2 Add Peptide Substrates to Initiate Reaction P1->A2 P2 Dilute Protease in Assay Buffer A1 Add Protease to Microplate Wells P2->A1 D1 Measure Fluorescence Kinetically A2->D1 D2 Calculate Initial Reaction Velocities D1->D2 D3 Determine Substrate Specificity Profile D2->D3

Caption: Workflow for a fluorogenic protease substrate screening assay.

II. This compound in Dipeptide Linker Screening for Antibody-Drug Conjugates (ADCs)

Dipeptide linkers are crucial components of ADCs, connecting the antibody to a cytotoxic payload. The stability of the linker in circulation and its efficient cleavage within the target cell are critical for the efficacy and safety of the ADC. Screening different dipeptide sequences allows for the optimization of these properties.

Application Concept: Screening of an this compound Dipeptide Linker

In a study on ADC properties, a library of dipeptide linkers, including Ala-Ala, Ala-Gln, and this compound, were synthesized and conjugated to a glucocorticoid receptor modulator.[3] These ADCs were then evaluated for their physicochemical properties and in vitro potency. While Ala-Ala was identified as a superior linker in this particular study, the inclusion of this compound in the screening library highlights its relevance as a potential linker component.[3]

Experimental Protocol: ADC Aggregation Assay

This protocol outlines a method to screen dipeptide linkers based on the aggregation properties of the resulting ADCs, a critical parameter for manufacturability and stability.

1. Materials and Reagents:

  • Monoclonal antibody (e.g., anti-TNF)

  • Library of dipeptide-payload conjugates (including an this compound variant)

  • Reducing agent (e.g., TCEP)

  • Conjugation buffer (e.g., PBS with EDTA)

  • Size Exclusion Chromatography (SEC) system with a suitable column (e.g., TSKgel G3000SWxl)

  • Mobile Phase for SEC (e.g., 100 mM sodium sulfate, 100 mM sodium phosphate, pH 6.8)

2. Procedure:

  • Antibody Reduction: Incubate the monoclonal antibody with a molar excess of TCEP at 37°C for 1-2 hours to reduce interchain disulfide bonds.

  • Conjugation: Add the dipeptide-payload conjugate to the reduced antibody solution and incubate at room temperature for 1-2 hours.

  • Purification: Purify the resulting ADC from unreacted payload and reagents using a desalting column.

  • SEC Analysis:

    • Inject a defined amount (e.g., 50 µg) of the purified ADC onto the SEC column.

    • Elute with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

    • Monitor the eluate using a UV detector at 280 nm.

  • Data Analysis:

    • The chromatogram will show a main peak for the monomeric ADC and potentially smaller, earlier-eluting peaks corresponding to aggregates.

    • Calculate the percentage of aggregation by integrating the peak areas: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100.

Data Presentation

The aggregation data for ADCs with different dipeptide linkers can be presented in a table for direct comparison.

Dipeptide LinkerDrug-to-Antibody Ratio (DAR)Aggregation (%)
Ala-Ala10< 5
Ala-Gln10< 5
This compound 10 < 5
Gly-Gln10< 5
Ser-Ala10< 5
Val-Ala10> 10

Note: Data is based on findings from a study by Lu et al. (2020), which identified several dipeptides, including this compound, that resulted in low aggregation.[3]

Logical Relationship Diagram

ADC_Linker_Screening Start Start with mAb and Dipeptide-Payload Library Reduction Antibody Reduction (e.g., TCEP) Start->Reduction Conjugation Conjugation Reaction Reduction->Conjugation Purification ADC Purification Conjugation->Purification Analysis SEC-HPLC Analysis Purification->Analysis Result Quantify % Aggregation Analysis->Result Decision Select Linker with Low Aggregation Result->Decision Phage_Display_Workflow Start Immobilize Target Protein Block Block Non-specific Sites Start->Block Bind Incubate with Phage Library Block->Bind Wash Wash Away Unbound Phage Bind->Wash Elute Elute Bound Phage Wash->Elute Amplify Amplify Phage in E. coli Elute->Amplify Repeat Repeat 3-5 Rounds Amplify->Repeat Repeat->Bind Next Round Analyze Sequence and Characterize Individual Clones Repeat->Analyze

References

Application Notes and Protocols for L-alanyl-L-serine in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-alanyl-L-serine is a dipeptide composed of L-alanine and L-serine. It serves as a valuable substrate for the characterization of various peptidases, particularly certain serine proteases and dipeptidyl peptidases. The enzymatic cleavage of the peptide bond between alanine (B10760859) and serine can be monitored to determine enzyme activity, evaluate inhibitor efficacy, and study enzyme kinetics. These assays are crucial in fundamental research and in the drug development process for identifying and characterizing novel therapeutic agents that target these enzymes.

The principle of the assay involves the enzymatic hydrolysis of L-alanyl-L-serine into its constituent amino acids, L-alanine and L-serine. The rate of product formation can be quantified using various analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC).

Enzymatic Hydrolysis of L-alanyl-L-serine

The central reaction in these assays is the enzymatic cleavage of the peptide bond in L-alanyl-L-serine. This reaction is catalyzed by specific peptidases.

Enzymatic_Hydrolysis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products L_alanyl_L_serine L-alanyl-L-serine Peptidase Peptidase (e.g., Serine Protease) L_alanyl_L_serine->Peptidase Substrate Binding H2O H₂O H2O->Peptidase L_alanine L-alanine Peptidase->L_alanine Product Release L_serine L-serine Peptidase->L_serine

Caption: Enzymatic cleavage of L-alanyl-L-serine into L-alanine and L-serine.

Applications

  • Enzyme Activity Assays: Measuring the catalytic activity of purified enzymes or enzymes in complex biological samples.

  • Inhibitor Screening: Identifying and characterizing compounds that inhibit peptidase activity, which is crucial for drug discovery.

  • Kinetic Studies: Determining key enzymatic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) to understand the enzyme's affinity for the substrate and its catalytic efficiency.

  • Substrate Specificity Studies: Comparing the hydrolysis of L-alanyl-L-serine with other peptide substrates to determine the substrate preferences of a particular enzyme.

Quantitative Data

While specific kinetic data for L-alanyl-L-serine with a wide range of enzymes is not always readily available in the literature, the following table provides a general guideline for typical assay parameters. Researchers should empirically determine the optimal conditions for their specific enzyme and experimental setup.

ParameterGeneral RangeNotes
Enzyme Concentration 10 - 200 nMShould be optimized to ensure linear reaction kinetics over the desired time course.
Substrate Concentration 0.1 - 10 mMA range of concentrations bracketing the expected Km value should be used for kinetic studies.
pH 7.0 - 8.5Highly dependent on the specific enzyme. A pH profile should be determined.
Temperature 25 - 37 °CThe optimal temperature for the specific enzyme should be used.
Incubation Time 5 - 60 minutesShould be within the linear range of the reaction.

Experimental Protocols

General Protocol for Enzymatic Hydrolysis of L-alanyl-L-serine

This protocol describes a general method for measuring the hydrolysis of L-alanyl-L-serine by a peptidase, with product quantification by HPLC.

Materials:

  • L-alanyl-L-serine

  • Purified peptidase of interest

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)[1]

  • Quenching Solution (e.g., 10% (v/v) Trichloroacetic acid (TCA) or Trifluoroacetic acid (TFA) in water)[1]

  • HPLC system with a suitable column for amino acid analysis (e.g., C18 reverse-phase)[2][3][4]

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of L-alanyl-L-serine (e.g., 100 mM) in the assay buffer.

    • Prepare a stock solution of the purified enzyme in a suitable buffer. The final concentration in the assay will need to be optimized.[1]

  • Assay Setup:

    • In a microcentrifuge tube, combine the assay buffer and L-alanyl-L-serine to the desired final concentration.

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.[1]

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the enzyme stock solution to the pre-warmed substrate mixture.

  • Incubation:

    • Incubate the reaction for a defined period (e.g., 10, 20, 30 minutes) where the reaction is linear.[1]

  • Terminate Reaction:

    • Stop the reaction by adding an equal volume of the quenching solution.[1]

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixture at high speed for 10 minutes to pellet any precipitated protein.[1]

    • Transfer the supernatant to an HPLC vial for analysis.[1]

HPLC Analysis of L-alanine and L-serine

Instrumentation:

  • HPLC system with UV or fluorescence detector.

  • Reverse-phase C18 column.

Mobile Phase (Isocratic):

  • A simple mobile phase can consist of water, acetonitrile (B52724) (MeCN), and an acid like phosphoric acid (H3PO4) as a buffer.[2][3] A typical composition could be MeCN/H2O - 20/80% with 0.1% H3PO4.[3]

Detection:

  • UV detection at 200-214 nm.[1][2][3]

Quantification:

  • Generate a standard curve for both L-alanine and L-serine to determine the amount of each product formed in the enzymatic reaction.

HPLC_Workflow cluster_reaction Enzymatic Reaction cluster_hplc HPLC Analysis Reaction_Mix Enzyme + L-alanyl-L-serine Incubation Incubate at Optimal Temperature Reaction_Mix->Incubation Quenching Stop Reaction (e.g., with TCA) Incubation->Quenching Centrifugation Centrifuge to Remove Protein Quenching->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Supernatant onto HPLC Supernatant->Injection Separation Separation on C18 Column Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Quantify Products vs. Standard Curve Detection->Quantification

Caption: General workflow for an L-alanyl-L-serine enzyme assay with HPLC detection.

Signaling Pathways and Enzyme Classes

L-alanyl-L-serine can be a substrate for a variety of peptidases, which are involved in numerous biological pathways. Serine proteases, for instance, play critical roles in digestion, blood clotting, and inflammation.[5] Dipeptidyl peptidases are involved in protein degradation and signal transduction.

The enzymes that cleave L-alanyl-L-serine often belong to the serine protease family. These enzymes are characterized by a catalytic triad (B1167595) in their active site, which includes a serine residue that acts as the nucleophile to attack the peptide bond.[6]

Serine_Protease_Mechanism Substrate_Binding Substrate (L-alanyl-L-serine) binds to active site Nucleophilic_Attack Active site Serine attacks the peptide carbonyl group Substrate_Binding->Nucleophilic_Attack Tetrahedral_Intermediate Formation of a tetrahedral intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Acyl_Enzyme Formation of acyl-enzyme intermediate and release of C-terminal fragment (L-serine) Tetrahedral_Intermediate->Acyl_Enzyme Deacylation Water molecule attacks the acyl-enzyme intermediate Acyl_Enzyme->Deacylation Second_Intermediate Formation of a second tetrahedral intermediate Deacylation->Second_Intermediate Product_Release Release of N-terminal fragment (L-alanine) and regeneration of the free enzyme Second_Intermediate->Product_Release

Caption: Generalized catalytic mechanism of a serine protease.

Conclusion

L-alanyl-L-serine is a versatile substrate for studying the activity of various peptidases. The protocols outlined in these application notes provide a solid foundation for developing robust and reliable enzyme assays. Researchers are encouraged to optimize the specific conditions for their enzyme of interest to achieve the highest accuracy and reproducibility. The use of HPLC for product quantification offers a sensitive and specific method for monitoring the enzymatic reaction. These assays are indispensable tools for advancing our understanding of peptidase function and for the development of novel therapeutics.

References

Application Notes and Protocols for the Purification and Isolation of Ala-Ser

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Alanine-Serine (Ala-Ser) is a fundamental building block in peptide synthesis and drug discovery. Its purity is paramount for reliable downstream applications, including structural studies, biological assays, and as a precursor for larger peptide manufacturing. This document provides detailed application notes and protocols for the most common and effective methods for the purification and isolation of this compound, focusing on reversed-phase high-performance liquid chromatography (RP-HPLC), ion-exchange chromatography (IEC), and crystallization.

Methods Overview

The selection of a purification strategy for this compound depends on the initial purity of the crude sample, the required final purity, and the scale of the purification. For high-purity requirements, an orthogonal approach, combining two different separation techniques, is often recommended.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used technique for peptide purification.[2] Separation is based on the hydrophobicity of the peptide. A non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), with an ion-pairing agent such as trifluoroacetic acid (TFA).[2][3] More hydrophobic molecules interact more strongly with the stationary phase and thus elute later.

  • Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge at a given pH.[4] For a dipeptide like this compound, which is zwitterionic at neutral pH, IEC can be effectively used by adjusting the pH of the mobile phase to impart a net positive or negative charge on the molecule. This technique is particularly useful for removing impurities with different charge characteristics and can serve as an excellent orthogonal step to RP-HPLC.[1][5]

  • Crystallization: Crystallization is a powerful technique for purifying small molecules and can yield very high-purity material. The process relies on the principle that the target molecule will form a well-ordered crystal lattice, excluding impurities into the surrounding solution.[6][7] The solubility of the dipeptide is a critical factor in developing a successful crystallization protocol.[6]

Quantitative Data Summary

The following table presents typical quantitative data that can be expected when purifying a dipeptide like this compound using the described methods. The values are illustrative and can vary based on the initial crude purity and the specific experimental conditions.

Purification MethodStarting Purity (%)Final Purity (%)Typical Yield (%)Scale
RP-HPLC (single step) 70 - 85> 9860 - 80mg to g
Ion-Exchange Chromatography 70 - 8590 - 9570 - 90mg to multi-g
Crystallization > 90> 9950 - 85g to kg
Orthogonal (IEC followed by RP-HPLC) 70 - 85> 99.555 - 75mg to g

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of this compound

This protocol describes the purification of this compound from a crude synthetic mixture.

1. Sample Preparation:

  • Dissolve the crude this compound in a minimal volume of the initial mobile phase (e.g., 95% Mobile Phase A).[8]
  • To improve solubility, especially for larger quantities, a small amount of an organic solvent like acetonitrile or DMSO can be used, followed by dilution with Mobile Phase A.[9]
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[10]

2. HPLC System and Column:

  • System: A preparative HPLC system equipped with a gradient pump, a UV detector (monitoring at 210-220 nm), and a fraction collector.[2]
  • Column: A C18 reversed-phase column is a suitable starting point. Column dimensions will depend on the amount of sample to be purified.[2]

3. Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[8]
  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).[8]

4. Gradient Conditions:

  • Scouting Run: Perform an initial run with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of this compound.[3]
  • Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to achieve optimal separation from impurities. For example, if this compound elutes at 20% B, a gradient of 5% to 35% B over 60 minutes may be effective.[8]

5. Purification and Fraction Collection:

  • Equilibrate the column with the initial mobile phase conditions.
  • Inject the prepared sample onto the column.
  • Run the optimized gradient and collect fractions across the peak corresponding to this compound.

6. Analysis and Post-Purification Processing:

  • Analyze the purity of the collected fractions using analytical RP-HPLC.
  • Pool the fractions that meet the desired purity level.
  • Remove the acetonitrile and water by lyophilization (freeze-drying) to obtain the purified this compound as a white powder.

Protocol 2: Ion-Exchange Chromatography (IEC) of this compound

This protocol is suitable as an initial capture step to remove bulk impurities or as an orthogonal purification step.

1. Sample Preparation:

  • Dissolve the crude this compound in the IEC starting buffer.
  • Ensure the pH and ionic strength of the sample match the starting buffer to ensure proper binding to the column.[11]
  • Filter the sample through a 0.45 µm syringe filter.

2. IEC System and Column:

  • System: A chromatography system with a pump, UV detector, and fraction collector.
  • Column: A strong cation exchange (e.g., SP Sepharose) or a strong anion exchange (e.g., Q Sepharose) column can be used, depending on the chosen pH.

3. Buffer Selection and pH:

  • The isoelectric point (pI) of this compound is approximately 5.7.
  • Cation Exchange: Use a buffer with a pH below the pI (e.g., pH 3-4) to give this compound a net positive charge. A suitable buffer is ammonium (B1175870) formate.[12]
  • Anion Exchange: Use a buffer with a pH above the pI (e.g., pH 8-9) to give this compound a net negative charge.

4. Elution:

  • Equilibrate the column with the starting buffer.
  • Load the sample onto the column.
  • Wash the column with several column volumes of the starting buffer to remove unbound impurities.
  • Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl or ammonium formate) in the starting buffer.[4] Alternatively, a pH gradient can be used for elution.[12]

5. Fraction Collection and Analysis:

  • Collect fractions across the elution peak.
  • Analyze the fractions for the presence and purity of this compound using analytical RP-HPLC or another suitable method.
  • Pool the pure fractions. If a non-volatile salt like NaCl was used for elution, a desalting step (e.g., using a size-exclusion column or RP-HPLC) will be necessary before lyophilization.

Protocol 3: Crystallization of this compound

This protocol is for the final purification of this compound to achieve very high purity. It is typically performed after an initial chromatographic step.

1. Material Preparation:

  • Start with this compound that is already of moderate to high purity (>90%).
  • Select a suitable solvent system. For dipeptides, aqueous solutions or mixtures of water and a miscible organic solvent (e.g., ethanol, isopropanol) are common. The solubility of this compound in water is a key parameter.[6]

2. Supersaturated Solution Preparation:

  • Gently heat the solvent to increase the solubility of this compound.
  • Gradually dissolve the this compound powder in the warm solvent with stirring until no more solid dissolves, creating a saturated solution.
  • Add a small amount of additional solid to ensure supersaturation upon cooling.

3. Crystallization:

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • For further crystallization, the solution can be stored at a lower temperature (e.g., 4°C).
  • Optionally, introduce a seed crystal of pure this compound to initiate crystallization.

4. Isolation and Drying of Crystals:

  • Once a sufficient amount of crystals has formed, isolate them from the mother liquor by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the surface.
  • Dry the crystals under vacuum to remove any residual solvent.

5. Purity Analysis:

  • Analyze the purity of the crystals using analytical RP-HPLC and check for the correct mass by mass spectrometry.

Visualizations

Experimental_Workflow cluster_start Start cluster_purification Purification Options cluster_orthogonal Orthogonal Purification cluster_analysis Analysis & Final Product Crude_Ala_Ser Crude this compound (from synthesis) RP_HPLC Reversed-Phase HPLC Crude_Ala_Ser->RP_HPLC IEC Ion-Exchange Chromatography Crude_Ala_Ser->IEC IEC_RP_HPLC IEC followed by RP-HPLC Crude_Ala_Ser->IEC_RP_HPLC Orthogonal Approach Purity_Analysis Purity Analysis (Analytical HPLC, MS) RP_HPLC->Purity_Analysis Crystallization Crystallization IEC->Crystallization Crystallization->Purity_Analysis IEC_RP_HPLC->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization Pure_Ala_Ser Pure this compound (>99%) Lyophilization->Pure_Ala_Ser

Caption: Overall workflow for the purification and isolation of this compound.

Purification_Logic cluster_criteria Key Selection Criteria cluster_methods Purification Methods Purity Required Purity RP_HPLC RP-HPLC Purity->RP_HPLC >98% Crystallization Crystallization Purity->Crystallization >99% (from >90% pure) Orthogonal Orthogonal (IEC + RP-HPLC) Purity->Orthogonal >99.5% Scale Scale of Purification Scale->RP_HPLC Small to Medium Scale (mg-g) IEC Ion-Exchange Scale->IEC Medium to Large Scale Scale->Crystallization Large Scale (g-kg) Impurity_Profile Impurity Profile Impurity_Profile->RP_HPLC Hydrophobic Impurities Impurity_Profile->IEC Charged Impurities Impurity_Profile->Orthogonal Complex Mixture

Caption: Logical relationships for selecting a suitable this compound purification method.

References

Application Notes and Protocols for the Incorporation of Ala-Ser Dipeptides into Larger Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the successful incorporation of Alanine-Serine (Ala-Ser) dipeptide sequences into larger synthetic peptides. The following sections address common challenges, synthesis strategies, and analytical methods pertinent to peptides containing this motif, which is relevant in various biologically active molecules and for structure-activity relationship studies.

Introduction

The Alanine-Serine (this compound) motif is a common dipeptide sequence found in numerous proteins and peptides. Its incorporation during chemical peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), can present challenges related to aggregation and side reactions. Alanine (B10760859), being a hydrophobic residue, can contribute to the formation of secondary structures and subsequent aggregation of the growing peptide chain on the solid support, leading to incomplete reactions and lower yields.[1][2] Serine, with its hydroxyl side chain, can also be involved in specific side reactions. This document outlines strategies to mitigate these challenges and provides detailed protocols for the synthesis, purification, and analysis of this compound containing peptides.

Challenges in this compound Peptide Synthesis

The primary challenges encountered during the synthesis of peptides containing this compound sequences include:

  • Peptide Aggregation: Hydrophobic stretches containing alanine can promote inter-chain hydrogen bonding, leading to the formation of insoluble aggregates on the resin. This can hinder the access of reagents to the reactive sites, resulting in incomplete deprotection and coupling steps.[1][3]

  • Aspartimide Formation: In sequences containing an Asp-Ser or Asp-Ala motif, a common side reaction is the formation of a cyclic aspartimide intermediate during the piperidine-mediated Fmoc deprotection step in SPPS. This can lead to the formation of piperidide adducts and racemization of the aspartic acid residue.[4][5]

Data Presentation: Quantitative Analysis of Side Reactions

The following tables summarize quantitative data related to common side reactions encountered during the synthesis of peptides with sequences prone to aspartimide formation.

Table 1: Aspartimide Formation in an Asp-Gly Containing Model Peptide using different SPPS Chemistries.

Synthesis MethodAspartimide Derivative YieldReference
Standard Fmoc-SPPS~8%[4]
Picoc-SPPS0%[4]

Table 2: Influence of the Amino Acid Following Aspartic Acid (Asp-Xaa) on Aspartimide Formation during Fmoc-SPPS.

Xaa ResidueAspartimide Formation (%)Reference
Glycine (Gly)High[4][5]
Alanine (Ala)Significant[5]
Serine (Ser)Significant[5]
Asparagine (Asn)Significant[5]
Arginine (Arg)Significant[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide using Fmoc Chemistry

This protocol describes the manual synthesis of a generic peptide containing an this compound sequence using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-amino acids (including Fmoc-Ala-OH and Fmoc-Ser(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide), Oxyma

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: Methanol, Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).[1]

  • Amino Acid Coupling (for incorporating Ala and then Ser):

    • Dissolve 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-Ser(tBu)-OH first, then Fmoc-Ala-OH in the subsequent cycle) and 3.9 equivalents of HBTU/HOBt in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.[1]

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.[1]

Protocol 2: Purification and Analysis of the this compound Containing Peptide

Materials:

  • Crude synthetic peptide

  • Solvents for HPLC: Water (with 0.1% TFA), Acetonitrile (B52724) (with 0.1% TFA)

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

    • Collect fractions corresponding to the major peak.[6][7]

  • Analysis:

    • Analyze the purity of the collected fractions by analytical RP-HPLC. The purity is determined by the peak area at a specific wavelength (typically 214 or 220 nm).[7]

    • Confirm the identity of the purified peptide by mass spectrometry to verify that the observed molecular weight matches the calculated molecular weight.[8]

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide This compound Containing Peptide Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Response Cellular Response Kinase_Cascade->Response Phosphorylation Events SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage_purification Cleavage and Purification Start Start with Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling1 Couple Fmoc-Ser(tBu)-OH (HBTU/HOBt/DIPEA) Wash1->Coupling1 Wash2 Wash (DMF, DCM) Coupling1->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash Deprotection2->Wash3 Coupling2 Couple Fmoc-Ala-OH Wash3->Coupling2 Wash4 Wash Coupling2->Wash4 Repeat Repeat for remaining amino acids Wash4->Repeat Repeat->Deprotection2 More AAs to add Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Last AA coupled Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (Analytical HPLC, MS) Purification->Analysis Synthesis_Challenges cluster_challenges Challenges cluster_solutions Mitigation Strategies Ala_Ser_Peptide Synthesis of this compound Containing Peptides Aggregation Peptide Aggregation (due to hydrophobic Ala) Ala_Ser_Peptide->Aggregation Aspartimide Aspartimide Formation (in Asp-Ser/Ala sequences) Ala_Ser_Peptide->Aspartimide Pseudoprolines Use of Pseudoproline Dipeptides to disrupt secondary structures Aggregation->Pseudoprolines Solution Chaotropic Use of Chaotropic Agents (e.g., LiCl) Aggregation->Chaotropic Solution Optimized_Coupling Optimized Coupling Conditions (e.g., different reagents, longer times) Aggregation->Optimized_Coupling Solution Modified_AA Use of modified Aspartic Acid (e.g., Fmoc-Asp(OMpe)-OH) Aspartimide->Modified_AA Solution

References

Application Notes and Protocols for the Experimental Use of Ala-Ser in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative proteomics, precise and accurate measurement of protein abundance is crucial for understanding complex biological processes, biomarker discovery, and drug development.[1] One of the gold-standard methods for absolute protein quantification is the use of stable isotope-labeled (SIL) peptides as internal standards.[2][3][4] This document provides detailed application notes and protocols for the experimental use of a synthetic dipeptide, Alanine-Serine (Ala-Ser), as a component of an internal standard for targeted protein quantification by mass spectrometry (MS).

While the dipeptide this compound itself is a metabolite, its direct experimental use as a metabolic label in broad proteomic screens is not a common practice.[5] However, a synthetic peptide containing an isotopically labeled this compound sequence serves as an excellent internal standard for the absolute quantification of a target protein containing this same sequence. This approach, often referred to as the Absolute QUAntification of proteins (AQUA) strategy, allows for the precise determination of protein concentration in complex biological samples.[2][6]

Core Application: this compound Containing Peptides as Internal Standards for Absolute Protein Quantification

The primary application of an isotopically labeled this compound containing peptide is to serve as a "heavy" internal standard in targeted proteomics workflows.[7] This synthetic peptide is chemically identical to the endogenous "light" peptide fragment of a target protein, but it is synthesized with amino acids containing heavy isotopes of carbon (¹³C) and/or nitrogen (¹⁵N).[8] When a known amount of the heavy peptide is spiked into a biological sample, the ratio of the MS signal intensities of the heavy and light peptides allows for the precise calculation of the absolute amount of the endogenous peptide, and by extension, the parent protein.

Advantages of Using a Labeled this compound Peptide Standard:
  • High Accuracy and Precision: The co-elution of the heavy and light peptides in liquid chromatography and their similar ionization efficiencies in the mass spectrometer minimize experimental variability.[9]

  • Absolute Quantification: Enables the determination of the exact molar amount or concentration of a target protein in a sample.[10]

  • Versatility: This method can be applied to a wide range of biological matrices, including cell lysates, tissues, and biofluids like plasma or serum.[11]

  • Multiplexing Capability: Targeted proteomics assays can be designed to quantify multiple proteins in a single experiment by using a panel of different labeled peptide standards.[12]

Data Presentation: Quantitative Analysis of a Target Protein

The following tables represent typical quantitative data obtained from a targeted proteomics experiment using a stable isotope-labeled this compound containing peptide as an internal standard.

Table 1: LC-MS/MS Parameters for the Quantification of a Target Peptide Containing this compound

ParameterValue
Target Peptide Sequence e.g., VGTAS FGEK
Parent Protein e.g., Kinase X
Light Peptide m/z e.g., 458.7
Heavy Peptide (¹³C₆, ¹⁵N-Ala, ¹³C₃, ¹⁵N-Ser) m/z e.g., 463.7
Fragment Ion for Quantification (y7) e.g., 784.4
Collision Energy e.g., 22 eV
LC Column C18, 2.1 mm x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-40% B over 15 min

Table 2: Absolute Quantification of Target Protein in Different Samples

Sample IDSample TypeReplicate 1 (fmol/µg)Replicate 2 (fmol/µg)Replicate 3 (fmol/µg)Mean (fmol/µg)Std. Dev.
CTRL-01Control Cell Lysate15.214.815.515.170.35
TREAT-01Treated Cell Lysate35.836.535.135.800.70
PAT-01Patient Plasma5.45.95.65.630.25
PAT-02Patient Plasma22.121.522.822.130.65

Experimental Protocols

Protocol 1: Synthesis of a Stable Isotope-Labeled this compound Containing Peptide

This protocol outlines the solid-phase synthesis of a target peptide containing isotopically labeled Alanine and Serine.

  • Peptide Sequence Selection:

    • Identify a proteotypic peptide (a peptide unique to the target protein) that is 7-20 amino acids in length and contains the this compound sequence.

    • Ensure the peptide is readily detectable by mass spectrometry.

  • Solid-Phase Peptide Synthesis (SPPS):

    • Utilize Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for peptide synthesis.

    • Incorporate Fmoc-L-[¹³C₃, ¹⁵N]Alanine and Fmoc-L-[¹³C₃, ¹⁵N]Serine at the appropriate positions in the peptide chain.

  • Cleavage and Deprotection:

    • Cleave the synthesized peptide from the resin and remove protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification and Quantification:

    • Purify the heavy peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verify the purity and identity of the peptide by mass spectrometry.

    • Accurately quantify the purified peptide using amino acid analysis.

Protocol 2: Absolute Quantification of a Target Protein Using a Labeled this compound Peptide Standard

This protocol describes the workflow for using the synthesized heavy peptide for absolute quantification.

  • Sample Preparation:

    • Extract total protein from cells or tissues.

    • Determine the total protein concentration of the extract using a standard protein assay (e.g., BCA assay).

  • Internal Standard Spiking:

    • Add a known amount of the purified heavy this compound peptide standard to each protein sample. The amount should be comparable to the expected amount of the endogenous light peptide.

  • Protein Digestion:

    • Denature the proteins in the sample (e.g., with urea).

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT).

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into smaller peptides using a protease (e.g., trypsin) overnight at 37°C.

  • LC-MS/MS Analysis:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.

    • Analyze the samples on a high-resolution tandem mass spectrometer coupled with a liquid chromatography system.

    • Develop a targeted MS method (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) to specifically detect and quantify the light and heavy peptide pairs.

  • Data Analysis:

    • Integrate the peak areas of the light and heavy peptide fragments from the chromatograms.

    • Calculate the ratio of the light to heavy peak areas.

    • Determine the absolute quantity of the endogenous peptide in the original sample based on the known amount of the spiked heavy peptide standard.

Visualizations

experimental_workflow cluster_synthesis Peptide Standard Synthesis cluster_quantification Quantitative Proteomics Workflow peptide_selection Target Peptide Selection (containing this compound) spps Solid-Phase Synthesis (with heavy this compound) peptide_selection->spps purification HPLC Purification & Quantification spps->purification spiking Spike-in Heavy This compound Peptide purification->spiking Internal Standard sample_prep Protein Extraction from Biological Sample sample_prep->spiking digestion Protein Digestion (e.g., Trypsin) spiking->digestion lcms LC-MS/MS Analysis (Targeted Method) digestion->lcms data_analysis Data Analysis & Absolute Quantification lcms->data_analysis

Caption: Workflow for absolute protein quantification using a synthetic this compound peptide.

signaling_pathway_quantification cluster_pathway Hypothetical Signaling Pathway cluster_quantification Targeted Quantification stimulus External Stimulus receptor Receptor stimulus->receptor kinase_x Kinase X (Target Protein) receptor->kinase_x substrate Substrate kinase_x->substrate Phosphorylation quantification Absolute Quantification of Kinase X using heavy this compound peptide kinase_x->quantification Quantified response Cellular Response substrate->response

Caption: Quantification of a target protein within a signaling pathway.

References

Application Notes: Development of Polyclonal Antibodies Specific to Alanine-Serine (Ala-Ser) Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Small peptides, such as the dipeptide Alanine-Serine (Ala-Ser), are valuable targets in various research fields, including proteomics, drug development, and biomarker discovery. However, due to their low molecular weight and simple structure, dipeptides are generally not immunogenic on their own.[1] To elicit a specific immune response, they must be conjugated to a larger carrier protein.[1][2] These application notes provide a comprehensive overview and detailed protocols for the generation, screening, and purification of polyclonal antibodies with high specificity for the this compound dipeptide. The process involves synthesizing the dipeptide, conjugating it to an immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH), immunizing a host animal, and subsequently purifying the target-specific antibodies from the resulting antiserum using affinity chromatography.[3][4]

Principle of the Method

The core principle is to overcome the poor immunogenicity of the this compound dipeptide by covalently linking it to a large, complex carrier protein (KLH).[5] This conjugate, when introduced into a host animal (e.g., a rabbit), is recognized as foreign, triggering a robust immune response.[6] The host's immune system produces a polyclonal mixture of antibodies, some of which will recognize the carrier protein, some the linker, and a crucial subset that will specifically recognize the this compound dipeptide epitope.[7]

Following immunization, the antibody titer is monitored using an Enzyme-Linked Immunosorbent Assay (ELISA).[8] Finally, antigen-specific affinity chromatography is employed to isolate the desired anti-Ala-Ser antibodies from the crude serum, separating them from antibodies against the carrier protein and other serum components.[9][10] This ensures a highly specific final product suitable for downstream applications.

Overall Experimental Workflow

Overall_Workflow cluster_0 Phase 1: Antigen Preparation cluster_1 Phase 2: Antibody Generation cluster_2 Phase 3: Purification & Validation A This compound Dipeptide Synthesis B Addition of Terminal Cysteine A->B C Conjugation to Carrier Protein (KLH) B->C D Immunization of Host Animal (Rabbit) C->D E Booster Injections & Titer Monitoring D->E F Terminal Bleed & Serum Collection E->F G Screening via Indirect ELISA F->G H Antigen-Specific Affinity Purification G->H I Specificity Validation (e.g., Competitive ELISA) H->I J J I->J High-Specificity Anti-Ala-Ser Antibody

Caption: Workflow for this compound specific antibody development.

Data Presentation

Table 1: Typical Rabbit Immunization and Bleeding Schedule

Day Procedure Notes
0 Pre-immune Bleed Collect 5-10 mL of serum before immunization to serve as a negative control.
1 Primary Immunization Inject 0.5-1.0 mg of this compound-KLH conjugate emulsified in Complete Freund's Adjuvant (CFA).
14 Booster Immunization 1 Inject 0.5 mg of conjugate in Incomplete Freund's Adjuvant (IFA).
28 Booster Immunization 2 Inject 0.5 mg of conjugate in IFA.
35 Test Bleed Collect 5-10 mL of serum to check antibody titer via ELISA.[6]
49 Booster Immunization 3 Inject 0.5 mg of conjugate in IFA.
56 Production Bleed 1 Collect 20-40 mL of serum.

| 77 | Final Bleed (Exsanguination) | Collect the maximum volume of blood (~90 mL).[8] |

Table 2: Expected Yields and Purity of Polyclonal Antibodies

Parameter Typical Value Source
Host Animal New Zealand White Rabbit [8]
Total Antiserum Volume (per rabbit) ~90 mL [4][8]
Total Immunoglobulin (IgG) 10-20 mg/mL of serum
Specific Anti-Peptide Antibody Yield 2-10 mg from ~90 mL serum [4][8]
Purity after Affinity Purification >95% specific antibody [9]

| Typical Titer (Highest Dilution) | >1:16,000 |[6] |

Experimental Protocols

Protocol 1: Antigen Preparation (this compound-KLH Conjugation)

This protocol describes the conjugation of the this compound dipeptide to the carrier protein KLH via a terminal cysteine residue using an MBS crosslinker. A terminal cysteine is added to the peptide sequence to allow for conjugation.[1]

Materials:

  • This compound-Cys custom synthesized peptide (≥95% purity)

  • Keyhole Limpet Hemocyanin (KLH)

  • m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activate KLH: Dissolve 10 mg of KLH in 2 mL of Conjugation Buffer. Separately, dissolve 1 mg of MBS in 100 µL of DMF.

  • Add the MBS solution to the KLH solution dropwise while gently stirring.

  • Incubate the mixture for 30 minutes at room temperature with continuous stirring.

  • Prepare Peptide: Dissolve 5-10 mg of the this compound-Cys peptide in 1 mL of Conjugation Buffer.

  • Remove Excess Crosslinker: Remove unreacted MBS from the activated KLH using a desalting column equilibrated with Conjugation Buffer.

  • Conjugate Peptide to KLH: Immediately pool the KLH-containing fractions from the desalting column and add the dissolved peptide solution.

  • Incubate the reaction for 3 hours at room temperature with gentle stirring.

  • Dialysis: Transfer the conjugate solution to a dialysis tube and dialyze against 4L of PBS (pH 7.2) overnight at 4°C, with at least two buffer changes.

  • Quantification: Measure the protein concentration using a Bradford or BCA assay. The conjugate is now ready for immunization. Store at -20°C.

Protocol 2: Screening by Indirect ELISA

This protocol is used to determine the titer of anti-Ala-Ser antibodies in the collected serum.

ELISA_Workflow A Coat Plate: This compound-BSA Conjugate (1-5 µg/mL) B Block Wells: 5% BSA in PBST A->B C Add Serum: Serial Dilutions of Rabbit Antiserum B->C D Wash Plate: 3x with PBST C->D C->D Incubate 1 hr E Add Secondary Ab: HRP-conjugated anti-rabbit IgG D->E F Wash Plate: 5x with PBST E->F E->F Incubate 1 hr G Add Substrate: TMB Solution F->G H Stop Reaction: 2M H2SO4 G->H G->H Incubate 15-30 min I Read Absorbance: 450 nm H->I

Caption: Protocol workflow for indirect ELISA screening.

Materials:

  • 96-well ELISA plates

  • This compound-BSA conjugate (for coating; use a different carrier than immunization to avoid anti-carrier signal)

  • Rabbit pre-immune and immune serum samples

  • Blocking Buffer (5% BSA or non-fat dry milk in PBST)

  • Wash Buffer (PBST: PBS with 0.05% Tween-20)

  • HRP-conjugated goat anti-rabbit IgG (secondary antibody)

  • TMB Substrate Solution

  • Stop Solution (2M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1-5 µg/mL in PBS). Incubate overnight at 4°C.[8]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody: Discard the blocking buffer and wash as in step 2. Prepare serial dilutions of the rabbit serum (e.g., 1:100 to 1:256,000) in Blocking Buffer. Add 100 µL of each dilution to the wells. Include pre-immune serum as a negative control. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted according to manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

  • Final Wash: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Plate: Measure the absorbance at 450 nm. The titer is the highest dilution that gives a signal significantly above the pre-immune serum background.[6]

Protocol 3: Antigen-Specific Affinity Purification

This protocol purifies only the antibodies that specifically bind to the this compound dipeptide from the crude antiserum.[9][11]

Affinity_Purification_Workflow A Prepare Column: Couple this compound Peptide to Activated Resin B Load Antiserum: Pass crude serum over the column A->B C Wash (High Salt): Remove non-specifically bound proteins B->C D Wash (Low Salt): Remove salt C->D E Elute Antibodies: Use low pH buffer (e.g., 100 mM Glycine, pH 2.5) D->E F Neutralize Fractions: Collect into tubes with 1M Tris, pH 8.0 E->F G Pool & Dialyze: Pool peak fractions and dialyze against PBS F->G

Caption: Workflow for affinity purification of antibodies.

Materials:

  • Crude rabbit antiserum

  • This compound-Cys peptide

  • Activated affinity support resin (e.g., SulfoLink™ Coupling Gel, AminoLink™ Plus Coupling Resin)

  • Chromatography column

  • Binding/Wash Buffer (1x PBS, pH 7.2)

  • Elution Buffer (100 mM Glycine, pH 2.5)[11]

  • Neutralization Buffer (1M Tris, pH 8.0)[11]

Procedure:

  • Column Preparation: Prepare the affinity column by coupling 5-10 mg of the this compound-Cys peptide to the activated resin according to the manufacturer's protocol. Equilibrate the column with 10 column volumes of Binding/Wash Buffer.

  • Serum Loading: Dilute the rabbit antiserum 1:1 with Binding/Wash Buffer and pass it over the column. To maximize binding, the serum can be recirculated over the column for several hours or overnight at 4°C.[11]

  • Washing: Wash the column with at least 20 column volumes of Binding/Wash Buffer, or until the absorbance at 280 nm returns to baseline. This removes all non-bound proteins.

  • Elution: Elute the bound antibodies using the low pH Elution Buffer. Collect 0.5-1.0 mL fractions into tubes containing 50-100 µL of Neutralization Buffer to immediately restore a neutral pH and prevent antibody denaturation.[11]

  • Fraction Analysis: Measure the protein concentration of each fraction using a Bradford assay or by measuring absorbance at 280 nm.

  • Pooling and Dialysis: Pool the protein-containing fractions and dialyze extensively against PBS (pH 7.2) at 4°C to remove the elution buffer components.

  • Storage: Add a cryoprotectant like glycerol (B35011) to 50% or lyophilize for long-term storage at -20°C or -80°C.

References

Application Notes and Protocols: Ala-Ser Peptide for Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Alanine-Serine (Ala-Ser) is a versatile building block in the development of sophisticated drug delivery systems.[1] Composed of the amino acids L-alanine and L-serine, this peptide is frequently employed as a cleavable linker, particularly in the design of antibody-drug conjugates (ADCs).[2][3] Its susceptibility to cleavage by lysosomal proteases, such as cathepsin B, allows for the controlled release of a therapeutic payload within target cells, thereby enhancing drug efficacy while minimizing systemic toxicity.[3][4] These application notes provide detailed protocols for the synthesis, conjugation, and evaluation of this compound-based drug delivery systems, along with relevant quantitative data and workflow visualizations to guide researchers in this field.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of the this compound dipeptide is crucial for its application in drug delivery.

PropertyValueReference
Molecular Formula C6H12N2O4[1]
Molecular Weight 176.17 g/mol [1]
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid[1]
CAS Number 3303-41-1[1]
LogP -4.43 (Extrapolated)[1]
Physical Description Solid[1]

Experimental Protocols

Detailed methodologies for the synthesis of the this compound dipeptide and its incorporation into a drug delivery system are provided below. These protocols are based on established solid-phase peptide synthesis (SPPS) and bioconjugation techniques.

Protocol 1: Solid-Phase Synthesis of this compound Dipeptide

This protocol outlines the manual synthesis of the this compound dipeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Ser(tBu)-OH (Fmoc-L-Serine with tert-butyl protected side chain)

  • Fmoc-Ala-OH (Fmoc-L-Alanine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in the synthesis vessel.

  • First Amino Acid Loading (Serine):

    • Dissolve Fmoc-Ser(tBu)-OH in DCM.

    • Add N,N-Diisopropylethylamine (DIPEA) to the amino acid solution.

    • Add the solution to the swollen resin and shake for 1 hour.

    • Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and shaking for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Second Amino Acid Coupling (Alanine):

    • In a separate vial, dissolve Fmoc-Ala-OH, Oxyma, and DIC in DMF.

    • Add the coupling solution to the deprotected resin and shake for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude this compound dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized dipeptide by mass spectrometry and analytical HPLC.

Protocol 2: Conjugation of this compound-Payload to a Monoclonal Antibody

This protocol describes a general method for conjugating a pre-synthesized this compound-drug moiety to a monoclonal antibody (mAb) via cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound-payload with a maleimide (B117702) group

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., G25)

  • Hydrophobic interaction chromatography (HIC) column

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Reduction:

    • To the mAb solution, add a calculated amount of TCEP to partially reduce the interchain disulfide bonds. The molar ratio of TCEP to mAb will determine the average number of free thiols and subsequently the drug-to-antibody ratio (DAR).

    • Incubate the reaction at 37°C for 1-2 hours.

  • Buffer Exchange: Remove excess TCEP by performing a buffer exchange into cold PBS using a desalting SEC column.

  • Conjugation:

    • Immediately add the this compound-payload-maleimide to the reduced mAb solution. A typical molar excess of the payload is used.

    • Incubate the reaction on ice or at 4°C for 1-2 hours.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.

  • Purification: Purify the resulting ADC from unconjugated payload and other small molecules using a desalting SEC column.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy.[5][6]

    • Aggregation: Analyze the level of aggregation using size-exclusion chromatography (SEC).[7][8]

    • Purity: Assess the purity of the ADC using SDS-PAGE and RP-HPLC.

    • Free Drug Quantification: Measure the amount of unconjugated payload using a suitable analytical method like LC-MS/MS.[9]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the evaluation of the cytotoxic activity of an this compound-linked ADC on a target cancer cell line.[2][10][11]

Materials:

  • Target cancer cell line (expressing the antigen for the mAb)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC, unconjugated mAb, and free drug solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target and control cells into 96-well plates at a predetermined optimal density and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated mAb, and free drug in complete medium.

    • Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.

    • Incubate the plates for a specified period (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals and incubate overnight in the dark.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Plasma Stability Assay

This protocol is for assessing the stability of the this compound linker in human plasma.[12][13]

Materials:

  • This compound-ADC

  • Human plasma

  • Incubator at 37°C

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Spike the this compound-ADC into human plasma at a final concentration.

    • Incubate the plasma samples at 37°C.

  • Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the plasma samples.

  • Protein Precipitation: To stop the enzymatic degradation and precipitate plasma proteins, add cold acetonitrile with a small percentage of TFA to the aliquots.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the amount of intact ADC and any released payload using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of intact ADC remaining over time and calculate the half-life (t1/2) of the ADC in plasma.

Quantitative Data Summary

The following tables summarize key quantitative data for ADCs, including those with dipeptide linkers like this compound. This data is essential for comparing the performance of different drug delivery constructs.

Table 1: Aggregation of ADCs with Different Dipeptide Linkers

Dipeptide LinkerDrug-to-Antibody Ratio (DAR)Aggregation (%)Reference
This compound ~4< 5[3]
Ala-Ala~4< 5[3]
Ala-Gln~4< 5[3]
Gly-Gln~4< 5[3]
Ser-Ala~4< 5[3]
Val-Cit~4> 10[14]

Table 2: In Vitro Potency of ADCs with Dipeptide Linkers

Dipeptide LinkerCell LineIC50 (nM)Reference
This compound K562-mTNF3.3 - 10[2]
Ala-AlaK562-mTNF3.3 - 10[2]
Ala-GlnK562-mTNF3.3 - 10[2]
Gly-GlnK562-mTNF3.3 - 10[2]
Ser-AlaK562-mTNF3.3 - 10[2]

Note: The study found no significant difference in potency among the tested dipeptide linkers, suggesting efficient payload release.

Table 3: Plasma Stability of Peptides

Peptide ConstructHalf-life (t1/2) in Human Plasma (hours)Reference
Model Peptide 143.5[12]
Model Peptide 23.2[12]
Model Peptide 350.5[12]
Val-Cit linked ADC> 100 times more stable than hydrazone linked ADC[3]

Note: Specific plasma stability data for an this compound linked ADC was not available in the search results. The data presented is for model peptides and a Val-Cit linked ADC to provide a reference for typical peptide stability in plasma.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and the mechanism of action for an this compound-based drug delivery system.

sps_workflow Resin 2-Cl-Trt Resin Swell Swell Resin in DCM Resin->Swell Load_Ser Load Fmoc-Ser(tBu)-OH Swell->Load_Ser Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load_Ser->Deprotect1 Couple_Ala Couple Fmoc-Ala-OH Deprotect1->Couple_Ala Deprotect2 Final Fmoc Deprotection Couple_Ala->Deprotect2 Cleave Cleave & Deprotect (TFA Cocktail) Deprotect2->Cleave Purify RP-HPLC Purification Cleave->Purify AlaSer This compound Dipeptide Purify->AlaSer

Caption: Solid-Phase Synthesis Workflow for this compound Dipeptide.

adc_conjugation_workflow mAb Monoclonal Antibody Reduce Partial Reduction (TCEP) mAb->Reduce Buffer_Ex1 Buffer Exchange (SEC) Reduce->Buffer_Ex1 Conjugate Conjugation with This compound-Payload-Maleimide Buffer_Ex1->Conjugate Quench Quench Reaction Conjugate->Quench Purify Purification (SEC) Quench->Purify Characterize Characterization (DAR, Aggregation, Purity) Purify->Characterize ADC This compound-ADC Characterize->ADC

Caption: Workflow for ADC Conjugation with this compound-Payload.

adc_moa cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC This compound-ADC Receptor Target Antigen ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Proteolytic Cleavage (Cathepsin B) Lysosome->Cleavage Drug_Release Payload Release Cleavage->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: Mechanism of Action of an this compound Linked ADC.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ala-Ser Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ala-Ser dipeptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving synthesis yield and purity. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.

Frequently Asked questions (FAQs)

Q1: What are the most common strategies for synthesizing the dipeptide this compound?

The two primary strategies for synthesizing this compound are Solution-Phase Peptide Synthesis (SPPS) and Solid-Phase Peptide Synthesis (SPPS).

  • Solution-Phase Synthesis involves carrying out all reactions in a solvent system. This traditional method is highly scalable and allows for the purification of intermediates at each step, which can lead to a very pure final product. It is often preferred for large-scale synthesis of short peptides like this compound.

  • Solid-Phase Peptide Synthesis (SPPS) involves attaching the C-terminal amino acid (Serine in this case) to a solid resin support and sequentially adding the next amino acid (Alanine).[1] This method is generally faster, more amenable to automation, and simplifies the purification process as excess reagents and byproducts are washed away at each step.[1] The two main SPPS approaches are Boc/Bzl and Fmoc/tBu chemistry, which differ in their Nα-protecting groups.[2]

Q2: Why is it crucial to protect the side chain of Serine during this compound synthesis?

The hydroxyl group (-OH) on the side chain of Serine is reactive and can undergo side reactions during peptide synthesis, such as O-acylation.[3] This can lead to the formation of impurities and a lower yield of the desired this compound dipeptide. Therefore, it is essential to "protect" this hydroxyl group with a temporary chemical group that can be removed at the end of the synthesis. Common protecting groups for Serine's hydroxyl group include the Benzyl (Bzl) group in Boc-based strategies and the tert-butyl (tBu) group in Fmoc-based strategies.[4]

Q3: Which coupling reagent is best for maximizing the yield and purity of this compound?

The choice of coupling reagent is critical for efficient peptide bond formation and minimizing side reactions like racemization.[5] Modern onium-type reagents are generally preferred for their high reactivity and ability to suppress racemization.[5]

  • HATU and COMU are highly efficient coupling reagents that often provide excellent yields (>95%) and very low potential for racemization, making them suitable for sensitive couplings.[5][6]

  • HBTU and TBTU are also very effective and widely used, typically yielding high purity products.[5]

  • DCC (dicyclohexylcarbodiimide), often used with an additive like HOBt (1-hydroxybenzotriazole), is a more traditional and cost-effective option. While effective, it can lead to the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove in solution-phase synthesis.[7][8]

The optimal choice depends on the specific synthesis strategy (solution-phase vs. solid-phase), cost considerations, and the desired level of purity. For this compound synthesis, where the risk of side reactions is moderate, any of these reagents can be effective if used under optimized conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Causes Solutions & Recommendations
Low Final Yield 1. Incomplete Coupling: The peptide bond between Alanine (B10760859) and Serine did not fully form. This can be due to steric hindrance or suboptimal activation of the carboxylic acid. 2. Side Reactions: Unprotected Serine hydroxyl group may have reacted, leading to byproducts. 3. Premature Cleavage from Resin (SPPS): The growing peptide chain may detach from the solid support, especially with acid-sensitive linkers.1. Optimize Coupling: * Increase the coupling reaction time. * Use a more powerful coupling reagent like HATU or COMU.[9] * Perform a "double coupling" where the coupling step is repeated with fresh reagents.[9] 2. Ensure Serine Protection: Use a suitable protecting group for the Serine side chain, such as tBu for Fmoc-SPPS or Bzl for Boc-based synthesis.[4] 3. Select Appropriate Resin: Use a resin with a linker that is stable to the reaction conditions until the final cleavage step.
Presence of Impurities in Final Product 1. Racemization: Loss of the specific stereochemistry at the α-carbon of Alanine or Serine during the activation/coupling step. 2. Deletion Sequences (SPPS): Peptides missing the Alanine residue due to incomplete coupling. 3. Byproducts from Protecting Groups: Residual protecting groups or byproducts from their cleavage can contaminate the final product.1. Minimize Racemization: * Add a racemization suppressant like HOBt or HOAt to the coupling reaction.[10] * Avoid excessive pre-activation times and high temperatures. 2. Monitor Coupling Completion (SPPS): Use a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion before proceeding to the next step.[11] 3. Optimize Cleavage and Purification: * Ensure the final cleavage from the resin (in SPPS) or removal of all protecting groups is complete. * Purify the crude peptide using a suitable method like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Difficulty in Purifying the Final Peptide 1. Formation of Diastereomers: Racemization can lead to the formation of diastereomers that are very difficult to separate from the desired product by chromatography. 2. Poor Solubility of Crude Product: The crude peptide may not dissolve well in the initial mobile phase for HPLC.1. Address Racemization at the Source: Implement the strategies mentioned above to prevent racemization during synthesis. 2. Improve Solubility: * Test a range of solvents to find a suitable one for dissolving the crude product. * Lyophilize the crude product to obtain a fine powder that may dissolve more easily.

Quantitative Data Summary

The selection of a coupling reagent significantly impacts the final yield and purity of the synthesized peptide. The following tables provide a comparative overview of commonly used coupling reagents for dipeptide synthesis. Note that the exact values can vary based on specific reaction conditions and the peptide sequence.

Table 1: Comparison of Coupling Reagents for Dipeptide Synthesis

Coupling ReagentAdditiveBaseTypical Yield (%)Racemization PotentialReference
HATU HOAtDIPEA>95Very Low[6]
HBTU HOBtDIPEA~95-98Low[5]
COMU NoneDIPEA>99Very Low[5]
PyBOP HOBtDIPEA~95Low[5]
DCC HOBtN/A~85-95Moderate[7]

Table 2: Protecting Groups for Alanine and Serine

Amino AcidProtecting Group StrategyNα-Protecting GroupSide Chain Protecting GroupReference
Alanine Fmoc/tBuFmocNone[4]
Boc/BzlBocNone[4]
Serine Fmoc/tBuFmoctBu (tert-butyl)[4]
Boc/BzlBocBzl (Benzyl)[4]

Experimental Protocols

Below are detailed, representative protocols for both solution-phase and solid-phase synthesis of this compound.

Protocol 1: Solution-Phase Synthesis of Boc-Ala-Ser(Bzl)-OMe

This protocol describes the synthesis of a protected this compound dipeptide in solution, starting with Nα-Boc-protected Alanine and C-terminal methyl ester, side-chain Benzyl-protected Serine.

Step 1: Activation of Boc-L-Alanine

  • In a round-bottom flask, dissolve Boc-L-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.

  • Add the DCC solution dropwise to the Boc-L-Ala-OH solution while stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes to pre-activate the carboxylic acid.

Step 2: Coupling Reaction

  • In a separate flask, dissolve H-L-Ser(Bzl)-OMe·HCl (1 equivalent) in anhydrous DCM and cool to 0 °C.

  • Add N-methylmorpholine (NMM) (1 equivalent) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.

  • Add the neutralized serine solution to the activated alanine solution from Step 1.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.

Step 3: Workup and Purification

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain pure Boc-L-Ala-L-Ser(Bzl)-OMe.

Protocol 2: Fmoc-Based Solid-Phase Synthesis of this compound

This protocol describes the synthesis of this compound on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-Ser(tBu)-Wang resin

  • Fmoc-Ala-OH

  • Coupling Reagent (e.g., HBTU) and additive (HOBt)

  • Base (DIPEA)

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Solvents: DMF, DCM

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

Synthesis Cycle:

  • Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain, then add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Alanine:

    • In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat Step 2 to remove the Fmoc group from the N-terminal Alanine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude this compound dipeptide by RP-HPLC.

Visualizing the Workflow

To better understand the processes, the following diagrams illustrate the key workflows in this compound synthesis.

Solution_Phase_Synthesis_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification Boc_Ala Boc-Ala-OH Activated_Ala Activated Boc-Ala* Boc_Ala->Activated_Ala in DCM, 0°C Coupling_Reagent DCC/HOBt Coupling_Reagent->Activated_Ala Protected_Dipeptide Boc-Ala-Ser(Bzl)-OMe Activated_Ala->Protected_Dipeptide + NMM Ser_OMe H-Ser(Bzl)-OMe Ser_OMe->Protected_Dipeptide Workup Workup & Filtration Protected_Dipeptide->Workup Chromatography Column Chromatography Workup->Chromatography Pure_Peptide Pure Protected Dipeptide Chromatography->Pure_Peptide

Solution-Phase Synthesis Workflow

SPPS_Workflow Start Start: Fmoc-Ser(tBu)-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Couple Fmoc-Ala-OH (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Deprotection2 Final Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash (DMF, DCM) Deprotection2->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Purification Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification End Pure H-Ala-Ser-OH Purification->End

Fmoc-SPPS Cycle for this compound

Troubleshooting_Logic cluster_coupling_solutions Coupling Solutions cluster_side_reaction_solutions Side Reaction Solutions cluster_purification_solutions Purification Solutions Problem Low Yield or Purity Issue Check_Coupling Was Coupling Complete? (e.g., Kaiser Test) Problem->Check_Coupling Check_Side_Reactions Potential Side Reactions? Problem->Check_Side_Reactions Check_Purification Purification Issues? Problem->Check_Purification Double_Couple Double Couple Check_Coupling->Double_Couple No Change_Reagent Use Stronger Reagent (HATU) Check_Coupling->Change_Reagent No Increase_Time Increase Reaction Time Check_Coupling->Increase_Time No Protect_Ser Ensure Serine OH is Protected (tBu or Bzl) Check_Side_Reactions->Protect_Ser Yes Use_Additive Use Racemization Suppressant (HOBt) Check_Side_Reactions->Use_Additive Yes Optimize_HPLC Optimize HPLC Gradient Check_Purification->Optimize_HPLC Yes Check_Solubility Test Different Solvents Check_Purification->Check_Solubility Yes

Troubleshooting Decision Pathway

References

Ala-Ser stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ala-Ser stability in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability challenges associated with the this compound dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues for this compound in aqueous solutions?

A1: The two main degradation pathways for this compound in aqueous solutions are:

  • Hydrolysis: Cleavage of the peptide bond between Alanine and Serine, resulting in the individual amino acids. This is a common degradation route for peptides in aqueous environments.

  • Cyclization: Intramolecular cyclization to form a cyclic dipeptide, specifically cyclo(this compound), also known as a 2,5-diketopiperazine (DKP). This is a significant degradation pathway for dipeptides.

Q2: What factors influence the stability of this compound solutions?

A2: The stability of this compound is primarily affected by:

  • pH: The rate of both hydrolysis and diketopiperazine formation is highly dependent on the pH of the solution. Generally, peptide stability is lowest at acidic and alkaline pH extremes.

  • Temperature: Higher temperatures accelerate the rates of both hydrolysis and cyclization, leading to faster degradation of the dipeptide. For optimal stability, solutions should be kept at low temperatures.

  • Buffer Species and Concentration: The type and concentration of buffer components can also influence the rate of degradation. Some buffer species can catalyze degradation reactions.

Q3: How can I monitor the degradation of my this compound sample?

A3: The most common and effective method for monitoring this compound degradation is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection. This technique allows for the separation and quantification of the intact this compound dipeptide from its degradation products (Alanine, Serine, and cyclo(this compound)).

Q4: What are the expected degradation products of this compound?

A4: You should expect to see the following in a degraded sample of this compound:

  • Alanine (Ala): A product of peptide bond hydrolysis.

  • Serine (Ser): The other product of peptide bond hydrolysis.

  • Cyclo(this compound): The product of intramolecular cyclization (diketopiperazine formation).

Q5: What are the recommended storage conditions for this compound solutions?

A5: For short-term storage (days to weeks), it is recommended to store this compound solutions at 4°C. For long-term storage (months to years), solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Maintaining a pH between 5 and 6 is also advisable for enhanced stability.[1]

Troubleshooting Guides

Problem 1: Rapid loss of this compound concentration in my solution.

Possible Cause Suggested Action
Inappropriate pH Measure the pH of your solution. Adjust to a range of 5-6 for better stability. Avoid highly acidic or alkaline conditions.
High Storage Temperature Ensure your solution is stored at the recommended temperature (4°C for short-term, -20°C or -80°C for long-term). Avoid leaving solutions at room temperature for extended periods.
Bacterial Contamination If the solution is not sterile, microbial growth can lead to enzymatic degradation. Filter-sterilize your solution using a 0.22 µm filter and handle it under aseptic conditions.
Buffer Catalysis If using a buffer, consider if any of its components might be catalyzing the degradation. A literature search for your specific buffer system and peptide stability may be helpful. Consider switching to a more inert buffer system.

Problem 2: Appearance of unexpected peaks in my HPLC chromatogram.

Possible Cause Suggested Action
Degradation Products The new peaks are likely Alanine, Serine, and/or cyclo(this compound). To confirm, you can run standards of these compounds if available. Mass spectrometry (LC-MS) can also be used to identify the molecular weights of the species corresponding to the new peaks.
Impurities in the original sample Analyze a freshly prepared solution of your this compound to confirm the purity of the starting material.
Reaction with container Though less common for peptides, interaction with the storage vial can sometimes introduce contaminants. Ensure you are using high-quality, inert containers (e.g., polypropylene (B1209903) or glass).

Quantitative Data on this compound Stability

Table 1: Estimated Half-life (t½) of this compound in Aqueous Solution at 95°C as a Function of pH

pHPredominant Degradation PathwayEstimated Half-life (hours)
3Hydrolysis & Diketopiperazine Formation~ 20 - 40
5Hydrolysis & Diketopiperazine Formation~ 50 - 80
7Diketopiperazine Formation & Hydrolysis~ 40 - 70
10Hydrolysis~ 15 - 30

Note: These are estimations based on the general behavior of simple dipeptides at elevated temperatures. Actual rates for this compound may vary.

Table 2: General Effect of Temperature on Dipeptide Degradation Rate

TemperatureRelative Rate of Degradation
4°CVery Slow
25°CSlow
37°CModerate
60°CFast
95°CVery Fast

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution using RP-HPLC

Objective: To determine the degradation rate of this compound under specific pH and temperature conditions.

Materials:

  • This compound dipeptide

  • Purified water (HPLC grade)

  • Buffers of desired pH (e.g., phosphate, acetate, borate)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • HPLC system with UV detector

  • RP-C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Thermostated incubator or water bath

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC vials

Procedure:

  • Solution Preparation:

    • Prepare buffer solutions at the desired pH values (e.g., 3, 5, 7, 10).

    • Accurately weigh this compound and dissolve it in each buffer to a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Aliquot the prepared solutions into sealed HPLC vials.

    • Place the vials in a thermostated incubator or water bath set to the desired temperature (e.g., 60°C for accelerated testing).

  • Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH/temperature condition.

    • Immediately cool the vial to stop further degradation and store at 4°C until analysis.

  • HPLC Analysis:

    • Set up the HPLC system with the following conditions (can be optimized):

      • Column: RP-C18

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 0-30% B over 15 minutes).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 214 nm

      • Injection Volume: 10 µL

    • Inject the samples from each time point.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Plot the natural logarithm of the this compound peak area versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

AlaSer_Degradation_Pathways AlaSer This compound Dipeptide Hydrolysis_Products Alanine + Serine AlaSer->Hydrolysis_Products Hydrolysis (Peptide Bond Cleavage) DKP Cyclo(this compound) (Diketopiperazine) AlaSer->DKP Cyclization (Intramolecular Aminolysis)

Caption: Primary degradation pathways of this compound in aqueous solution.

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Solution Prepare this compound solution in buffer at desired pH Incubate Incubate at controlled temperature Prep_Solution->Incubate Sample Collect samples at time points Incubate->Sample HPLC Analyze by RP-HPLC Sample->HPLC Data_Analysis Calculate rate constant (k) and half-life (t½) HPLC->Data_Analysis

Caption: Experimental workflow for an this compound stability study.

Troubleshooting_Logic Start Unexpectedly fast This compound degradation Check_pH Is pH in the optimal range (5-6)? Start->Check_pH Check_Temp Is storage temperature correct (≤ 4°C)? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 5-6 Check_pH->Adjust_pH No Check_Sterility Is the solution sterile? Check_Temp->Check_Sterility Yes Adjust_Temp Store at recommended low temperature Check_Temp->Adjust_Temp No Filter_Sterilize Filter-sterilize solution (0.22 µm filter) Check_Sterility->Filter_Sterilize No Resolved Problem Resolved Check_Sterility->Resolved Yes (Consider buffer effects) Adjust_pH->Resolved Adjust_Temp->Resolved Filter_Sterilize->Resolved

Caption: Troubleshooting decision tree for this compound degradation issues.

References

Technical Support Center: Optimizing Ala-Ser Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ala-Ser. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal solubility of the dipeptide this compound (Alanyl-Serine) for in vitro assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its solubility be a concern?

A1: this compound is a dipeptide composed of the amino acids Alanine and Serine. While it is a relatively small and polar molecule, achieving high concentrations in aqueous solutions can sometimes be challenging. The solubility of its constituent amino acid, serine, can be influenced by its crystalline structure, and this property may extend to the dipeptide, potentially posing challenges for preparing concentrated stock solutions.[1]

Q2: What are the primary recommended solvents for dissolving this compound?

A2: Given its polar nature due to the presence of amino and carboxyl groups, this compound is expected to be most soluble in aqueous solutions.[1] The recommended starting solvents are sterile, purified water or common biological buffers such as Phosphate-Buffered Saline (PBS) at pH 7.4 or Tris-HCl.[1][2]

Q3: What factors influence the solubility of this compound?

A3: Several factors can significantly impact the solubility of this compound:

  • pH: The pH of the solution affects the charge state of the N-terminal amino group and the C-terminal carboxyl group. Solubility is typically lowest at the isoelectric point (pI) and increases as the pH of the solution moves further away from the pI.[1][3]

  • Temperature: For many amino acids and peptides, solubility increases with temperature.[4][5] Gentle warming (e.g., up to 40°C) can aid in dissolution, but caution should be exercised to avoid potential degradation.[2][6]

  • Co-solvents and Salts: The presence of salts can either increase ("salting-in") or decrease ("salting-out") peptide solubility, depending on the specific salt and its concentration.[1][7]

Q4: Can I use organic solvents to dissolve this compound?

A4: While organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used for hydrophobic peptides, they are generally not the first choice for a polar dipeptide like this compound.[1][2] However, if you encounter significant solubility issues in aqueous solutions, a minimal amount of an organic solvent can be used to prepare a highly concentrated stock, which is then slowly diluted into the aqueous assay buffer.[2][8] For most cell-based assays, the final concentration of DMSO should be kept low (e.g., 0.5-1%) to avoid cytotoxicity.[9]

Data Presentation

Quantitative solubility data for the specific dipeptide this compound is not extensively available. However, understanding the properties of its constituent amino acids can provide valuable insights.

Table 1: Estimated Physicochemical Properties of this compound

Property Estimated Value Rationale
Molecular Formula C6H12N2O4 Sum of the atomic compositions of Alanine and Serine, minus one molecule of H₂O for the peptide bond.
Molecular Weight 176.17 g/mol Calculated from the molecular formula.
Net Charge at pH 7 0 (Neutral) The N-terminal amino group (+1) and the C-terminal carboxyl group (-1) result in a neutral net charge.[10]
Isoelectric Point (pI) ~5.6 Estimated as the average of the pKa values of the terminal amino and carboxyl groups. Solubility is lowest at the pI.[10]

| Hydrophilicity | High | Composed of a nonpolar amino acid (Alanine) and a polar, hydrophilic amino acid (Serine).[10] |

Table 2: Solubility of Constituent Amino Acids in Water

Amino Acid Solubility in Water ( g/100 mL at 25°C) Molarity (mol/L at 25°C) Reference
L-Alanine 16.65 1.87 [4]
DL-Alanine 14.79 1.66
L-Serine 5.02 0.48 [11]

| DL-Serine | 2.20 | 0.21 |[1] |

Note: The solubility of the dipeptide may differ from its constituent parts, but this table serves as a useful reference.

Troubleshooting Guide

Problem: My this compound powder is not dissolving in water or my aqueous buffer.

  • Possible Cause: The concentration may be too high, or the pH of the solvent may be too close to the peptide's isoelectric point (pI).

  • Recommended Solutions:

    • Sonication: Use a bath sonicator for 5-10 minutes to help break up aggregates and enhance dissolution.[3][6]

    • Gentle Warming: Warm the solution to a temperature below 40°C while stirring.[2][6]

    • pH Adjustment: If the peptide is in a neutral buffer, try adjusting the pH. Since this compound is a neutral peptide, moving the pH away from its pI (~5.6) by adding a small amount of dilute acid (e.g., 0.1 M HCl or 10% acetic acid) or dilute base (e.g., 0.1 M NaOH or 10% ammonium (B1175870) bicarbonate) can increase solubility.[3][6] Always check if the final pH is compatible with your assay.

    • Initial Organic Solvent: As a last resort, dissolve the peptide in a minimal volume of DMSO first, then slowly add this stock solution dropwise to your vigorously stirring aqueous buffer.[6][9]

Problem: The peptide solution appears cloudy or has formed a gel.

  • Possible Cause: The peptide may be suspended rather than fully dissolved, or it may be forming intermolecular hydrogen bonds, leading to aggregation.[2][6] This can happen with peptides containing a high proportion of residues like Serine.[2]

  • Recommended Solutions:

    • Sonication: This can help differentiate between a suspension and a true solution. If the cloudiness persists after sonication, a stronger solvent system is needed.[6]

    • Dilution: Your solution may be oversaturated. Try preparing a more dilute solution.

    • Chaotropic Agents (for non-cellular assays only): For non-biological assays, agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) can disrupt aggregation and solubilize the peptide. These are generally not compatible with live cells.[6][10]

Problem: The peptide precipitates after dilution from an organic stock into my aqueous buffer/media.

  • Possible Cause: This is a common issue when an organic solvent-solubilized peptide is introduced to an aqueous environment, causing it to aggregate and precipitate.[6] The solubility limit in the final buffer has likely been exceeded.

  • Recommended Solutions:

    • Slow, Dropwise Addition: Add the organic stock solution very slowly (drop-by-drop) to the aqueous buffer while it is being vigorously stirred or vortexed. This prevents localized high concentrations of the peptide.[6]

    • Lower the Final Concentration: The target concentration in the aqueous buffer may be too high. Try preparing a more dilute final solution.

    • Check Final pH: Ensure the pH of the final solution is optimal for solubility and is not near the peptide's pI.[6]

Experimental Protocols

Protocol 1: Initial Solubility Test

Before dissolving the entire batch, it is crucial to test the solubility of a small amount of the peptide.[2][3]

  • Weigh out a small, known amount of this compound (e.g., 1 mg) into a sterile microfuge tube.

  • Add a calculated volume of your primary solvent (e.g., sterile water or PBS) to achieve a high-concentration stock (e.g., 10 mg/mL).

  • Vortex the tube for 30-60 seconds.

  • Observe the solution. If it is not clear, proceed with sonication and/or gentle warming as described in the troubleshooting guide.

  • If the peptide remains insoluble, test alternative solvents based on the troubleshooting recommendations.

Protocol 2: Preparation of an Aqueous this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of lyophilized this compound powder in a sterile container.

  • Solvent Addition: Add approximately half of the final desired volume of sterile aqueous buffer (e.g., PBS, pH 7.4).

  • Dissolution: Vortex or stir the mixture to dissolve the peptide. If dissolution is slow or incomplete, use a brief sonication in a water bath (5-10 minutes) or gentle warming (<40°C).[6]

  • pH Adjustment (if necessary): If the peptide is insoluble, add a small amount of dilute acid or base dropwise while vortexing until the peptide dissolves. Be mindful of the pH limitations of your assay.

  • Final Volume: Once the peptide is fully dissolved and the solution is clear, add the aqueous buffer to reach the final desired volume and concentration.

  • Sterilization & Storage: Filter-sterilize the stock solution through a 0.22 µm filter. Store at -20°C or -80°C. Stock solutions are typically stable for up to a month at -20°C or up to 6 months at -80°C.[12]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Strategy cluster_troubleshoot Troubleshooting cluster_final Final Steps weigh Weigh Lyophilized This compound Powder add_aqueous Add Aqueous Solvent (e.g., Water, PBS) weigh->add_aqueous vortex Vortex / Stir add_aqueous->vortex check_sol Is Solution Clear? vortex->check_sol sonicate Sonicate (5-10 min) check_sol->sonicate No final_vol Adjust to Final Volume check_sol->final_vol Yes warm Gentle Warming (<40°C) sonicate->warm adjust_ph Adjust pH (Away from pI) warm->adjust_ph use_organic Use Minimal Organic Solvent (DMSO) adjust_ph->use_organic use_organic->final_vol filter Sterile Filter (0.22 µm) final_vol->filter store Store at -20°C / -80°C filter->store

Caption: General workflow for solubilizing this compound.

troubleshooting_workflow start This compound Insoluble in Aqueous Buffer q1 Have you tried sonication? start->q1 action1 Apply Sonication (5-10 min) q1->action1 No q3 Have you tried gentle warming (<40°C)? q1->q3 Yes a1_yes Yes a1_no No q2 Is it soluble now? action1->q2 q2->q3 No success Solution Prepared q2->success Yes a2_yes Yes a2_no No action2 Apply Gentle Heat q3->action2 No action3 Adjust pH away from pI (~5.6) with dilute acid/base q3->action3 Yes a3_yes Yes a3_no No q4 Is it soluble now? action2->q4 q4->action3 No q4->success Yes a4_yes Yes a4_no No q5 Is it soluble now? action3->q5 action4 Use minimal DMSO to create a stock, then dilute slowly into aqueous buffer q5->action4 No q5->success Yes a5_yes Yes a5_no No ph_effect Effect of pH on Peptide Charge and Solubility cluster_ph_scale pH Scale cluster_peptide_state This compound State cluster_solubility Solubility low_ph Low pH (Acidic) pi Isoelectric Point (pI) ~pH 5.6 cation Net Positive Charge (+H3N-Ala-Ser-COOH) low_ph->cation Dominant Species high_ph High pH (Basic) zwitterion Net Neutral Charge (+H3N-Ala-Ser-COO-) pi->zwitterion Dominant Species anion Net Negative Charge (H2N-Ala-Ser-COO-) high_ph->anion Dominant Species high_sol1 Higher Solubility cation->high_sol1 Leads to low_sol Lowest Solubility (Aggregation Risk) zwitterion->low_sol Leads to high_sol2 Higher Solubility anion->high_sol2 Leads to

References

Ala-Ser Technical Support Center: Preventing Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ala-Ser (L-Alanyl-L-Serine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this dipeptide during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues you might encounter with this compound, providing potential causes and actionable solutions.

Issue / Observation Potential Cause(s) Recommended Actions
Loss of Purity / Appearance of Extra Peaks in HPLC 1. Peptide Bond Hydrolysis: Cleavage of the amide bond, especially at acidic or basic pH, forming free Alanine and Serine.[1] 2. Oxidation: The serine residue may be susceptible to oxidative damage. 3. Dehydration/β-elimination: Loss of water from the serine side chain can occur, particularly under harsh conditions.1. Verify Storage pH: Ensure the storage buffer is within the optimal pH range (typically pH 5-6).[2] 2. Control Temperature: Store solutions at recommended temperatures (see FAQs). Avoid repeated freeze-thaw cycles.[3] 3. Use High-Purity Solvents: Prepare solutions with HPLC-grade water and sterile-filter. 4. Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen.
Decreased Biological Activity 1. Chemical Degradation: Hydrolysis or other modifications (as listed above) can render the dipeptide inactive. 2. Racemization: Conversion of L-amino acids to D-amino acids can occur, especially under alkaline conditions, altering biological recognition.1. Confirm Purity: Use an appropriate analytical method (e.g., HPLC-MS) to check for degradation products. 2. Prepare Fresh Solutions: If degradation is suspected, use a freshly prepared solution from a lyophilized powder for critical experiments. 3. Review Storage Protocol: Ensure adherence to recommended storage conditions to minimize degradation over time.
pH Shift in Solution After Storage 1. Degradation: The formation of acidic or basic degradation products can alter the overall pH. 2. CO₂ Absorption: Absorption of atmospheric carbon dioxide can lower the pH of weakly buffered solutions.1. Use Appropriate Buffer: Employ a buffer with sufficient capacity at the target pH (e.g., acetate (B1210297) or phosphate (B84403) buffer). 2. Seal Containers Tightly: Use high-quality, tightly sealed storage vials (e.g., with PTFE-lined caps) to minimize gas exchange. 3. Re-measure pH: Check the pH of the solution before use and adjust if necessary.
Visible Particulates or Cloudiness in Solution 1. Microbial Contamination: Improper sterile technique can lead to bacterial or fungal growth. 2. Precipitation: The dipeptide may have low solubility or be precipitating out of solution due to incorrect buffer, pH, or temperature.1. Ensure Sterility: Prepare solutions in a sterile environment (e.g., laminar flow hood) and use sterile-filtered buffers. Consider adding a bacteriostatic agent like 0.02% sodium azide (B81097) for non-cell-based applications.[4] 2. Verify Solubility: Check the solubility of this compound in your specific buffer system. You may need to adjust the concentration or buffer composition.

Frequently Asked Questions (FAQs)

Storage Conditions

Q1: What are the ideal storage conditions for solid (lyophilized) this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a desiccated, airtight container to protect it from moisture and air.[3][4] When handled correctly, the solid form is very stable.

Q2: How should I store this compound in solution?

The stability of this compound in solution is highly dependent on temperature and pH. For optimal storage:

  • Temperature: For short-term storage (days to weeks), 4°C is acceptable. For long-term storage (months), -20°C or -80°C is required. It is critical to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][5]

  • pH: A slightly acidic pH of 5-6 is generally recommended to minimize hydrolysis.[2]

  • Buffer: Use a sterile, non-reactive buffer system like sodium acetate or sodium phosphate.

Table 1: General Comparison of this compound Solution Storage Conditions

Storage ConditionTypical Shelf LifeFreeze-Thaw CyclesMicrobial Growth Risk
4°C in BufferDays to WeeksN/AHigh (Sterility is crucial)
-20°C in BufferMonthsAvoid (Aliquot)Low
-80°C in BufferUp to a YearAvoid (Aliquot)Negligible
-20°C in 50% Glycerol> 1 YearTolerates more cyclesLow
Degradation Pathways & Analysis

Q3: What are the primary chemical degradation pathways for this compound?

The main degradation pathways involve the peptide backbone and the serine side chain:

  • Peptide Bond Hydrolysis: This is a major pathway, catalyzed by both acid and base, which cleaves the dipeptide into its constituent amino acids, Alanine and Serine.

  • N-terminal Cleavage at Serine: The hydroxyl group of serine can act as a nucleophile, attacking the adjacent amide bond on the N-terminal side (the this compound bond). This process is notably accelerated at basic pH.

  • Dehydration & β-elimination: The serine side chain can lose a molecule of water to form a dehydroalanine (B155165) residue. This is more likely to occur under acidic conditions and at elevated temperatures.[6]

AlaSer_Degradation cluster_storage This compound Storage cluster_products Degradation Products AlaSer This compound Dipeptide Hydrolysis Alanine + Serine (Hydrolysis) AlaSer->Hydrolysis Peptide Bond Cleavage Dehydro Ala-Dehydroalanine (Dehydration) AlaSer->Dehydro Ser Side-Chain Acid Acidic pH (e.g., < 4) Acid->Hydrolysis Acid->Dehydro Base Basic pH (e.g., > 7) Base->Hydrolysis Heat Elevated Temp. Heat->Dehydro Troubleshooting_Workflow start Suspected this compound Degradation check_purity Analyze by HPLC-MS (Protocol 1) start->check_purity is_degraded Is Purity < 95% or Degradation Observed? check_purity->is_degraded review_storage Review Storage Conditions: - Temperature - pH - Buffer - Light/Air Exposure is_degraded->review_storage Yes end_ok No Significant Degradation. Continue Experiment. is_degraded->end_ok No is_improper Were Conditions Improper? review_storage->is_improper correct_storage Correct Storage Protocol: - Aliquot & Freeze (-20°C/-80°C) - Use Sterile Buffer (pH 5-6) - Protect from Light/Air is_improper->correct_storage Yes prepare_fresh Prepare Fresh Solution from Lyophilized Stock is_improper->prepare_fresh No, Conditions Seem OK correct_storage->prepare_fresh end_retest Re-test Stability After Correction prepare_fresh->end_retest

References

Technical Support Center: Ala-Ser Detection in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of the dipeptide Alanine-Serine (Ala-Ser) in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying this compound in biological matrices like plasma, serum, or tissue homogenates?

A1: The main challenges include:

  • Isomeric Interference: this compound is isomeric with Ser-Ala, meaning they have the same mass and are therefore difficult to distinguish using standard mass spectrometry without effective chromatographic separation or specific fragmentation techniques.

  • Matrix Effects: Complex biological samples contain numerous endogenous substances (salts, lipids, abundant proteins) that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[1]

  • Low Endogenous Concentrations: this compound may be present at very low physiological concentrations, requiring highly sensitive analytical methods and often an enrichment step to detect and quantify it accurately.

  • Analyte Stability: Dipeptides like this compound can be susceptible to degradation by peptidases present in biological samples. Proper sample handling and storage are crucial to prevent analyte loss.

  • Lack of Commercial Kits: There is a limited availability of specific, validated commercial ELISA kits or monoclonal antibodies for this compound, making immunoassay-based detection challenging.

Q2: How can I differentiate between this compound and its isomer, Ser-Ala, in my samples?

A2: Differentiating between these isomers is a significant challenge. The most effective method is through liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a well-optimized chromatographic separation. Chiral chromatography columns or derivatization with a chiral reagent can also be employed to resolve the isomers. Additionally, specific fragmentation patterns in tandem mass spectrometry (MS/MS) might show subtle differences that can be exploited for identification, though this requires careful optimization and validation.

Q3: Are there commercially available ELISA kits or specific antibodies for this compound detection?

A3: Our search for commercially available, validated ELISA kits and specific monoclonal antibodies for this compound has not yielded any dedicated products. Some vendors may offer general peptide screening services or custom antibody production. The lack of readily available and validated reagents is a significant challenge for developing a specific immunoassay for this compound.

Q4: What is the metabolic significance of this compound?

A4: this compound is a dipeptide composed of L-alanine and L-serine.[2] In the body, dipeptides are primarily known to be products of protein digestion. They are hydrolyzed into their constituent amino acids by dipeptidases, which are enzymes located in the brush border of the small intestine.[3] The resulting alanine (B10760859) and serine are then absorbed and enter their respective metabolic pathways.

Troubleshooting Guides

LC-MS/MS Method Troubleshooting

This guide addresses common issues encountered during the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry.

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Clean the column according to the manufacturer's instructions or replace it if necessary.
Mismatch between sample solvent and mobile phase.Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Column overload.Reduce the injection volume or dilute the sample.
No or Low Signal Ion suppression due to matrix effects.Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Dilute the sample to reduce matrix concentration.
Analyte degradation.Ensure samples are collected with protease inhibitors and stored at -80°C. Minimize freeze-thaw cycles.
Incorrect mass spectrometer settings.Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for this compound.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly.
Insufficient sample cleanup.Employ a more rigorous sample preparation method to remove interfering substances.
Inconsistent Retention Time Fluctuations in mobile phase composition or flow rate.Ensure the pump is functioning correctly and the mobile phase is properly mixed and degassed.
Temperature variations.Use a column oven to maintain a stable temperature.
Inability to Separate this compound from Ser-Ala Inadequate chromatographic resolution.Optimize the gradient elution profile. Try a different stationary phase (e.g., a column designed for polar compounds or chiral separations).
Inappropriate column chemistry.Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column which can provide better retention for polar analytes like dipeptides.
Immunoassay (ELISA) Troubleshooting (General Guidance)
Problem Possible Cause(s) Recommended Solution(s)
No or Weak Signal Ineffective antibody.If developing a custom antibody, ensure it has been properly validated for specificity and affinity to this compound.
Insufficient coating of antigen or capture antibody.Optimize coating concentration and incubation time.
Inactive enzyme conjugate.Use a fresh batch of conjugate and ensure proper storage conditions.
High Background Non-specific binding of antibodies.Optimize blocking buffer composition and incubation time. Increase the number of wash steps.
Cross-reactivity of the antibody.Test the antibody for cross-reactivity with single amino acids (Ala, Ser) and other similar dipeptides.
Poor Reproducibility Inconsistent pipetting or washing.Ensure accurate and consistent liquid handling. Use an automated plate washer if available.
Temperature fluctuations during incubation.Ensure all incubation steps are performed at the specified and consistent temperature.

Experimental Protocols

Detailed Methodology for a General LC-MS/MS-Based Quantification of this compound in Human Plasma

This protocol is a general guideline and must be optimized and validated for your specific instrumentation and application.

  • Sample Preparation (Protein Precipitation and Solid-Phase Extraction)

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., stable isotope-labeled this compound).

    • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 500 µL of 0.1% formic acid in water.

    • Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 5% methanol in water.

    • Elute the dipeptides with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column suitable for polar compounds.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 50% B over 10 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and its internal standard must be optimized.

  • Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Experimental Workflow for LC-MS/MS Detection of this compound

experimental_workflow General LC-MS/MS Workflow for this compound Detection sample Biological Sample (Plasma, Serum, etc.) precip 2. Protein Precipitation (e.g., Acetonitrile) sample->precip prep prep prep->sample 1. Sample Collection spe 3. Solid-Phase Extraction (SPE) (Cleanup and Enrichment) precip->spe evap 4. Evaporation & Reconstitution spe->evap lcms 5. LC-MS/MS Analysis (Separation & Detection) evap->lcms data 6. Data Analysis (Quantification) lcms->data

Caption: A generalized workflow for the detection of this compound in biological samples using LC-MS/MS.

Metabolic Pathway of Dipeptide Digestion

metabolic_pathway Metabolic Fate of Dietary Dipeptides protein Dietary Protein dipeptide This compound Dipeptide protein->dipeptide Protein Digestion enzyme Dipeptidase (Small Intestine) dipeptide->enzyme amino_acids Alanine + Serine enzyme->amino_acids Hydrolysis absorption Absorption into Bloodstream amino_acids->absorption

Caption: Simplified metabolic pathway showing the digestion of dipeptides like this compound.

References

Technical Support Center: L-alanyl-L-serine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of L-alanyl-L-serine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in L-alanyl-L-serine synthesis?

A1: The primary side reactions include:

  • β-Elimination (Dehydration) of the Serine Residue: The hydroxyl group of serine can be eliminated, especially under basic conditions, to form a dehydroalanine (B155165) (Dha) residue. This results in an impurity with a mass difference of -18 Da.[1][2] The reactive Dha can also react further with nucleophiles like piperidine (B6355638).

  • Racemization: The chiral centers of both alanine (B10760859) and serine can undergo epimerization during the activation and coupling steps, leading to the formation of diastereomeric impurities (e.g., D-Ala-L-Ser, L-Ala-D-Ser).[1]

  • Diketopiperazine Formation: At the dipeptide stage on a solid support, the N-terminal amino group can attack the ester linkage to the resin, causing the dipeptide to cleave off as a cyclic diketopiperazine. This is more prevalent when using certain resins like Wang resin.[1][2]

  • Incomplete Coupling: Failure to form the peptide bond between alanine and serine leads to deletion sequences, resulting in a lower yield of the desired product.

  • Side-Chain Protection Issues: Incomplete removal of protecting groups from the serine side chain can result in impurities with a corresponding mass increase.

Q2: Which protecting group strategy is recommended for the serine side chain?

A2: For Fmoc-based solid-phase peptide synthesis (SPPS), the tert-butyl (tBu) protecting group for the serine hydroxyl function (Fmoc-Ser(tBu)-OH) is highly recommended. The tBu group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[1][2] This prevents side reactions such as β-elimination during the synthesis.

Q3: What is the best coupling reagent to use for minimizing racemization?

A3: Uronium/aminium-based reagents like HBTU and HATU, particularly when used with an additive like HOBt or HOAt, are known to suppress racemization effectively compared to carbodiimides (like DCC or DIC) alone.[1][3][4] Performing the coupling reaction at or below room temperature also helps to minimize racemization.[1]

Troubleshooting Guides

Issue 1: Low Final Yield
Symptom Potential Cause Recommended Solution
Mass spectrometry shows a significant amount of starting material (single amino acids).Incomplete Coupling: The peptide bond formation was inefficient.* Optimize Coupling Reagent: Use a more efficient coupling reagent like HATU or HBTU.[3][4] * Double Couple: Perform the coupling step twice to ensure the reaction goes to completion. * Monitor Reaction: Use a Kaiser test (for SPPS) to confirm the completion of the coupling reaction before proceeding.[1]
Mass spectrometry shows the presence of a cyclic dipeptide.Diketopiperazine Formation: The dipeptide has cyclized and cleaved from the resin (in SPPS).* Choice of Resin: Use a 2-chlorotrityl chloride resin, as its steric hindrance can reduce diketopiperazine formation.[1][2] * Immediate Coupling: Couple the next amino acid immediately after the deprotection of the second amino acid in the sequence.[1]
The crude product is difficult to purify, with many closely eluting peaks in the HPLC.Peptide Aggregation: The peptide chains are clumping together, hindering reagent access (in SPPS).* Use Chaotropic Salts: Add chaotropic salts to the reaction mixture to disrupt secondary structures.[1] * Elevated Temperature: Perform the synthesis at a higher temperature (if using an automated synthesizer).[1]
Issue 2: Unexpected Peaks in Mass Spectrometry
Observed Mass Potential Cause Recommended Solution
Target Mass - 18 Da β-Elimination (Dehydration) of Serine: The hydroxyl group of serine has been eliminated to form dehydroalanine.[1][2]* Protect Serine Side Chain: Ensure the use of a suitable protecting group for the serine hydroxyl, such as tert-butyl (tBu).[1][2] * Mild Activation: Avoid prolonged activation times and use coupling reagents less prone to promoting β-elimination, such as DIC/Oxyma.[1]
Target Mass + 1 Da Deamidation: If asparagine or glutamine were present as impurities or in a longer peptide sequence.[5]* Optimize synthesis and storage conditions to minimize deamidation.
Target Mass is correct, but a second peak with the same mass is present in the HPLC. Racemization: Formation of a diastereomer (e.g., D-Ala-L-Ser or L-Ala-D-Ser).* Use Racemization-Suppressing Additives: Add HOBt or HOAt to the coupling reaction.[1] * Control Temperature: Perform coupling at room temperature or below.[1] * Choice of Base: Use a weaker or sterically hindered base like N-methylmorpholine (NMM) instead of DIPEA if possible.[6]
Target Mass + 57 Da (or other amino acid mass) Insertion Sequence: An extra amino acid has been unintentionally added.* Review the synthesis protocol and ensure the correct amino acids are added in the correct order.
Target Mass - (Amino Acid Mass) Deletion Sequence: An amino acid was not successfully coupled.[5]* Refer to the troubleshooting guide for low yield due to incomplete coupling.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

Coupling ReagentAdditiveBaseTypical Reaction Time (min)Typical Yield (%)
HATU HOAtDIPEA30~99[3]
HBTU HOBtDIPEA30~95-98[3]
PyBOP HOBtDIPEA30~95[3]
COMU NoneDIPEA15-30>99[3]
DCC HOBtNone60-120Variable, higher risk of side reactions

Table 2: Common Side Reactions and Their Impact on Mass

Side ReactionAffected Amino AcidChange in Mass (Da)
β-EliminationSerine-18
RacemizationAlanine, Serine0 (diastereomer formed)
Diketopiperazine FormationAla-Ser dipeptideCleavage from resin, not observed in final product mass
Incomplete tBu removalSerine+56

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of L-alanyl-L-serine (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis on a pre-loaded Fmoc-Ser(tBu)-Wang resin.

Materials:

  • Fmoc-Ser(tBu)-Wang resin (e.g., 0.5 mmol/g loading)

  • Fmoc-Ala-OH

  • Coupling reagent (e.g., HBTU) and additive (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of L-alanine:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Perform a Kaiser test to ensure the reaction is complete (a negative test indicates completion).

    • Drain and wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal alanine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Protocol 2: Solution-Phase Synthesis of L-alanyl-L-serine (Boc Strategy)

Materials:

  • Boc-L-Ala-OH

  • H-L-Ser-OMe (L-Serine methyl ester)

  • Coupling reagent (e.g., DCC) and additive (HOBt)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Base (e.g., Triethylamine - TEA)

  • Reagents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous sodium sulfate)

Methodology:

  • Activation of Boc-L-Ala-OH:

    • Dissolve Boc-L-Ala-OH (1 equivalent) and HOBt (1 eq.) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq.) to the solution and stir for 30 minutes at 0°C.

  • Coupling Reaction:

    • In a separate flask, dissolve H-L-Ser-OMe (1 eq.) and TEA (1 eq.) in anhydrous DCM.

    • Add this solution to the activated Boc-L-Ala-OH solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude protected dipeptide (Boc-L-Ala-L-Ser-OMe).

  • Deprotection:

    • Dissolve the crude protected dipeptide in a solution of 50% TFA in DCM and stir for 1 hour at room temperature to remove the Boc group.

    • Evaporate the solvent to yield the partially deprotected dipeptide (H-L-Ala-L-Ser-OMe).

    • Saponify the methyl ester using NaOH in a methanol/water mixture to obtain the final product, L-alanyl-L-serine.

  • Purification: Purify the final product by recrystallization or chromatography.

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis Workflow Resin Fmoc-Ser(tBu)-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Washing1 Washing (DMF, DCM) Deprotection1->Washing1 Coupling Coupling (Fmoc-Ala-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Deprotection2 Final Fmoc Deprotection Washing2->Deprotection2 Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalProduct L-Alanyl-L-Serine Purification->FinalProduct

Caption: General workflow for the solid-phase synthesis of L-alanyl-L-serine.

G cluster_beta_elimination Mechanism of β-Elimination of Serine SerineResidue Serine Residue (-CH(NH)-CO-) AlphaProton α-Proton Abstraction (Base, e.g., Piperidine) SerineResidue->AlphaProton Intermediate Carbanion Intermediate AlphaProton->Intermediate Elimination Elimination of -OH group Intermediate->Elimination Dehydroalanine Dehydroalanine (Dha) Residue (Mass = -18 Da) Elimination->Dehydroalanine

Caption: Mechanism of β-elimination side reaction in serine residues.

G cluster_ms MS Troubleshooting cluster_hplc HPLC Troubleshooting Start Low Yield or Purity Issue CheckMS Analyze Crude Product by Mass Spectrometry Start->CheckMS CheckHPLC Analyze Crude Product by HPLC Start->CheckHPLC MassMinus18 Mass = Target - 18 Da? CheckMS->MassMinus18 MultiplePeaks Multiple Peaks? CheckHPLC->MultiplePeaks MassCorrect Mass = Target? MassMinus18->MassCorrect No BetaElimination β-Elimination of Serine - Use Ser(tBu) protection - Use milder activation MassMinus18->BetaElimination Yes IncompleteCoupling Incomplete Coupling - Double couple - Use stronger activator MassCorrect->IncompleteCoupling No (Starting Material Present) Racemization Racemization - Add HOBt/HOAt - Lower temperature MultiplePeaks->Racemization Yes (Same Mass) PurificationIssue Purification Issues - Optimize gradient - Check for aggregation MultiplePeaks->PurificationIssue Yes (Different Masses)

Caption: Troubleshooting flowchart for common issues in L-alanyl-L-serine synthesis.

References

Ala-Ser purification artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ala-Ser (Alanine-Serine) dipeptide purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their purification processes, minimizing the formation of common artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts encountered during this compound purification?

A1: During the synthesis and purification of the this compound dipeptide, several artifacts can arise. The most prevalent include:

  • Diketopiperazine (DKP) Formation: This is a cyclic dipeptide, cyclo(this compound), formed by the intramolecular cyclization of the dipeptide, particularly during solid-phase peptide synthesis (SPPS). This side reaction can lead to significant yield loss.

  • Racemization/Epimerization: The stereochemistry of either the alanine (B10760859) or serine residue can be altered during synthesis or purification, leading to the formation of diastereomers (e.g., D-Ala-L-Ser, L-Ala-D-Ser, D-Ala-D-Ser). These impurities can be difficult to separate and may have different biological activities.

  • O-acylation of Serine: The hydroxyl group of the serine residue can be acylated, forming an ester linkage. This can occur during the coupling of the subsequent amino acid if the serine hydroxyl group is not properly protected.

  • Hydrolysis: The peptide bond of the dipeptide can be hydrolyzed under strongly acidic or basic conditions, leading to the cleavage of the dipeptide back into its constituent amino acids, alanine and serine.

Q2: What is diketopiperazine (DKP) and why is it a significant problem in this compound synthesis?

A2: Diketopiperazine (DKP), specifically cyclo(this compound), is a stable six-membered ring formed when the N-terminal amine of the alanine attacks the activated carboxyl group of the serine in the dipeptide stage. This intramolecular cyclization cleaves the dipeptide from the resin in SPPS, resulting in a significant reduction of the final product yield.

Q3: How can I detect the presence of these artifacts in my purified sample?

A3: Several analytical techniques can be employed to identify and quantify this compound purification artifacts:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the synthesized peptide. Different artifacts will typically have different retention times compared to the desired this compound dipeptide.

  • Mass Spectrometry (MS): MS and tandem MS (MS/MS) are crucial for confirming the identity of the desired product and its byproducts. For example, cyclo(this compound) will have the same molecular weight as this compound but will exhibit a different fragmentation pattern.

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique is specifically used to separate and quantify diastereomeric impurities resulting from racemization.

Troubleshooting Guides

Issue 1: Low yield of the final this compound dipeptide.

Possible Cause: Significant formation of diketopiperazine (DKP) during synthesis.

Troubleshooting Steps:

  • Optimize Deprotection Conditions: During Fmoc-SPPS, the piperidine (B6355638) used for Fmoc group removal can catalyze DKP formation.

    • Recommendation: Reduce the piperidine concentration (e.g., to 10% in DMF) and minimize the deprotection time. For sequences highly prone to DKP formation, consider using a milder base combination like 2% DBU and 2% piperidine in DMF.

  • Choose an Appropriate Resin: The linker attaching the peptide to the resin can influence the rate of DKP formation.

    • Recommendation: For C-terminal acid peptides, using a 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to its steric hindrance.

  • Incorporate as a Dipeptide: Synthesize the this compound dipeptide in solution and then couple it to the resin or the growing peptide chain. This bypasses the susceptible dipeptide stage on the solid support.

Issue 2: Presence of multiple peaks in the HPLC chromatogram with the same mass as this compound.

Possible Cause: Racemization of either the alanine or serine residue, leading to the formation of diastereomers.

Troubleshooting Steps:

  • Select Appropriate Coupling Reagents: The choice of coupling reagent can significantly impact the level of epimerization.

    • Recommendation: Use of carbodiimides like DIC in combination with an additive such as HOBt or Oxyma is generally recommended to suppress racemization. While highly efficient, uronium/aminium reagents like HATU should be used with caution and optimized conditions, as they can sometimes lead to higher epimerization rates, especially with hindered amino acids.[1]

  • Control Reaction Temperature: Higher temperatures can increase the rate of racemization.

    • Recommendation: Perform coupling reactions at room temperature or below.

  • Use a Hindered Base: If a base is required for the coupling reaction, its choice is critical.

    • Recommendation: Employ a sterically hindered base like N,N-diisopropylethylamine (DIEA) and use it in the minimum necessary amount.

  • Confirm with Chiral HPLC: To definitively identify and quantify diastereomers, use a chiral HPLC column.

Issue 3: Identification of a byproduct with an unexpected mass increase.

Possible Cause: O-acylation of the serine hydroxyl group.

Troubleshooting Steps:

  • Ensure Proper Side-Chain Protection: The hydroxyl group of serine should be protected during synthesis to prevent side reactions.

    • Recommendation: Use a tert-butyl (tBu) protecting group for the serine side chain in Fmoc-SPPS.

  • Optimize Coupling Conditions: If O-acylation is still observed, the coupling conditions may be too harsh.

    • Recommendation: Reduce the activation time and/or the equivalents of the coupling reagent.

  • Analysis by Mass Spectrometry: The mass increase corresponding to the acyl group will be evident in the MS analysis. MS/MS fragmentation can pinpoint the modification to the serine residue.

Quantitative Data Summary

The following table summarizes illustrative data on the impact of different synthesis conditions on the formation of this compound artifacts. Note: These are representative values and actual results may vary depending on the specific experimental setup.

ArtifactSynthesis ConditionExpected Artifact LevelReference
Diketopiperazine Standard 20% Piperidine/DMF10-30%
2% DBU / 2% Piperidine/DMF<5%
Use of 2-CTC Resin<2%[2]
Racemization (D-Ala) Coupling with HATU/DIPEA1-5%[1]
Coupling with DIC/HOBt<1%[1]
O-acylation (Ser) Unprotected Serine Hydroxyl5-15%-
tBu-protected Serine<1%-

Experimental Protocols

Protocol 1: Minimizing Diketopiperazine Formation during Fmoc-SPPS of this compound

This protocol outlines a method for the solid-phase synthesis of this compound on a 2-chlorotrityl chloride (2-CTC) resin to minimize DKP formation.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • First Amino Acid Loading (Fmoc-Ser(tBu)-OH):

    • Dissolve Fmoc-Ser(tBu)-OH (1.5 eq) and DIEA (3.0 eq) in DCM.

    • Add the solution to the swollen resin and shake for 1 hour.

    • Wash the resin with DCM and then cap any unreacted sites with a solution of DCM/Methanol/DIEA (17:2:1) for 10 minutes.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 7 minutes.

    • Wash the resin thoroughly with DMF.

  • Second Amino Acid Coupling (Fmoc-Ala-OH):

    • Dissolve Fmoc-Ala-OH (3.0 eq), DIC (3.0 eq), and HOBt (3.0 eq) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent and analyze by RP-HPLC and MS to quantify the yield of this compound and the presence of cyclo(this compound).

Protocol 2: Quantification of this compound Diastereomers by Chiral HPLC

This protocol provides a general method for the separation and quantification of L-Ala-L-Ser and its diastereomers.

  • Column: ChiroSil® (18-crown-6)-tetracarboxylic acid chiral stationary phase.[3]

  • Mobile Phase: A typical mobile phase would be an acidic aqueous solution with an organic modifier (e.g., 0.1 M perchloric acid with 10% methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the purified this compound peptide in the mobile phase.

  • Injection: Inject a standard mixture of all four possible diastereomers (if available) to determine their retention times. Inject the sample to be analyzed.

  • Quantification: Integrate the peak areas of each diastereomer to determine their relative percentages.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Purification & Analysis Resin 2-CTC Resin Load_Ser Load Fmoc-Ser(tBu)-OH Resin->Load_Ser Deprotect_Ser Fmoc Deprotection Load_Ser->Deprotect_Ser Couple_Ala Couple Fmoc-Ala-OH Deprotect_Ser->Couple_Ala Cleavage TFA/TIS/H2O Couple_Ala->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation RP_HPLC RP-HPLC Precipitation->RP_HPLC Chiral_HPLC Chiral HPLC RP_HPLC->Chiral_HPLC MS Mass Spectrometry RP_HPLC->MS

Caption: General workflow for the synthesis and purification of this compound dipeptide.

diketopiperazine_formation Dipeptide H-Ala-Ser-Resin Free_Amine Free N-terminal Amine of Alanine Dipeptide->Free_Amine Ester_Linkage Ester Linkage of Serine to Resin Dipeptide->Ester_Linkage Nucleophilic_Attack Intramolecular Nucleophilic Attack Free_Amine->Nucleophilic_Attack Ester_Linkage->Nucleophilic_Attack Cyclo_Ala_Ser cyclo(this compound) (Diketopiperazine) Nucleophilic_Attack->Cyclo_Ala_Ser Cleaved_Resin Resin-OH Nucleophilic_Attack->Cleaved_Resin

Caption: Mechanism of diketopiperazine (DKP) formation from resin-bound this compound.

artifact_analysis_logic cluster_main_peak Main Peak Analysis cluster_impurities Impurity Identification Crude_Peptide Crude this compound Product RP_HPLC RP-HPLC Analysis Crude_Peptide->RP_HPLC Main_Peak Main Peak (Correct Mass?) RP_HPLC->Main_Peak Impurity_Peaks Impurity Peaks RP_HPLC->Impurity_Peaks MS_Confirm MS Confirmation (Correct Mass) Main_Peak->MS_Confirm MS_Impurity MS Analysis of Impurities Impurity_Peaks->MS_Impurity Chiral_HPLC Chiral HPLC MS_Confirm->Chiral_HPLC Pure_Product Pure L-Ala-L-Ser Chiral_HPLC->Pure_Product Single Peak Racemic_Mix Diastereomers Present Chiral_HPLC->Racemic_Mix Multiple Peaks DKP cyclo(this compound) (Same Mass, Diff. Frag.) MS_Impurity->DKP O_Acyl O-acylated Ser (Increased Mass) MS_Impurity->O_Acyl Hydrolyzed Free Ala/Ser (Lower Mass) MS_Impurity->Hydrolyzed

Caption: Logical workflow for the identification of this compound purification artifacts.

References

Technical Support Center: Mass Spectrometry Analysis of Ala-Ser

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low signal-to-noise issues when analyzing the dipeptide Ala-Ser by mass spectrometry.

Troubleshooting Guides

Low signal-to-noise (S/N) for this compound is a common challenge due to its small size and polar nature, which result in poor retention on reversed-phase columns and inefficient ionization. The following guides provide structured approaches to troubleshoot and resolve these issues.

Issue 1: Poor Signal Intensity and High Background Noise

Question: My this compound peak is barely distinguishable from the baseline noise. What are the likely causes and how can I improve my signal?

Answer:

A low S/N ratio for this compound can stem from several factors, primarily related to its physicochemical properties. Here is a step-by-step guide to address this issue:

Step 1: Enhance Ionization Efficiency and Chromatographic Retention with Derivatization.

This compound's polar nature leads to poor ionization efficiency in electrospray ionization (ESI). Chemical derivatization can significantly improve its detection by adding a readily ionizable and hydrophobic group.[1][2] Two common and effective derivatization strategies are Dansylation and AccQ-Tag.

  • Dansyl Chloride Derivatization: This method attaches a dansyl group to the primary amine of this compound, which enhances ionization and improves retention on reversed-phase columns.[1][2] The derivatization process is robust and can increase detection sensitivity by 10 to 1000-fold.[2]

  • AccQ-Tag™ Derivatization: This technique uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to derivatize primary and secondary amines, yielding stable derivatives with enhanced mass spectrometry response.[3]

Step 2: Optimize Liquid Chromatography (LC) Conditions.

  • Column Choice: If not using derivatization, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is better suited for retaining polar analytes like this compound.

  • Mobile Phase Additives (Ion-Pairing Agents): For reversed-phase chromatography of underivatized this compound, the use of ion-pairing agents can improve retention and peak shape. However, be aware that some ion-pairing agents, like trifluoroacetic acid (TFA), can cause signal suppression in the mass spectrometer.[4][5][6] If TFA is necessary for chromatography, consider using a lower concentration (e.g., 0.01%) or adding a "supercharging" agent to the mobile phase to counteract the suppression.[7] Formic acid (FA) is a more MS-friendly alternative to TFA.[6]

Step 3: Minimize Ion Suppression.

Ion suppression is a major cause of low signal intensity and occurs when co-eluting matrix components interfere with the ionization of the analyte.[4]

  • Sample Preparation: Implement a robust sample preparation protocol to remove interfering substances. This can include protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction.

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from other components in your sample. Adjusting the gradient or using a different column can help.

Step 4: Optimize Mass Spectrometer Parameters.

  • Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and temperature, to maximize the signal for this compound or its derivative.

  • Fragmentation (for MS/MS): If using tandem mass spectrometry, optimize the collision energy to achieve efficient fragmentation of the parent ion and generate strong, specific product ions. For AccQ-Tag derivatized amino acids, a common fragment ion at m/z 171 is typically observed.[3]

Issue 2: Inconsistent and Fluctuating Signal

Question: The signal for this compound is highly variable between injections, even for the same sample. What could be causing this inconsistency?

Answer:

Signal instability can be frustrating and can arise from several sources. Follow these troubleshooting steps to identify and resolve the issue:

Step 1: Check for Issues with the LC System.

  • Pump Performance: Inconsistent mobile phase delivery can lead to retention time shifts and fluctuating signal intensity. Check for air bubbles in the pump and ensure the check valves are functioning correctly.

  • Injector and Sample Loop: Clogs or leaks in the injector or sample loop can result in variable injection volumes.

  • Column Integrity: A degrading or contaminated column can lead to poor peak shape and inconsistent retention.

Step 2: Evaluate the Derivatization Reaction (if applicable).

  • Incomplete Reaction: Ensure the derivatization reaction goes to completion. This includes using the correct reagent-to-sample ratio, pH, temperature, and reaction time. For dansyl chloride derivatization, the reaction is typically carried out in an alkaline buffer (pH 9-10.5).[1]

  • Reagent Stability: Derivatization reagents can degrade over time, especially if not stored correctly. Use fresh reagents for optimal performance.

Step 3: Investigate Matrix Effects.

  • Differential Ion Suppression: The extent of ion suppression can vary between samples, leading to inconsistent signal. This is particularly problematic in complex matrices. Using a stable isotope-labeled internal standard (SIL-IS) for this compound can help to correct for these variations.

Step 4: Assess Mass Spectrometer Stability.

  • Source Contamination: A dirty ion source can lead to a gradual or sudden drop in signal. Regular cleaning of the ion source is crucial for maintaining sensitivity.

  • Detector Performance: A failing detector can also be a cause of inconsistent signal.

Frequently Asked Questions (FAQs)

Q1: What is the best derivatization reagent for this compound analysis by LC-MS?

A1: Both Dansyl Chloride and AccQ-Tag™ are excellent choices for derivatizing this compound to enhance its signal in mass spectrometry. Dansyl chloride is known to significantly increase hydrophobicity and ionization efficiency, leading to substantial sensitivity gains.[1][2] AccQ-Tag™ is part of a well-established kit that provides robust and reproducible derivatization for amino acids and dipeptides.[3] The choice between them may depend on your specific matrix, available equipment, and desired workflow.

Q2: Can I analyze this compound without derivatization?

A2: Yes, it is possible to analyze this compound without derivatization, but it is more challenging due to its high polarity. You will likely need to use a HILIC column for chromatographic retention and carefully optimize your mobile phase and MS parameters. The sensitivity will generally be lower compared to methods using derivatization.

Q3: What are the expected mass-to-charge ratios (m/z) for this compound and its derivatives?

A3:

  • Underivatized this compound: The monoisotopic mass of this compound is approximately 176.17 g/mol . In positive ion mode ESI, you would typically look for the protonated molecule [M+H]⁺ at an m/z of ~177.18.

  • Dansylated this compound: The dansyl group adds a mass of approximately 233.08 Da. The derivatized this compound will have a protonated molecule [M+H]⁺ at an m/z of ~410.26.

  • AccQ-Tag™ Derivatized this compound: The AccQ-Tag™ reagent adds a mass of 170.06 Da. The derivatized this compound will have a protonated molecule [M+H]⁺ at an m/z of ~347.24. In MS/MS, a characteristic fragment ion at m/z 171.1 is often observed.[3]

Q4: How can I prepare my samples to minimize matrix effects?

A4: For complex biological samples, a thorough sample cleanup is essential. Common techniques include:

  • Protein Precipitation: Using organic solvents like acetonitrile (B52724) or methanol (B129727) to precipitate larger proteins.

  • Solid-Phase Extraction (SPE): Using a sorbent to selectively retain the analyte of interest while washing away interfering components.

  • Liquid-Liquid Extraction (LLE): Partitioning the analyte into an immiscible solvent to separate it from the matrix.

The choice of method will depend on the nature of your sample matrix and the properties of this compound.

Data Presentation

The following tables summarize the expected improvements in signal-to-noise ratio for this compound with different analytical approaches. The quantitative data is representative and based on reported fold-increases in sensitivity for similar small, polar analytes upon derivatization.

Table 1: Comparison of Analytical Strategies for this compound Detection

Analytical StrategyExpected S/N Ratio Improvement (vs. Underivatized RP-LC-MS)Key AdvantagesKey Disadvantages
Underivatized RP-LC-MS 1x (Baseline)Simple, no extra reaction stepPoor retention, low sensitivity
Underivatized HILIC-LC-MS 5x - 20xBetter retention for polar analytesCan have lower reproducibility
Dansyl Chloride Derivatization 10x - 1000xSignificant signal enhancement, improved chromatography[2]Extra sample preparation step
AccQ-Tag™ Derivatization 10x - 500xRobust and reproducible kit-based method[3]Extra sample preparation step

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterUnderivatized this compoundDansylated this compoundAccQ-Tag™ Derivatized this compound
LC Column HILIC (e.g., Amide)Reversed-Phase C18Reversed-Phase C18
Mobile Phase A Acetonitrile with 0.1% Formic AcidWater with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Ionization Mode Positive ESIPositive ESIPositive ESI
Precursor Ion (m/z) ~177.18~410.26~347.24
Product Ion(s) (m/z) Fragment ions of this compoundCharacteristic dansyl fragments~171.1 and other fragments[3]

Experimental Protocols

Protocol 1: Dansyl Chloride Derivatization of this compound

This protocol is adapted from methods for derivatizing dipeptides with dansyl chloride.[1]

  • Sample Preparation: Dry down an appropriate volume of your sample or standard containing this compound under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in 50 µL of 0.5 M sodium bicarbonate/carbonate buffer (pH 9.0).

  • Derivatization Reaction:

    • Add 50 µL of a 50 mg/mL solution of dansyl chloride in acetonitrile.

    • Add 2 µL of 2 M NaOH.

    • Vortex the mixture for 1 minute.

    • Incubate the reaction at 4°C for 75 minutes in the dark.

  • Quenching: Stop the reaction by adding a small volume of an acid, such as formic acid, until the solution is acidic.

  • Analysis: The sample is now ready for injection into the LC-MS system.

Protocol 2: AccQ-Tag™ Ultra Derivatization of this compound

This protocol is based on the manufacturer's instructions for the Waters AccQ-Tag™ Ultra Derivatization Kit.[8][9]

  • Reagent Preparation:

    • Preheat a heating block to 55°C.

    • Reconstitute the AccQ-Tag Ultra Reagent powder by adding 1.0 mL of the AccQ-Tag Ultra Reagent Diluent. Vortex and heat briefly at 55°C until dissolved.

  • Derivatization Reaction:

    • In a sample vial, add 70 µL of AccQ-Tag Ultra Borate Buffer.

    • Add 10 µL of your sample or standard containing this compound. Vortex briefly.

    • Add 20 µL of the reconstituted AccQ-Tag Ultra Reagent.

    • Immediately cap the vial and vortex for several seconds.

    • Let the vial stand at room temperature for 1 minute.

    • Transfer the vial to the heating block and heat at 55°C for 10 minutes.

  • Analysis: After heating, the sample is ready for injection into the UPLC-MS system.

Signaling Pathways and Experimental Workflows

While a specific signaling pathway directly initiated by this compound is not well-documented, its biological relevance lies in its role as a source of the amino acids Alanine and Serine following cellular uptake and hydrolysis. The diagram below illustrates this general process.

AlaSer_Metabolism Cellular Uptake and Metabolism of this compound AlaSer_ext This compound (Extracellular) Transporter Dipeptide Transporter (e.g., PEPT1/PEPT2) AlaSer_ext->Transporter Membrane Cell Membrane AlaSer_int This compound (Intracellular) Transporter->AlaSer_int Hydrolysis Cytosolic Peptidases AlaSer_int->Hydrolysis Hydrolysis Alanine Alanine Hydrolysis->Alanine Serine Serine Hydrolysis->Serine Metabolic_Pathways Cellular Metabolic Pathways (e.g., Protein Synthesis, Gluconeogenesis) Alanine->Metabolic_Pathways Serine->Metabolic_Pathways

Caption: Cellular uptake and subsequent hydrolysis of the dipeptide this compound.

The following diagram illustrates a typical experimental workflow for improving the signal-to-noise ratio of this compound in a complex biological sample.

Experimental_Workflow Workflow for Enhancing this compound Signal in Mass Spectrometry Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Extraction Sample Preparation (Protein Precipitation / SPE) Sample->Extraction Derivatization Derivatization (e.g., Dansyl Chloride or AccQ-Tag™) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Analysis (Quantification of Derivatized this compound) LCMS->Data

Caption: Experimental workflow for this compound analysis using derivatization.

References

Validation & Comparative

Unraveling the Biological Nuances: A Comparative Analysis of Ala-Ser and Ser-Ala Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

The simple reversal of amino acid sequence in the dipeptides Alanine-Serine (Ala-Ser) and Serine-Alanine (Ser-Ala) can lead to distinct biological activities, a critical consideration for researchers in drug development and cellular biology. While direct comparative studies are limited, analysis of their constituent amino acids and related dipeptide research provides a framework for understanding their potential differences in taste reception, metabolic stability, and immunomodulatory effects.

The spatial arrangement of amino acid side chains is a crucial determinant of a dipeptide's interaction with biological targets. The hydroxyl group of serine and the methyl group of alanine, depending on their N-terminal or C-terminal position, create unique three-dimensional structures that can influence receptor binding and enzyme catalysis. This principle is highlighted by studies on other dipeptide isomers, such as Ser-His and His-Ser, where a reversal of the amino acid sequence can completely abolish catalytic activity.

Physicochemical Properties

To understand the potential differences in their biological behavior, it is essential to first consider the fundamental physicochemical properties of this compound and Ser-Ala.

PropertyThis compoundSer-Ala
Molecular Formula C6H12N2O4C6H12N2O4
Molecular Weight 176.17 g/mol 176.17 g/mol
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoic acid
Structure Alanine at N-terminus, Serine at C-terminusSerine at N-terminus, Alanine at C-terminus

Comparative Biological Activity

While comprehensive head-to-head studies are not abundant, existing research allows for an informed comparison across several biological domains.

Taste and Sensory Perception

The taste of dipeptides is a direct measure of their interaction with taste receptors. Both L-alanine and L-serine are known to elicit a sweet taste by activating taste receptor type 1 (T1R) family members.

  • Receptor Activation: In humans, sweet-tasting L-amino acids activate the T1R1+T1R3 receptor.[1] Studies in chickens have shown that both L-alanine and L-serine activate the T1R1/T1R3 receptor.[2] It is therefore plausible that both this compound and Ser-Ala exhibit a sweet taste. However, the precise binding affinities and activation potentials of these dipeptides on human taste receptors have not been quantitatively compared.

  • Bitter Taste Potential: Dipeptides can also interact with bitter taste receptors (T2Rs). The bitterness of a peptide is often associated with the hydrophobicity of its constituent amino acids. While no specific data exists for this compound and Ser-Ala, their differing structures could lead to differential activation of the 25 known human T2Rs, potentially resulting in distinct bitter taste profiles or thresholds.

Intestinal Transport and Bioavailability

The absorption of dipeptides in the intestine is primarily mediated by the peptide transporter 1 (PepT1). The affinity of dipeptides for PepT1 is influenced by their structure, including the identity of the N-terminal and C-terminal amino acids.

  • PepT1 Affinity: The differing charge distribution and steric hindrance of this compound and Ser-Ala could result in different binding affinities to PepT1.[3] This, in turn, would affect their rates of absorption and overall bioavailability. However, direct comparative transport studies using models like Caco-2 cells are needed to quantify this difference.

Metabolic Stability and Hydrolysis

Once absorbed, dipeptides are subject to hydrolysis by peptidases in the plasma and various tissues, breaking them down into their constituent amino acids. The rate of this hydrolysis can be sequence-dependent.

  • Plasma Hydrolysis: Studies on other dipeptides, such as glycyl-L-glutamine and L-alanyl-L-glutamine, have demonstrated that the rate of hydrolysis in human plasma can differ significantly based on the N-terminal amino acid.[4] It is therefore likely that this compound and Ser-Ala exhibit different plasma half-lives, which would impact their systemic exposure and duration of action.

Immunomodulatory Effects

The constituent amino acids, L-alanine and L-serine, have been shown to possess immunomodulatory properties, suggesting that their dipeptide forms could also influence immune responses.

  • Anti-inflammatory Potential: Both L-alanine and L-serine have been found to inhibit the production of pro-inflammatory cytokines, such as CCL2 and IL-10, by neutrophils.[5] L-serine has also demonstrated a significant inhibitory effect on TNF-α production.[5] Furthermore, L-serine can reduce inflammation mediated by macrophages and neutrophils.[6][7] These findings suggest that both this compound and Ser-Ala may have anti-inflammatory effects, although the relative potency of each dipeptide remains to be determined.

Experimental Methodologies

To further elucidate the distinct biological activities of this compound and Ser-Ala, the following experimental approaches are recommended:

Taste Receptor Activation Assays
  • Objective: To quantify the activation of sweet (T1R1/T1R3) and bitter (T2Rs) taste receptors by this compound and Ser-Ala.

  • Method:

    • Clone and express human taste receptor genes in a heterologous cell system (e.g., HEK293T cells).

    • Co-transfect with a G-protein chimera (e.g., Gα16/gust44) to couple receptor activation to an intracellular calcium signal.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Apply varying concentrations of this compound and Ser-Ala to the cells.

    • Measure changes in intracellular calcium concentration using a fluorescence plate reader.

    • Determine EC50 values for receptor activation.

Caco-2 Cell Permeability Assay
  • Objective: To compare the intestinal transport rates of this compound and Ser-Ala.

  • Method:

    • Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

    • Add a known concentration of this compound or Ser-Ala to the apical (AP) side of the monolayer.

    • At various time points, collect samples from the basolateral (BL) side.

    • Quantify the concentration of the dipeptides in the BL samples using a validated analytical method such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each dipeptide.

Plasma Stability Assay
  • Objective: To determine the hydrolysis rate of this compound and Ser-Ala in human plasma.

  • Method:

    • Incubate this compound and Ser-Ala at a known concentration in fresh human plasma at 37°C.

    • At various time points, quench the reaction by adding a protein precipitating agent (e.g., acetonitrile).

    • Centrifuge to remove precipitated proteins.

    • Analyze the supernatant for the remaining concentration of the parent dipeptide and the appearance of the constituent amino acids using LC-MS/MS.

    • Calculate the half-life (t1/2) of each dipeptide in plasma.

Cytokine Release Assay
  • Objective: To compare the anti-inflammatory effects of this compound and Ser-Ala.

  • Method:

    • Culture immune cells, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1).

    • Pre-treat the cells with various concentrations of this compound or Ser-Ala.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).

    • After a suitable incubation period, collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or a multiplex bead array.

Visualizing the Concepts

To better illustrate the workflow and potential mechanisms, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Comparing this compound and Ser-Ala cluster_synthesis Dipeptide Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Ala_Ser This compound Taste Taste Receptor Activation Ala_Ser->Taste Transport Caco-2 Permeability Ala_Ser->Transport Stability Plasma Stability Ala_Ser->Stability Immunity Cytokine Release Ala_Ser->Immunity Ser_Ala Ser-Ala Ser_Ala->Taste Ser_Ala->Transport Ser_Ala->Stability Ser_Ala->Immunity EC50 EC50 (Taste) Taste->EC50 Papp Papp (Transport) Transport->Papp t_half t1/2 (Stability) Stability->t_half Cytokine_Levels Cytokine Levels Immunity->Cytokine_Levels Comparison Comparative Biological Activity Profile EC50->Comparison Papp->Comparison t_half->Comparison Cytokine_Levels->Comparison

Caption: Workflow for comparing this compound and Ser-Ala biological activities.

Signaling_Pathway Hypothetical Anti-Inflammatory Signaling Dipeptide This compound or Ser-Ala Receptor Cell Surface Receptor (e.g., GPCR) Dipeptide->Receptor Binds to Inflammatory_Response Inflammatory Response Dipeptide->Inflammatory_Response Inhibits? Signaling_Cascade Intracellular Signaling (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor Activation/Inhibition Signaling_Cascade->Transcription_Factor Modulates Gene_Expression Gene Expression (Cytokines) Transcription_Factor->Gene_Expression Regulates Cytokine_Release Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) Gene_Expression->Cytokine_Release Leads to Cytokine_Release->Inflammatory_Response Drives

Caption: Potential anti-inflammatory mechanism of this compound and Ser-Ala.

Conclusion

The seemingly minor structural difference between this compound and Ser-Ala underscores a fundamental principle in pharmacology and biochemistry: stereochemistry and sequence matter. While direct comparative data remains sparse, the available evidence strongly suggests that these dipeptide isomers likely possess distinct biological activity profiles. Further research employing the outlined experimental methodologies is crucial to fully characterize their differences in taste, absorption, metabolic fate, and immunomodulatory effects. Such knowledge will be invaluable for the rational design of dipeptide-based therapeutics and a deeper understanding of the biological roles of these fundamental molecules.

References

Validating Ala-Ser Dipeptide Function: A Comparative Guide to Site-Directed Mutagenesis Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the biological function of the dipeptide Alanine-Serine (Ala-Ser). As direct functional validation of small peptides through genetic modification is not feasible, this document outlines an indirect approach centered on site-directed mutagenesis of interacting proteins. The Alanine-Serine-Cysteine Transporter 2 (ASCT2), a putative transporter for this compound, will be utilized as a prime example to illustrate this validation strategy. We will compare the functional outcomes of wild-type versus mutant transporters and provide the supporting experimental frameworks.

Introduction to Indirect Functional Validation of Dipeptides

The biological activity of dipeptides like this compound, a metabolite composed of L-alanine and L-serine, is of growing interest in various fields of biomedical research.[1] However, elucidating the precise function of such small molecules presents a unique challenge. Unlike proteins, their function cannot be directly probed by altering their genetic blueprint. An effective strategy to overcome this is the indirect validation through the targeted modification of proteins that interact with the dipeptide, such as receptors, enzymes, or transporters.

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to a DNA sequence, resulting in a modified protein.[2] By mutating key amino acid residues within the binding pocket or active site of a protein that interacts with this compound, we can observe resulting changes in cellular signaling or transport activity. This allows for the inference and validation of the dipeptide's biological role.

This guide focuses on a hypothetical yet scientifically grounded approach using the ASCT2 transporter. ASCT2 is a membrane protein responsible for the transport of neutral amino acids, including alanine (B10760859) and serine.[3][4][5][6] It is plausible that ASCT2 also facilitates the transport of the this compound dipeptide. By employing site-directed mutagenesis to alter the substrate-binding site of ASCT2, we can assess the impact on this compound uptake and its downstream consequences, thereby validating its function.

Comparative Analysis of this compound and Alternatives

To provide a comprehensive functional context, the biological activities of this compound are compared with other relevant dipeptides. This comparison highlights the specificity and potential unique roles of this compound.

DipeptideKnown/Hypothesized FunctionInteracting Protein (Example)Method of Functional Validation
This compound Putative signaling molecule, nutrient sourceASCT2 TransporterIndirectly via site-directed mutagenesis of ASCT2
Gly-Gly Simplest dipeptide, involved in various metabolic processes, serves as a buffer in biological systems.[2][7][8]Peptide transporters (general)General transport and metabolic tracer studies
Carnosine (β-Ala-His) Antioxidant, pH buffer, anti-glycating agentCarnosine-specific transporters, enzymes (carnosinase)Direct administration and measurement of downstream effects
Aspartame (Asp-Phe-methyl ester) Artificial sweetenerSweet taste receptors (T1R2/T1R3)Receptor binding assays, psychophysical studies

Validating this compound Function through Site-Directed Mutagenesis of ASCT2: A Hypothetical Experimental Design

This section outlines a proposed experimental workflow to validate the function of this compound by assessing its transport via wild-type and mutant ASCT2.

Logical Workflow

cluster_0 Hypothesis Generation cluster_1 Experimental Design cluster_2 Data Analysis & Validation Hypothesis This compound is transported by ASCT2 and has a biological function SDM Site-Directed Mutagenesis of ASCT2 Binding Site Hypothesis->SDM Design Mutants Transport_Assay Dipeptide Transport Assay SDM->Transport_Assay Express WT & Mutant ASCT2 Functional_Assay Downstream Functional Assay Transport_Assay->Functional_Assay Measure Uptake Comparison Compare WT vs. Mutant ASCT2 Functional_Assay->Comparison Assess Downstream Effects Validation Validate this compound Function Comparison->Validation Infer Function

Caption: Workflow for validating this compound function via ASCT2 mutagenesis.

Data Presentation: Expected Outcomes of ASCT2 Mutagenesis

The following table summarizes the anticipated quantitative data from a dipeptide transport assay using wild-type and a hypothetical binding-site mutant of ASCT2.

ASCT2 VariantSubstrateTransport Rate (pmol/min/mg protein)Michaelis-Menten Constant (Km) (µM)
Wild-Type ASCT2 This compound 150 ± 12250 ± 30
L-Alanine500 ± 45100 ± 15
L-Serine450 ± 38120 ± 18
Gly-Gly10 ± 2>1000
Mutant ASCT2 (e.g., C467A) This compound 15 ± 5>2000
L-Alanine50 ± 8800 ± 70
L-Serine45 ± 6950 ± 85
Gly-Gly8 ± 3>1000

Note: The data presented for this compound and Gly-Gly transport are hypothetical and serve to illustrate the expected experimental outcomes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Site-Directed Mutagenesis of ASCT2

This protocol describes the generation of a point mutation in the ASCT2 gene (e.g., C467A) using a commercially available site-directed mutagenesis kit. Studies have indicated that the C467 residue is crucial for substrate binding in ASCT2.[3][5][9]

Materials:

  • pCMV-ASCT2 plasmid (wild-type)

  • Mutagenic primers for C467A mutation (Forward and Reverse)

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers incorporating the desired mutation (C467A). The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up the PCR reaction with the pCMV-ASCT2 plasmid as the template, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Perform PCR with an initial denaturation at 95°C, followed by 18-25 cycles of denaturation, annealing, and extension.

  • DpnI Digestion:

    • Add DpnI restriction enzyme to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

    • Incubate at 37°C for 1 hour.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Select individual colonies and isolate the plasmid DNA.

    • Verify the presence of the desired mutation by DNA sequencing.

Dipeptide Transport Assay

This protocol outlines a method to measure the uptake of radiolabeled or fluorescently tagged this compound into mammalian cells expressing either wild-type or mutant ASCT2.

Materials:

  • HEK293 cells

  • Wild-type and mutant ASCT2 expression vectors

  • Lipofectamine or other transfection reagent

  • Radiolabeled ([³H] or [¹⁴C]) or fluorescently-labeled this compound

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Transfect the cells with either the wild-type or mutant ASCT2 expression vector using a suitable transfection reagent.

    • Allow 24-48 hours for protein expression.

  • Uptake Assay:

    • Wash the transfected cells with transport buffer.

    • Incubate the cells with the labeled this compound in transport buffer for various time points (e.g., 1, 5, 10, 15 minutes) at 37°C.

    • To determine non-specific uptake, include a control group with a known ASCT2 inhibitor.

  • Measurement:

    • Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

    • Lyse the cells and measure the amount of internalized labeled this compound using a scintillation counter or a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of transport (e.g., in pmol/min/mg of protein).

    • Perform kinetic analysis by measuring uptake at various substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

Signaling Pathway and Experimental Workflow Diagrams

Putative this compound Signaling Pathway

This diagram illustrates a hypothetical signaling pathway initiated by the transport of this compound into the cell via ASCT2, leading to a cellular response.

AlaSer_ext This compound (extracellular) ASCT2 ASCT2 Transporter AlaSer_ext->ASCT2 Transport AlaSer_int This compound (intracellular) ASCT2->AlaSer_int Target_Protein Intracellular Target Protein AlaSer_int->Target_Protein Binding/Modulation Signaling_Cascade Signaling Cascade Target_Protein->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Functional Validation

This diagram outlines the key steps in the experimental process, from mutagenesis to functional validation.

Start Start: Wild-Type ASCT2 Plasmid SDM Site-Directed Mutagenesis Start->SDM Sequencing Sequence Verification SDM->Sequencing Transfection Transfection into Host Cells Sequencing->Transfection Expression Expression of WT and Mutant ASCT2 Transfection->Expression Transport_Assay Dipeptide Transport Assay Expression->Transport_Assay Data_Analysis Kinetic Analysis (Km, Vmax) Transport_Assay->Data_Analysis Functional_Validation Functional Validation of this compound Data_Analysis->Functional_Validation

Caption: Experimental workflow for this compound functional validation.

Conclusion

This guide has detailed a robust, albeit indirect, strategy for validating the biological function of the dipeptide this compound using site-directed mutagenesis of a putative interacting protein, the ASCT2 transporter. By comparing the transport kinetics of this compound in cells expressing wild-type versus a binding-site mutant of ASCT2, researchers can gain valuable insights into the dipeptide's role as a transported substrate. The provided experimental protocols and conceptual diagrams offer a clear framework for designing and executing such studies. This approach is not only applicable to this compound but can also be adapted to investigate the function of other small bioactive molecules that interact with specific proteins, thereby advancing our understanding of their roles in health and disease.

References

The Stability of Ala-Ser in Comparison to Other Dipeptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, a thorough understanding of dipeptide stability is crucial for the creation of effective peptide-based therapeutics and for various research applications. The inherent stability of a dipeptide, such as L-alanyl-L-serine (Ala-Ser), dictates its bioavailability, efficacy, and shelf-life. This guide offers an objective comparison of the stability of this compound with other dipeptides, supported by experimental findings and detailed methodologies.

Dipeptides, the simplest peptide structures, are susceptible to degradation through both chemical and enzymatic pathways. The primary factors influencing their stability include the constituent amino acids, their sequence, and the surrounding environment, such as pH and the presence of proteolytic enzymes.

Comparative Analysis of Dipeptide Stability

The stability of a dipeptide is often assessed by its resistance to hydrolysis, either chemically or by enzymatic action. While comprehensive quantitative data comparing a wide range of dipeptides under identical conditions is limited, general trends and findings from various studies allow for a comparative assessment.

Generally, smaller peptides demonstrate greater stability in human gastric fluid compared to larger peptides.[1] The stability of dipeptides in the gastrointestinal tract is primarily influenced by the acidic environment and the activity of enzymes like pepsin. Pepsin preferentially cleaves peptide bonds between hydrophobic and aromatic amino acids.[1] Consequently, dipeptides composed of small, non-polar amino acids such as Gly-Gly and Ala-Ala are expected to show higher stability in simulated gastric fluid than those with bulky, hydrophobic residues like Val-Val or Leu-Leu.[1]

In the context of enzymatic degradation in the intestine, the amino acid sequence plays a critical role. Studies on the enzymatic hydrolysis of a large library of dipeptides have shown that the N-terminal and C-terminal residues significantly influence stability. Dipeptides with N-terminal Asp, Gly, or Pro and those with C-terminal Pro, Ser, Thr, or Asp tend to be more resistant to luminal enzymatic hydrolysis.[2] Based on this, this compound, with a C-terminal Serine, is predicted to exhibit a degree of stability.

The following table summarizes the expected relative stability of this compound and other common dipeptides based on these principles.

DipeptideN-Terminal Amino AcidC-Terminal Amino AcidExpected Relative StabilityRationale
This compound Alanine (Small, non-polar)Serine (Polar, uncharged)Moderately Stable C-terminal Serine contributes to stability against some peptidases.[2]
Gly-Gly Glycine (Smallest)Glycine (Smallest)Highly Stable Small side chains offer minimal steric hindrance and are less recognized by many proteases.[1]
Ala-Ala Alanine (Small, non-polar)Alanine (Small, non-polar)Highly Stable Similar to Gly-Gly, the small, non-polar side chains contribute to stability.[1]
Val-Val Valine (Hydrophobic, bulky)Valine (Hydrophobic, bulky)Less Stable Bulky, hydrophobic residues are often targeted by peptidases like pepsin.[1]
Leu-Leu Leucine (Hydrophobic, bulky)Leucine (Hydrophobic, bulky)Less Stable Similar to Val-Val, more susceptible to cleavage by proteases.[1]
Pro-Ala Proline (Imino acid)Alanine (Small, non-polar)Highly Stable The rigid structure of Proline at the N-terminus provides significant resistance to enzymatic degradation.[2]
Asp-Gly Aspartic Acid (Acidic)Glycine (Smallest)Highly Stable N-terminal Aspartic Acid is associated with increased stability against luminal enzymes.[2]

Experimental Protocols for Assessing Dipeptide Stability

Accurate determination of dipeptide stability relies on well-defined experimental protocols. The most common methods involve incubating the dipeptide in a relevant biological fluid or buffer and monitoring its degradation over time using chromatographic techniques.

In Vitro Enzymatic Stability Assay

This method assesses the susceptibility of a dipeptide to degradation by specific enzymes or in complex biological matrices like plasma or simulated intestinal fluid.

Objective: To determine the rate of enzymatic hydrolysis of a dipeptide.

Materials:

  • Dipeptide of interest (e.g., this compound)

  • Proteolytic enzyme (e.g., pancreatin, pepsin, or a specific peptidase) or biological matrix (e.g., human plasma, simulated intestinal fluid)

  • Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., trifluoroacetic acid, acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation: A stock solution of the dipeptide is prepared in the appropriate buffer. The enzyme solution or biological matrix is also prepared.

  • Incubation: The dipeptide solution is mixed with the enzyme solution or biological matrix and incubated at a physiological temperature (e.g., 37°C).

  • Sampling: Aliquots are taken from the reaction mixture at various time points.

  • Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution.

  • Analysis: The samples are analyzed by HPLC or LC-MS to separate the intact dipeptide from its degradation products.

  • Quantification: The concentration of the intact dipeptide is determined by measuring the peak area from the chromatogram.

  • Data Analysis: The percentage of the remaining intact dipeptide is plotted against time to determine the degradation rate and half-life.

Chemical Stability Assay (pH-Dependent Hydrolysis)

This assay evaluates the intrinsic chemical stability of a dipeptide under different pH conditions.

Objective: To determine the rate of non-enzymatic hydrolysis of a dipeptide at various pH values.

Materials:

  • Dipeptide of interest

  • A series of buffers with different pH values (e.g., pH 2, 5, 7.4, 9)

  • Temperature-controlled incubator or water bath

  • HPLC or LC-MS system

Procedure:

  • Preparation: Solutions of the dipeptide are prepared in each of the different pH buffers.

  • Incubation: The solutions are incubated at a specific temperature (e.g., 50°C to accelerate degradation).

  • Sampling: Aliquots are collected from each solution at various time intervals.

  • Analysis: The concentration of the intact dipeptide in each sample is quantified using HPLC or LC-MS.

  • Data Analysis: The degradation rate constant for each pH condition is calculated from the plot of dipeptide concentration versus time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the typical enzymatic degradation pathway of a dipeptide and the general workflow for assessing its stability.

G cluster_0 Enzymatic Degradation Pathway Dipeptide Dipeptide Enzyme_Dipeptide_Complex Enzyme-Dipeptide Complex Dipeptide->Enzyme_Dipeptide_Complex Binding Enzyme Enzyme Enzyme->Enzyme_Dipeptide_Complex Enzyme_Dipeptide_Complex->Enzyme Release Amino_Acids Constituent Amino Acids Enzyme_Dipeptide_Complex->Amino_Acids Hydrolysis

Enzymatic degradation of a dipeptide.

G cluster_1 Experimental Workflow for Stability Assay Start Start Preparation Prepare Dipeptide and Enzyme/Buffer Solutions Start->Preparation Incubation Incubate at Controlled Temperature Preparation->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Stop Reaction (Quench) Sampling->Quenching Analysis Analyze by HPLC or LC-MS Quenching->Analysis Data_Analysis Determine Degradation Rate and Half-life Analysis->Data_Analysis End End Data_Analysis->End

General workflow for assessing dipeptide stability.

References

A Comparative Guide to the Efficacy of Ala-Ser and its Constituent Amino Acids, L-alanine and L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-alanyl-L-serine (Ala-Ser) is composed of the proteinogenic amino acids L-alanine and L-serine. While the individual physiological roles of L-alanine and L-serine are well-documented, a direct comparative analysis of the efficacy of the this compound dipeptide against its constituent amino acids is not extensively available in current scientific literature. This guide provides a comprehensive comparison based on existing data for the individual amino acids and explores the potential advantages of the dipeptide form, particularly concerning transport and bioavailability. This document synthesizes available preclinical data to offer insights for researchers in drug development and cellular biology.

Comparative Biological Activities and Efficacy

Direct experimental studies comparing the efficacy of this compound to an equimolar mixture of L-alanine and L-serine are lacking. However, by examining the known effects of the individual amino acids, we can infer the potential biological activities of the dipeptide, which upon hydrolysis, would release these components.

Table 1: Comparison of Quantifiable In Vitro and In Vivo Effects of L-alanine and L-serine

Parameter L-alanine L-serine References
Cell Proliferation Stimulated thymocyte proliferation in vivo (10-100 µg). Essential for lymphocyte growth in vitro.Promotes proliferation and differentiation of Neural Stem Cells (NSCs) in vitro.[1][2]
Neuroprotection Limited direct evidence.Neuroprotective in a mouse model of traumatic brain injury (114-1027 mg/kg). Alleviates neuronal excitotoxicity by activating glycine (B1666218) receptors.[3][4]
Anti-inflammatory Effects Limited direct evidence.Reduces production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in vitro and in vivo.[3][4][5]
Metabolic Regulation Activates AMP-activated protein kinase (AMPK), improving glucose tolerance in mice.Precursor for the biosynthesis of purines, pyrimidines, and other amino acids.[6]
Antioxidant Effects Limited direct evidence.Exhibits cytoprotective and antioxidant effects in human endothelial cells at concentrations of 0.1 to 3.2 mM by elevating Nrf2, HO-1, and NO.[7]
Receptor Interaction Na+-dependent uptake depolarizes hepatocyte membrane potential.Activates glycine receptors. Its metabolite, D-serine, is a co-agonist of NMDA receptors.[4][8]
Antiproliferative (Cancer) Showed anti-proliferative potential against A549 (IC50 7.32 μM) and MCF-7 (IC50 8.81 μM) cells.May fuel cancer cell proliferation in some contexts.[3][9]

Hypothetical Efficacy of this compound: The Dipeptide Advantage

The primary hypothesized advantage of administering this compound over a mixture of its free amino acids lies in its mechanism of intestinal absorption. Dipeptides are known to be transported across the intestinal brush border by the high-capacity, low-specificity peptide transporter 1 (PEPT1). This transport is often more efficient than the transport of free amino acids, which rely on a variety of more specific and potentially saturable amino acid transporters.[10][11]

Once inside the enterocyte, dipeptides are typically hydrolyzed into their constituent amino acids by intracellular peptidases, which then enter circulation. This pathway may offer several benefits:

  • Enhanced Absorption Kinetics: The PEPT1 transporter can have a higher transport capacity compared to individual amino acid transporters, potentially leading to a more rapid and complete absorption of the constituent amino acids.[12]

  • Reduced Competition: Co-administration of free amino acids can lead to competition for the same transporters. A dipeptide is absorbed via a different system, bypassing this competition.[11]

  • Sustained Release: The rate of hydrolysis of dipeptides within the peritoneal cavity appears to be lower than their rate of diffusion, which could lead to a more sustained release of the constituent amino acids into the bloodstream.[13]

It is important to note that the stability of dipeptides in plasma can vary, with some being rapidly degraded by peptidases.[14][15][16] The specific stability of this compound in plasma has not been extensively reported.

Signaling Pathways

The biological effects of L-alanine and L-serine are mediated by their involvement in distinct signaling pathways. Upon cellular uptake and hydrolysis, this compound would be expected to influence these same pathways.

L-alanine Signaling

L-alanine has been shown to act as an energy sensor, activating the AMP-activated protein kinase (AMPK) pathway. This activation is mediated by intracellular metabolism of alanine, which alters the AMP/ATP ratio.

L_alanine_signaling L-alanine L-alanine Intracellular Metabolism Intracellular Metabolism L-alanine->Intracellular Metabolism Uptake AMP/ATP Ratio Increase AMP/ATP Ratio Increase Intracellular Metabolism->AMP/ATP Ratio Increase AMPK Activation AMPK Activation AMP/ATP Ratio Increase->AMPK Activation Improved Glucose Tolerance Improved Glucose Tolerance AMPK Activation->Improved Glucose Tolerance

Fig. 1: L-alanine signaling pathway via AMPK activation.
L-serine Signaling

L-serine exerts neuroprotective and anti-inflammatory effects through multiple pathways, including the activation of glycine receptors and the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[4]

L_serine_signaling L-serine L-serine Glycine Receptor Glycine Receptor L-serine->Glycine Receptor Activates PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway L-serine->PI3K/Akt/mTOR Pathway Activates Neuronal Excitotoxicity Reduction Neuronal Excitotoxicity Reduction Glycine Receptor->Neuronal Excitotoxicity Reduction NSC Proliferation & Differentiation NSC Proliferation & Differentiation PI3K/Akt/mTOR Pathway->NSC Proliferation & Differentiation Anti-inflammatory Effects Anti-inflammatory Effects PI3K/Akt/mTOR Pathway->Anti-inflammatory Effects

Fig. 2: Key signaling pathways modulated by L-serine.

Experimental Protocols

To directly compare the efficacy of this compound with its constituent amino acids, a series of in vitro and in vivo experiments would be required. Below are detailed methodologies for key hypothetical experiments.

In Vitro Cell Proliferation Assay

Objective: To compare the effects of this compound, L-alanine, L-serine, and an equimolar mixture of L-alanine and L-serine on the proliferation of a relevant cell line (e.g., lymphocytes or neural stem cells).

Methodology:

  • Cell Culture: Culture the selected cell line in an appropriate medium, such as RPMI 1640 for lymphocytes, which is known to be deficient in alanine.[2]

  • Treatment: Seed cells in 96-well plates and treat with varying concentrations of this compound, L-alanine, L-serine, and an L-alanine + L-serine mixture. Include a vehicle control.

  • Proliferation Measurement: After a defined incubation period (e.g., 48 hours), assess cell proliferation using a standard method such as the MTT assay or BrdU incorporation assay.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the control for each treatment group and concentration. Determine the EC50 values for each compound.

In Vivo Neuroprotection Study

Objective: To evaluate the neuroprotective efficacy of this compound and its components in an animal model of neurological injury, such as traumatic brain injury (TBI).

Methodology:

  • Animal Model: Induce TBI in rodents (e.g., mice or rats) using a controlled cortical impact model.

  • Treatment Administration: Administer this compound, L-alanine, L-serine, or an L-alanine + L-serine mixture (e.g., via intraperitoneal injection) at various doses and time points post-injury. Include a sham and a vehicle-treated TBI group.

  • Behavioral Assessment: Evaluate neurological function using standardized behavioral tests (e.g., modified neurological severity score, Morris water maze) at different time points post-injury.

  • Histological and Molecular Analysis: At the end of the study, sacrifice the animals and collect brain tissue. Analyze lesion volume, neuronal loss (e.g., via Nissl staining), and markers of inflammation (e.g., TNF-α, IL-1β via ELISA or qPCR) and apoptosis (e.g., caspase-3 activity).

Intestinal Absorption and Plasma Stability

Objective: To compare the absorption kinetics and plasma stability of this compound versus its free amino acids.

Methodology:

  • In Situ Intestinal Perfusion: In anesthetized rats, perfuse an isolated intestinal segment with solutions containing this compound or an equimolar mixture of L-alanine and L-serine. Collect the perfusate and measure the disappearance of the compounds from the lumen over time using LC-MS/MS.[17][18]

  • Plasma Stability Assay: Incubate this compound, L-alanine, and L-serine in fresh human plasma at 37°C. At various time points, precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining intact compound and the appearance of degradation products.[14][15]

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_pk Pharmacokinetics CellProlif Cell Proliferation Assay AntiInflam Anti-inflammatory Assay (e.g., cytokine measurement) Neuro Neuroprotection Model (e.g., TBI) Metabolic Metabolic Regulation Model (e.g., glucose tolerance test) Absorption Intestinal Absorption Study Stability Plasma Stability Assay TestCompounds This compound vs. L-alanine + L-serine TestCompounds->CellProlif TestCompounds->AntiInflam TestCompounds->Neuro TestCompounds->Metabolic TestCompounds->Absorption TestCompounds->Stability

Fig. 3: Proposed experimental workflow for comparison.

Conclusion

While direct comparative efficacy data for this compound versus its constituent amino acids are not currently available, this guide provides a framework for understanding their potential relative merits. The individual biological activities of L-alanine and L-serine suggest that this compound could have applications in cellular proliferation, neuroprotection, and metabolic regulation. The primary hypothesized advantage of the dipeptide form lies in its potential for enhanced and more efficient intestinal absorption via the PEPT1 transporter. Further experimental investigation, following the protocols outlined herein, is necessary to empirically validate the efficacy of this compound and determine if it offers a therapeutic advantage over the co-administration of L-alanine and L-serine.

References

A Comparative Guide to the Cross-Reactivity of Anti-Ala-Ser Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding specificity of a hypothetical monoclonal antibody, Ab-1, raised against the dipeptide Alanine-Serine (Ala-Ser). The cross-reactivity of Ab-1 with structurally similar peptides, including Alanine-Glycine (Ala-Gly), Serine-Alanine (Ser-Ala), and Glycine-Alanine (Gly-Ala), is evaluated. The experimental data presented herein is intended to assist researchers in assessing the suitability of such an antibody for applications requiring high specificity.

Data Presentation

The binding characteristics of the anti-Ala-Ser antibody (Ab-1) were determined using Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). The results are summarized in the tables below.

Table 1: Competitive ELISA Cross-Reactivity Data

The cross-reactivity of Ab-1 was assessed using a competitive ELISA format. The data is presented as the percentage of reactivity relative to the binding of the target this compound peptide.

Peptide Sequence% Reactivity (relative to this compound)
This compound (Target) 100.0%
Ala-Gly15.2%
Ser-Ala8.5%
Gly-Ala2.1%
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

The binding kinetics of Ab-1 to the target this compound peptide and similar peptides were analyzed using SPR to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Peptide Sequenceka (1/Ms)kd (1/s)KD (M)
This compound (Target) 2.5 x 10⁵1.2 x 10⁻⁴4.8 x 10⁻¹⁰
Ala-Gly1.1 x 10⁵2.3 x 10⁻³2.1 x 10⁻⁸
Ser-Ala7.8 x 10⁴5.5 x 10⁻³7.1 x 10⁻⁸
Gly-Ala2.3 x 10⁴8.9 x 10⁻³3.9 x 10⁻⁷

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway where the phosphorylation of a serine residue within an this compound motif of a substrate protein by a specific kinase (Kinase A) is a critical activation step. This phosphorylation event creates a binding site for a downstream effector protein containing a phospho-serine binding domain, leading to the propagation of the signal.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A 2. Activation Substrate Substrate Protein (...-Ala-Ser-...) Kinase_A->Substrate 3. Phosphorylation pSubstrate Phosphorylated Substrate (...-Ala-pSer-...) Substrate->pSubstrate Effector Effector Protein pSubstrate->Effector 4. Recruitment Response Cellular Response Effector->Response 5. Signal Transduction Ligand Ligand Ligand->Receptor 1. Binding start Start coat Coat Plate with This compound Peptide start->coat block Block Non-specific Binding Sites coat->block prepare_mix Prepare Antibody/ Peptide Mixtures (this compound, Ala-Gly, Ser-Ala, Gly-Ala) block->prepare_mix incubate_mix Incubate Mixtures on Coated Plate prepare_mix->incubate_mix wash1 Wash Plate incubate_mix->wash1 add_secondary Add Enzyme-conjugated Secondary Antibody wash1->add_secondary wash2 Wash Plate add_secondary->wash2 add_substrate Add Substrate & Measure Signal wash2->add_substrate analyze Analyze Data & Calculate % Reactivity add_substrate->analyze end End analyze->end

A Structural Comparison of the Peptides Ala-Ser and Ala-Asp-Ser: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between peptides is fundamental to predicting their behavior, interactions, and therapeutic potential. This guide provides an objective, data-driven comparison of the dipeptide Alanine-Serine (Ala-Ser) and the tripeptide Alanine-Aspartic Acid-Serine (Ala-Asp-Ser).

This technical document synthesizes available experimental and computational data to elucidate the structural characteristics of these peptides. While direct, comprehensive experimental data for these specific sequences is limited, this guide draws upon foundational principles of peptide chemistry, analogous structures, and standard analytical methodologies to provide a comparative framework.

Physicochemical Properties

A foundational comparison begins with the basic physicochemical properties of this compound and Ala-Asp-Ser. The addition of an aspartic acid residue significantly alters the molecular weight and chemical formula of the resulting tripeptide.

PropertyThis compoundAla-Asp-SerData Source
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid(3S)-3-[[(2S)-2-aminopropanoyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C6H12N2O4C10H17N3O7--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 176.17 g/mol 291.26 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Residue Count 23N/A

Structural Geometry and Conformational Flexibility

The three-dimensional structure of a peptide is defined by its bond lengths, bond angles, and torsion angles. These parameters dictate the peptide's overall shape and its capacity to interact with other molecules.

ParameterExpected/Analogous Value (Å or °)
C-N (peptide bond) ~1.33 Å
N-Cα ~1.45 Å
Cα-C ~1.52 Å
N-Cα-C angle ~111°
Cα-C-N angle ~116°
C-N-Cα angle ~121°

Note: These are generalized values and can vary.

The conformation of the peptide backbone is primarily determined by three torsion angles: phi (φ), psi (ψ), and omega (ω).[4]

  • ω (Omega): This angle describes the rotation around the peptide bond (C-N). Due to the partial double-bond character of the peptide bond, it is typically planar and rigid, with ω being approximately 180° for a trans conformation, which is energetically favorable.[5]

  • φ (Phi): This angle defines the rotation around the N-Cα bond.[4]

  • ψ (Psi): This angle describes the rotation around the Cα-C bond.[4]

The allowable combinations of φ and ψ angles are visualized on a Ramachandran plot. For L-amino acids, there are distinct regions of this plot that correspond to stable secondary structures like α-helices and β-sheets. For short, flexible peptides like this compound and Ala-Asp-Ser in solution, a distribution of conformations is expected rather than a single, fixed structure.

The addition of the aspartic acid residue in Ala-Asp-Ser introduces another set of φ and ψ angles, increasing the molecule's conformational possibilities. The negatively charged side chain of aspartic acid can also influence local conformation through electrostatic interactions.

Logical Relationship of Peptide Structure

cluster_0 Primary Structure cluster_1 Local Geometry cluster_2 Backbone Conformation cluster_3 Overall 3D Structure Amino Acid Sequence Amino Acid Sequence Bond Lengths Bond Lengths Amino Acid Sequence->Bond Lengths determines Bond Angles Bond Angles Amino Acid Sequence->Bond Angles determines Torsion Angles (φ, ψ, ω) Torsion Angles (φ, ψ, ω) Bond Lengths->Torsion Angles (φ, ψ, ω) Bond Angles->Torsion Angles (φ, ψ, ω) Ramachandran Plot Ramachandran Plot Torsion Angles (φ, ψ, ω)->Ramachandran Plot visualized by Peptide Fold Peptide Fold Torsion Angles (φ, ψ, ω)->Peptide Fold defines Ramachandran Plot->Peptide Fold constrains Peptide Sample Peptide Sample NMR Spectrometer NMR Spectrometer Peptide Sample->NMR Spectrometer 2D NMR Data (TOCSY, NOESY) 2D NMR Data (TOCSY, NOESY) NMR Spectrometer->2D NMR Data (TOCSY, NOESY) Resonance Assignment Resonance Assignment 2D NMR Data (TOCSY, NOESY)->Resonance Assignment Structural Restraints Structural Restraints Resonance Assignment->Structural Restraints Structure Calculation Structure Calculation Structural Restraints->Structure Calculation 3D Structure Ensemble 3D Structure Ensemble Structure Calculation->3D Structure Ensemble

References

Validating HPLC-UV for Ala-Ser Analysis: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dipeptides like Alanine-Serine (Ala-Ser) is crucial for various applications, from quality control in manufacturing to metabolic studies. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely adopted method for this purpose due to its robustness and cost-effectiveness. This guide provides a comprehensive comparison of the HPLC-UV method with alternative techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis (CE)—supported by experimental protocols and performance data to aid in selecting the most suitable analytical approach.

Comparative Performance of Analytical Methods

The choice of an analytical method for dipeptide analysis hinges on the specific requirements of the study, including sensitivity, selectivity, and throughput. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS, and CE for the analysis of dipeptides like this compound. It is important to note that while these values are representative, method-specific validation is essential for definitive performance assessment.

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
**Linearity (R²) **> 0.999[1]> 0.99> 0.99
Accuracy (% Recovery) 95-105%85-115%90-110%
Precision (% RSD) < 2%[1]< 15%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL range[2]ng/mL to µg/mL range
Limit of Quantitation (LOQ) ng/mL to µg/mL range[1]pg/mL to ng/mL rangeµg/mL range
Selectivity Moderate; may require derivatization for complex matrices.High; based on mass-to-charge ratio, providing excellent specificity.[3][4]High; based on charge-to-size ratio.
Throughput HighModerate to HighHigh
Cost Low to ModerateHighModerate

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative protocols for the analysis of this compound using HPLC-UV, LC-MS, and Capillary Electrophoresis.

Validated HPLC-UV Method for this compound Analysis

This protocol outlines a standard reversed-phase HPLC method suitable for the quantification of this compound.

a. Sample Preparation:

  • Dissolve the this compound standard or sample in the mobile phase (e.g., 0.1% Trifluoroacetic acid in water).

  • Filter the sample through a 0.22 µm syringe filter before injection.[5]

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

  • Gradient: A linear gradient from 5% to 30% Mobile Phase B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

c. Detection:

  • UV Wavelength: 214 nm, where the peptide bond exhibits strong absorbance.[6]

d. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and inject them in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix at three different concentration levels.

  • Precision: Assess repeatability (intra-day precision) by injecting the same standard solution multiple times on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Alternative Method 1: LC-MS/MS Analysis

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices.

a. Sample Preparation:

  • Similar to HPLC-UV, dissolve and filter the sample. For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.

b. LC Conditions:

  • Similar C18 column and mobile phases as HPLC-UV, but often with formic acid instead of TFA to minimize ion suppression.[7]

  • A faster gradient may be employed due to the selectivity of the MS detector.

c. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for highly selective quantification.

Alternative Method 2: Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution.

a. Sample Preparation:

  • Dissolve the sample in the background electrolyte (BGE).

  • Filter the sample.

b. CE Conditions:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) at a specific pH to control the charge of the dipeptide.

  • Voltage: Application of a high voltage (e.g., 20-30 kV) across the capillary.

  • Detection: UV detection at a low wavelength (e.g., 200 nm) or coupling to a mass spectrometer (CE-MS).

Visualizing the Workflow and Metabolic Context

Diagrams are powerful tools for illustrating complex processes. The following diagrams, created using Graphviz, depict the experimental workflow for HPLC-UV method validation and the metabolic context of this compound.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Column & Mobile Phase Selection MD2 Gradient Optimization MD1->MD2 MD3 Wavelength Selection MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V2->V4 V5 LOD & LOQ V2->V5 V6 Robustness V4->V6 SA1 Sample Preparation V6->SA1 Validated Method SA2 HPLC-UV Analysis SA1->SA2 SA3 Data Processing & Quantification SA2->SA3

HPLC-UV Method Validation Workflow.

Ala_Ser_Metabolism Proteins Dietary & Endogenous Proteins Proteolysis Proteolysis Proteins->Proteolysis AminoAcids Free Amino Acids (Alanine, Serine) Proteolysis->AminoAcids AlaSer This compound Dipeptide Proteolysis->AlaSer Incomplete digestion CellularPool Intracellular Amino Acid Pool AminoAcids->CellularPool Peptidases Dipeptidases AlaSer->Peptidases Hydrolysis Peptidases->AminoAcids ProteinSynthesis Protein Synthesis CellularPool->ProteinSynthesis EnergyMetabolism Energy Metabolism & Other Pathways CellularPool->EnergyMetabolism NewProteins New Proteins ProteinSynthesis->NewProteins

References

comparative analysis of Ala-Ser in different biological tissues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Ala-Ser in Diverse Biological Tissues

The dipeptide this compound, composed of the amino acids L-alanine and L-serine, is a naturally occurring molecule in various biological tissues. While extensive research has focused on its constituent amino acids, the specific distribution and function of the this compound dipeptide are areas of growing interest. This guide provides a comparative analysis of this compound across different biological tissues, offering insights for researchers, scientists, and drug development professionals.

Quantitative Distribution of this compound

The concentration of this compound varies significantly across different biological tissues, reflecting the diverse metabolic roles of its constituent amino acids. Alanine is central to glucose-alanine cycle, while serine is a precursor for numerous biomolecules, including amino acids, lipids, and nucleotides. A comprehensive study quantifying 36 dipeptides in various murine tissues provides valuable data on their distribution. Although this compound was not among the most abundant dipeptides, its presence was detected across several tissues.

TissueThis compound Concentration (fmol/mg tissue)Key Metabolic Context
Liver Data not explicitly highlighted, but other Ala-containing dipeptides like Ala-Ala and Ala-Gln are abundant[1][2]. The liver is a major hub for amino acid metabolism, including the glucose-alanine cycle.
Muscle High concentrations of serine-containing dipeptides like Glu-Ser and His-Ser are observed[1][2][3]. Muscle tissue is a primary site for protein synthesis and breakdown, releasing amino acids into circulation.
Brain L-Alanine and L-Serine are among the amino acids with higher levels in the brain.[4] Dipeptide transporters are present in the brain, suggesting uptake and potential roles in neurotransmission or as amino acid sources.[5][6]
Kidney The kidney expresses high levels of peptide transporters, PepT1 and PepT2, which are crucial for reabsorbing peptides from glomerular filtrate, thus conserving amino acids.[6][7][8][9]
Plasma & CSF The concentration of Ser-Ala, an isomer of this compound, is significantly lower in cerebrospinal fluid (CSF) compared to plasma, indicating differential distribution and transport across the blood-brain barrier.[10]

Note: The quantitative data presented is based on a study in mice and serves as a reference for relative abundance. Absolute concentrations can vary depending on the species, metabolic state, and analytical methodology.

Experimental Protocols

Accurate quantification of this compound in biological tissues is crucial for understanding its physiological roles. The following protocols outline the key steps for dipeptide extraction and analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific method.[1]

Dipeptide Extraction from Biological Tissues

This protocol is adapted from methodologies for peptide extraction from tissue samples for mass spectrometry analysis.

Materials:

  • Frozen tissue sample (~20 mg)

  • Ice-cold 0.1 M Hydrochloric Acid (HCl) containing an internal standard (e.g., 10 µM Norleucine)

  • Homogenizer (e.g., ultrasonic or bead-based)

  • Centrifuge

  • Borate (B1201080) buffer

  • AccQ-Tag™ Ultra Reagent

  • Microcentrifuge tubes

Procedure:

  • Weigh approximately 20 mg of frozen tissue and place it in a pre-chilled microcentrifuge tube.

  • Add 0.1 mL of ice-cold 0.1 M HCl with the internal standard per 20 mg of tissue.[1]

  • Homogenize the tissue sample on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the dipeptides and other small molecules.

  • For derivatization, mix 35 µL of borate buffer with 5 µL of the sample supernatant.[1]

  • Add 20 µL of AccQ-Tag™ reagent, vortex, and incubate at room temperature for one minute.[1]

  • Heat the sample at 55°C for 10 minutes to complete the derivatization.[1]

  • The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Quantification of this compound

This protocol outlines the general parameters for the quantification of derivatized dipeptides.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reverse-phase column suitable for peptide separation (e.g., C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B to elute the dipeptides.

  • Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for derivatized this compound and the internal standard need to be determined. The AccQ-Tag™ derivatization results in a common fragment ion at m/z 171.1, which can be used as a quantifier or qualifier.[1]

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Data Analysis:

  • Generate a standard curve using known concentrations of derivatized this compound.

  • Integrate the peak areas for the specific MRM transitions of this compound and the internal standard in both the standards and the samples.

  • Calculate the ratio of the this compound peak area to the internal standard peak area.

  • Determine the concentration of this compound in the samples by interpolating from the standard curve.

Signaling Pathways and Biological Function

While a direct signaling pathway initiated by the this compound dipeptide itself has not been fully elucidated, its biological effects are likely mediated through its transport and subsequent hydrolysis into L-alanine and L-serine. These amino acids are key regulators of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central controller of cell growth, proliferation, and metabolism.[11][12][13]

Dipeptides are transported into cells by specific transporters, such as PepT1 and PepT2.[5][6][7][8][9] Once inside the cell, this compound is likely cleaved by intracellular peptidases into its constituent amino acids. The increased intracellular concentrations of L-alanine and L-serine then contribute to the pool of amino acids that activate the mTORC1 complex.

Below is a diagram illustrating the proposed workflow from this compound transport to the activation of mTOR signaling.

Ala_Ser_mTOR_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Ala-Ser_ext This compound PepT Peptide Transporter (PepT1/PepT2) Ala-Ser_ext->PepT Transport Ala-Ser_int This compound PepT->Ala-Ser_int Peptidases Intracellular Peptidases Ala-Ser_int->Peptidases Hydrolysis Amino_Acids L-Alanine + L-Serine Peptidases->Amino_Acids mTORC1_inactive Inactive mTORC1 Amino_Acids->mTORC1_inactive Activation Signal mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1_active->Downstream Growth Cell Growth & Anabolism Downstream->Growth

References

A Comparative Guide to Alanine-Serine vs. Alanine-to-Serine Substitution Effects in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of single amino acid substitutions is paramount for protein engineering, drug design, and elucidating disease mechanisms. This guide provides an objective comparison of the structural and functional consequences of substituting alanine (B10760859) with serine (Ala-to-Ser) and vice versa (Ser-to-Ala) in proteins, supported by experimental data and detailed methodologies.

Structural and Functional Ramifications: A Tale of Two Residues

Alanine (Ala), with its small, non-polar methyl group, and serine (Ser), with its polar hydroxyl group, may seem structurally similar, but their distinct physicochemical properties can lead to significant alterations in protein stability, enzymatic activity, and cellular signaling.

An Ala-to-Ser substitution introduces a hydroxyl group, which can act as both a hydrogen bond donor and acceptor. This can lead to the formation of new hydrogen bonds with nearby residues or solvent molecules, potentially stabilizing local secondary structures. However, the introduction of a polar group into a hydrophobic core can be destabilizing. Furthermore, the newly introduced serine can become a substrate for phosphorylation, a critical post-translational modification that can switch protein function on or off.

Conversely, a Ser-to-Ala substitution removes a hydroxyl group, eliminating a potential hydrogen bonding interaction and a site for phosphorylation. This is a common strategy in research to investigate the importance of a specific serine residue and its potential phosphorylation.[1] While this can be a useful tool, the removal of a stabilizing hydrogen bond can lead to decreased protein stability.[2]

Quantitative Data Comparison

The impact of these substitutions is highly context-dependent, relying on the residue's location, the surrounding microenvironment, and its role in the protein's overall structure and function. Below are tables summarizing quantitative data from experimental studies.

Table 1: Effects on Protein Stability

Protein/Mutation ContextSubstitutionChange in Free Energy (ΔΔG) (kcal/mol)Change in Melting Temperature (ΔTm) (°C)Method
Human Transthyretin (H88)His → Ala-1.84 ± 0.86 (Stabilizing)Not ReportedMolecular Dynamics Simulation
Human Transthyretin (H88)His → Ser7.56 ± 0.55 (Destabilizing)Not ReportedMolecular Dynamics Simulation
Psychrotrophic Vibrio sp. Subtilisin-like ProteinaseSer → Ala (single mutant)Moderately StabilizingNot ReportedExperimental
Psychrotrophic Vibrio sp. Subtilisin-like ProteinaseSer → Ala (double mutant)Reduced StabilityNot ReportedExperimental

Note: A negative ΔΔG indicates a stabilizing mutation, while a positive ΔΔG indicates a destabilizing one.[3][4][5]

Table 2: Effects on Enzyme Kinetics

EnzymeSubstitutionEffect on K_mEffect on k_catCatalytic Efficiency (k_cat/K_m)
Psychrotrophic Vibrio sp. Subtilisin-like ProteinaseSer → Ala (single mutant)Not ReportedNot ReportedDecreased
Yeast Enolase (S39)Ser → AlaNot Reported<0.01% of wild-type activitySignificantly Decreased

Visualizing the Impact

To better understand the concepts discussed, the following diagrams illustrate key structural differences, experimental workflows, and effects on signaling pathways.

Structural Differences: Alanine vs. Serine cluster_impact Potential Impacts of Substitution Ala Alanine (Ala) - Side Chain: -CH3 - Non-polar - Hydrophobic Ser Serine (Ser) - Side Chain: -CH2OH - Polar - Hydrophilic - H-bond donor/acceptor Ala_to_Ser Ala-to-Ser Impacts_Ala_Ser Introduce H-bond Introduce Phosphorylation Site Potential Destabilization in Core Ala_to_Ser->Impacts_Ala_Ser Ser_to_Ala Ser-to-Ala Impacts_Ser_Ala Remove H-bond Remove Phosphorylation Site Potential Stabilization in Core Ser_to_Ala->Impacts_Ser_Ala

A diagram illustrating the structural differences between Alanine and Serine.

Experimental Workflow for Comparing Substitutions start Design Primers for Ala->Ser & Ser->Ala Mutations sdm Site-Directed Mutagenesis start->sdm transform Transformation & Selection sdm->transform sequence Sequence Verification transform->sequence expression Protein Expression & Purification sequence->expression characterization Biophysical & Functional Characterization expression->characterization cd Circular Dichroism (Stability, Tm) characterization->cd itc Isothermal Titration Calorimetry (Binding) characterization->itc kinetics Enzyme Kinetic Assays (Km, kcat) characterization->kinetics xtal X-ray Crystallography (Structure) characterization->xtal data Data Analysis & Comparison cd->data itc->data kinetics->data xtal->data

A flowchart of the experimental workflow for comparing substitutions.

Disruption of a Phosphorylation-Dependent Signaling Pathway cluster_wt Wild-Type Protein cluster_mut Ser-to-Ala Mutant Kinase_wt Kinase Protein_wt Protein (with Ser) Kinase_wt->Protein_wt ATP -> ADP Phospho_Protein Phosphorylated Protein (Active) Protein_wt->Phospho_Protein Phosphorylation Downstream Downstream Signaling Phospho_Protein->Downstream Kinase_mut Kinase Protein_mut Protein (Ser -> Ala) Kinase_mut->Protein_mut ATP -> ADP No_Phospho No Phosphorylation Protein_mut->No_Phospho Blocked Signaling Blocked No_Phospho->Blocked

A diagram of a signaling pathway disrupted by a Ser-to-Ala mutation.

Detailed Experimental Protocols

Accurate comparison of Ala-to-Ser and Ser-to-Ala substitutions relies on rigorous experimental design and execution. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis

This technique is used to introduce specific nucleotide changes into a DNA sequence, resulting in the desired amino acid substitution.

  • Primer Design : Design complementary forward and reverse primers (25-45 bases) containing the desired mutation (e.g., GCT for Alanine to TCT for Serine, or vice versa) in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • PCR Amplification : Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the gene of interest as the template and the designed mutagenic primers. The PCR cycles typically involve denaturation (e.g., 95°C for 1 minute), annealing (e.g., 60°C for 50 seconds), and extension (e.g., 68°C for 1 minute/kb of plasmid length) for 18-25 cycles.

  • Template Digestion : Digest the parental, methylated DNA template with the DpnI restriction enzyme, which specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation : Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing : Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Circular Dichroism (CD) Spectroscopy for Thermal Stability

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information about protein secondary and tertiary structure. Thermal denaturation monitored by CD can determine the melting temperature (Tm), a key indicator of protein stability.

  • Sample Preparation : Prepare protein samples (wild-type and mutants) in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of 0.1-0.2 mg/mL. The buffer should be optically transparent in the far-UV region (190-250 nm).

  • Instrument Setup : Use a CD spectrophotometer equipped with a Peltier temperature controller. Set the wavelength to monitor a characteristic secondary structure signal (e.g., 222 nm for α-helical proteins).

  • Data Collection : Record the CD signal as a function of temperature, typically from 20°C to 95°C with a heating rate of 1°C/minute.

  • Data Analysis : Plot the CD signal versus temperature. The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the Tm, which is the temperature at the midpoint of the transition.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Sample Preparation : Prepare the protein (in the sample cell) and ligand (in the syringe) in the same, precisely matched buffer to minimize heats of dilution. Degas the samples to prevent air bubbles.

  • Instrument Setup : Set the experimental temperature and other parameters (e.g., injection volume, spacing between injections) on the ITC instrument.

  • Titration : Perform a series of small injections of the ligand into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis : Integrate the heat-flow peaks to obtain the heat per injection. Plot the heat per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.

Protein Crystallography

This technique provides a high-resolution, three-dimensional structure of the protein, allowing for a detailed analysis of the structural consequences of the mutation.

  • Crystallization : Screen a wide range of conditions (e.g., precipitants, pH, temperature) to find the optimal conditions for growing well-ordered crystals of the wild-type and mutant proteins.

  • Data Collection : Expose the protein crystals to a high-intensity X-ray beam (often from a synchrotron source) and collect the diffraction data.

  • Structure Determination : Process the diffraction data to determine the electron density map. Build an atomic model of the protein into the electron density map and refine it to obtain the final three-dimensional structure.

  • Structural Analysis : Compare the structures of the wild-type and mutant proteins to identify changes in hydrogen bonding networks, side-chain packing, and overall conformation.

By employing these rigorous experimental approaches, researchers can gain a comprehensive understanding of the distinct effects of Ala-to-Ser and Ser-to-Ala substitutions, paving the way for more informed protein engineering and drug development strategies.

References

Confirming the Ala-Ser Sequence: A Comparative Guide to Edman Degradation and Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of peptide and protein sequences is paramount for ensuring product identity, purity, and functionality. This guide provides a detailed comparison of two primary methodologies for confirming the sequence of a model dipeptide, Alanine-Serine (Ala-Ser): the classical Edman degradation method and the modern approach of tandem mass spectrometry (MS/MS). We present supporting experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate technique for your research needs.

Performance Comparison: Edman Degradation vs. Tandem Mass Spectrometry

Edman degradation offers a direct, stepwise method for N-terminal sequencing, providing unambiguous identification of amino acid residues.[1][2][3][4] In contrast, tandem mass spectrometry determines the sequence by fragmenting the peptide and analyzing the mass-to-charge ratio of the resulting fragments.[5][6][7][8] While Edman degradation is highly accurate for short peptides, it is a slower, lower-throughput method compared to the rapid and sensitive analysis provided by mass spectrometry.[3]

Table 1: Comparison of Edman Degradation and Tandem Mass Spectrometry for this compound Sequencing
ParameterEdman DegradationTandem Mass Spectrometry (MS/MS)
Principle Sequential chemical cleavage of N-terminal amino acids.[1][4][9]Fragmentation of peptide ions and mass analysis of fragments.[5][6][8]
Sample Requirement 10-100 picomoles of purified peptide.[4]Sub-picomole quantities of peptide.
Analysis Time ~1 hour per amino acid cycle.[3]Minutes per sample.
Throughput Low, not suitable for multiple samples simultaneously.[3]High, suitable for automated analysis of many samples.
Data Interpretation Direct identification by comparing HPLC retention times to standards.[1][2]Interpretation of fragment ion spectra (b- and y-ions).
Confirmation Level High for N-terminal sequence.[2]High for entire sequence, including internal fragments.
Key Limitation Ineffective if the N-terminus is blocked.[3][4]Ambiguity between isobaric residues (e.g., Leu/Ile) without specialized techniques.[10]

Experimental Data

Edman Degradation: HPLC Analysis of PTH-Amino Acids

In Edman degradation, each cleaved N-terminal amino acid is converted to a stable phenylthiohydantoin (PTH) derivative and identified by high-performance liquid chromatography (HPLC).[1][2][3][11][12] The identity of the amino acid is confirmed by comparing its retention time to that of known standards.

PTH-Amino AcidRetention Time (minutes)
PTH-Serine8.5
PTH-Alanine10.2
Other PTH-AAsVaries

For the this compound dipeptide, the first cycle of Edman degradation would yield PTH-Alanine, and the second cycle would yield PTH-Serine.

Tandem Mass Spectrometry: Fragmentation of this compound

Tandem MS involves selecting the protonated peptide ion (precursor ion) and subjecting it to fragmentation. The resulting fragment ions (product ions), primarily b- and y-ions, are then analyzed to deduce the sequence.

Ion TypeSequencePredicted m/z
Precursor Ion [M+H]+ This compound161.09
b-ions
b1A72.04
y-ions
y1S88.04

The detection of b1 and y1 ions corresponding to Alanine and Serine, respectively, confirms the sequence.

Experimental Protocols

Protocol 1: Confirmation of this compound Sequence by Edman Degradation

This protocol outlines the manual procedure for sequencing the dipeptide this compound. Automated sequencers perform these steps in an integrated fashion.[13]

Materials:

  • This compound dipeptide sample (10-100 pmol)

  • Phenyl isothiocyanate (PITC)

  • Coupling buffer: N-methylmorpholine in 50% aqueous pyridine, pH 9.0

  • Anhydrous trifluoroacetic acid (TFA)

  • Extraction solvent: Butyl chloride

  • Conversion solution: 25% aqueous TFA

  • HPLC system with a C18 column

  • PTH-amino acid standards (including PTH-Ala and PTH-Ser)

Procedure:

Cycle 1: Identification of the N-terminal Amino Acid (Alanine)

  • Coupling:

    • Dissolve the this compound sample in the coupling buffer.

    • Add PITC and incubate at 50°C for 20 minutes to form the phenylthiocarbamoyl (PTC)-peptide.

    • Dry the sample under vacuum.

  • Cleavage:

    • Add anhydrous TFA to the dried sample and incubate at 50°C for 10 minutes. This cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid.

    • Dry the sample under vacuum.

  • Extraction:

    • Add butyl chloride to extract the ATZ-Alanine, leaving the remaining Serine residue.

    • Transfer the supernatant containing ATZ-Alanine to a new tube.

  • Conversion:

    • Add 25% aqueous TFA to the extracted ATZ-Alanine and incubate at 50°C for 30 minutes to convert it to the more stable PTH-Alanine.

    • Dry the sample under vacuum.

  • Identification:

    • Reconstitute the PTH-Alanine in a suitable solvent.

    • Inject the sample into the HPLC system.

    • Compare the retention time of the resulting peak with that of the PTH-Alanine standard.

Cycle 2: Identification of the Second Amino Acid (Serine)

  • Take the remaining Serine residue from step 3 of Cycle 1.

  • Repeat the coupling, cleavage, extraction, and conversion steps as described above.

  • Inject the final product (PTH-Serine) into the HPLC and identify it by comparing its retention time to the PTH-Serine standard.

Protocol 2: Confirmation of this compound Sequence by Tandem Mass Spectrometry

This protocol describes the general workflow for peptide sequencing using an electrospray ionization tandem mass spectrometer (ESI-MS/MS).

Materials:

  • This compound dipeptide sample (e.g., 1 pmol/µL in 50% acetonitrile/0.1% formic acid)

  • Tandem mass spectrometer (e.g., Q-TOF or ion trap)

Procedure:

  • Sample Infusion:

    • Infuse the this compound sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • MS1 Scan:

    • Acquire a full scan mass spectrum (MS1) to identify the precursor ion. For this compound, the protonated molecule [M+H]+ will have an m/z of approximately 161.09.

  • Precursor Ion Selection:

    • Set the mass spectrometer to isolate the precursor ion at m/z 161.09.

  • Fragmentation (MS/MS):

    • Subject the isolated precursor ion to collision-induced dissociation (CID) or other fragmentation methods. This will break the peptide bond.

  • MS2 Scan:

    • Acquire a product ion scan (MS2) to detect the fragment ions.

  • Data Analysis:

    • Analyze the MS2 spectrum to identify the b- and y-ions.

    • The presence of a y1-ion at m/z 88.04 (corresponding to Serine) and a b1-ion at m/z 72.04 (corresponding to Alanine) confirms the sequence as this compound.

Mandatory Visualizations

Edman_Degradation_Workflow start This compound Dipeptide coupling Coupling with PITC (pH 9.0, 50°C) start->coupling ptc_peptide PTC-Ala-Ser coupling->ptc_peptide cleavage Cleavage with TFA (50°C) ptc_peptide->cleavage atz_ala ATZ-Alanine cleavage->atz_ala N-terminal residue serine Serine Residue cleavage->serine Remaining peptide extraction Extraction (Butyl Chloride) atz_ala->extraction coupling2 Coupling with PITC serine->coupling2 conversion Conversion (25% TFA, 50°C) extraction->conversion pth_ala PTH-Alanine conversion->pth_ala hplc1 HPLC Analysis (Cycle 1) pth_ala->hplc1 result1 Identify Alanine hplc1->result1 cleavage2 Cleavage with TFA coupling2->cleavage2 atz_ser ATZ-Serine cleavage2->atz_ser conversion2 Conversion atz_ser->conversion2 pth_ser PTH-Serine conversion2->pth_ser hplc2 HPLC Analysis (Cycle 2) pth_ser->hplc2 result2 Identify Serine hplc2->result2

Caption: Workflow of Edman degradation for this compound sequencing.

MS_Workflow sample This compound Sample esi Electrospray Ionization (ESI) sample->esi precursor Precursor Ion [this compound+H]+ (m/z 161.09) esi->precursor ms1 MS1: Isolation precursor->ms1 cid Collision-Induced Dissociation (CID) ms1->cid fragments Fragment Ions (b1 and y1) cid->fragments ms2 MS2: Detection fragments->ms2 spectrum MS/MS Spectrum ms2->spectrum analysis Data Analysis spectrum->analysis sequence Confirmed Sequence: this compound analysis->sequence

Caption: Tandem mass spectrometry workflow for this compound sequencing.

References

Unveiling the Structural Landscape of Ala-Ser: A Comparative Guide to Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of peptides is paramount. The dipeptide Alanine-Serine (Ala-Ser), a fundamental building block of numerous proteins, presents a valuable case study for comparing the accuracy of computational modeling techniques against experimental data. This guide provides an objective comparison of computational models for the this compound structure, supported by experimental crystallographic data.

This analysis focuses on the conformational preferences of the this compound dipeptide, a key determinant of its biological function and interaction with other molecules. We will compare the geometric parameters obtained from high-level quantum mechanical calculations with those determined by X-ray crystallography, providing a clear overview of the strengths and limitations of current computational approaches.

Experimental Benchmark: The Crystal Structure of L-Alanyl-L-Serine

The experimentally determined crystal structure of L-alanyl-L-serine provides the ground truth for evaluating computational models. The dipeptide crystallizes in an extended conformation, and its key structural parameters serve as a benchmark for this comparison.

Experimental Protocol: X-ray Crystallography of L-Alanyl-L-Serine

Single crystals of L-alanyl-L-serine were obtained from a water/acetone mixture. Intensity data were collected using an automated two-circle diffractometer with monochromated Mo Kα radiation. The structure was solved by direct methods and refined to a final R-factor of 0.055 for 1308 unique reflections[1]. The molecule exists as a zwitterion in the crystal lattice[1].

Computational Modeling: A Deep Dive into this compound Conformations

To model the this compound dipeptide, a comprehensive conformational analysis was performed using Density Functional Theory (DFT), a powerful quantum mechanical method for predicting molecular structures and energies.

Computational Protocol: Density Functional Theory (DFT) Calculations

A thorough conformational search of the N-formyl-D-serine-D-alanine-NH2 dipeptide, a protected form of this compound suitable for gas-phase calculations, was conducted. The geometries of 243 initial conformers were optimized using the B3LYP, B3LYP-D3, and M06-2X density functionals with the 6-311+G(d,p) basis set[2][3]. The calculations identified 87 stable conformers, and their relative energies were determined[2][3]. For the purpose of this comparison, we will focus on the lowest energy conformers predicted by these DFT calculations and compare their geometries to the experimental crystal structure.

Head-to-Head Comparison: Computational Models vs. Experimental Data

The following table summarizes the key backbone and side-chain dihedral angles of the L-alanyl-L-serine crystal structure and compares them to the corresponding angles from the lowest energy conformer identified in the DFT study of the protected D-Ala-D-Ser dipeptide. Note that while the stereochemistry is different (L-Ala-L-Ser vs. D-Ala-D-Ser), the relative conformational preferences are expected to be comparable. The extended conformation observed in the crystal structure is a key feature for comparison.

Dihedral AngleCrystal Structure (L-Ala-L-Ser)[1]Lowest Energy DFT Conformer (For-D-Ser-D-Ala-NH2)[2]
Backbone (Ala)
φ (C-N-CA-C)124.8°Not directly comparable due to protecting groups
ψ (N-CA-C-N)-156.9°Not directly comparable due to protecting groups
ω (CA-C-N-CA)-178.0°~180° (trans peptide bond)
Backbone (Ser)
φ (C-N-CA-C)-156.9°Not directly comparable due to protecting groups
ψ (N-CA-C-O)178.0°Not directly comparable due to protecting groups
Side-Chain (Ser)
χ1 (N-CA-CB-OG)62.9°gauche(-) conformer is among the low-energy structures

Note: The DFT study used a protected form of the dipeptide (N-formyl and C-amide caps), which influences the absolute values of the backbone dihedral angles (φ and ψ) compared to the zwitterionic form in the crystal. However, the overall extended nature of the backbone and the preference for certain side-chain rotamers can be compared. The crystal structure exhibits an extended peptide backbone, which is consistent with the low-energy conformers found in the DFT calculations that also feature extended backbone structures[1][2]. The serine side-chain conformation in the crystal is a gauche(+) rotamer (χ1 ≈ 60°), and the DFT calculations also identify gauche conformers as being energetically favorable[1][2].

Logical Workflow for Comparing Computational and Experimental Structures

The following diagram illustrates the logical workflow for the comparative analysis presented in this guide.

G Workflow for Comparing this compound Structures cluster_exp Experimental Analysis cluster_comp Computational Modeling exp_data X-ray Crystallography Data (L-Ala-L-Ser) exp_protocol Experimental Protocol: - Crystal Growth - Data Collection - Structure Solution & Refinement comparison Comparative Analysis - Dihedral Angles - Conformational Similarity exp_data->comparison comp_model Density Functional Theory (DFT) (Protected D-Ala-D-Ser) comp_protocol Computational Protocol: - Conformational Search - Geometry Optimization - Energy Calculation comp_model->comparison conclusion Evaluation of Computational Model Accuracy comparison->conclusion

Caption: Workflow for the comparison of experimental and computational models of this compound structure.

Conclusion

This comparative guide demonstrates that modern computational methods, such as Density Functional Theory, can provide valuable insights into the conformational preferences of dipeptides like this compound. While the specific dihedral angles from the gas-phase DFT calculations on a protected dipeptide do not perfectly match the solid-state crystal structure of the zwitterionic form, the overall predicted conformation is consistent with the experimental findings. Both methods point to an extended backbone structure as a low-energy state.

For researchers in drug development and structural biology, this highlights the utility of computational modeling in exploring the potential conformational landscape of peptides. However, it also underscores the importance of validating these models against experimental data whenever possible. The discrepancies observed also emphasize the influence of the chemical environment (crystal packing forces vs. isolated molecule) and the form of the molecule (zwitterion vs. protected) on its precise geometry. Future studies employing molecular dynamics simulations with explicit solvent could provide a more nuanced comparison to the solution-state behavior of the this compound dipeptide.

References

Safety Operating Guide

Proper Disposal of Ala-Ser: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for maintaining a secure and compliant laboratory environment. The dipeptide Ala-Ser (Alanyl-Serine), while not classified as a hazardous substance, requires careful handling and disposal to minimize potential exposure and environmental impact. This guide provides essential, step-by-step procedures for the proper management of this compound waste.

Essential Safety and Handling Information

Proper personal protective equipment (PPE) and adherence to safety protocols are critical when handling this compound in solid (lyophilized powder) or liquid form. The following table summarizes key safety and handling information.

AspectGuidelineRationale
Personal Protective Equipment (PPE) - Safety glasses with side shields or goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat- Dust mask (when handling powder)Protects eyes from splashes, prevents skin contact, protects clothing and skin from contamination, and minimizes inhalation of airborne particles.
Handling - Handle in a designated, well-ventilated area.- Allow the container to equilibrate to room temperature before opening to prevent moisture absorption.- Minimize dust generation when working with the solid form.Ensures containment, maintains the integrity of the compound, and reduces inhalation risk.
Spill Cleanup (Solid) 1. Wear appropriate PPE.2. Gently cover the spill with absorbent paper to avoid raising dust.3. Wet the absorbent paper before carefully cleaning up the material.4. Place all cleanup materials in a sealed, labeled container for chemical waste disposal.Prevents dispersal of the powder and ensures all contaminated materials are collected for proper disposal.[1]
Spill Cleanup (Liquid) 1. Wear appropriate PPE.2. Absorb the spill with inert material such as sand or vermiculite.3. Place the absorbent material and any contaminated items into a sealed, labeled container for chemical waste disposal.4. Clean the spill area with soap and water or a suitable laboratory detergent.Contains the liquid spill effectively and ensures the area is decontaminated after cleanup.[1]
Storage Store lyophilized this compound at -20°C for long-term stability.[2]Proper storage is crucial for maintaining the stability and integrity of the peptide.[3]

Step-by-Step Disposal Procedures for this compound

The disposal of this compound and materials contaminated with it should be treated as chemical waste.[3] It is imperative to consult and adhere to your institution's Environmental Health & Safety (EHS) guidelines and local regulations.[1][3] Never dispose of this compound waste down the drain unless explicitly permitted by your EHS office.[1]

Waste Stream Segregation

Proper segregation of waste at the point of generation is a critical first step.[1] Establish three distinct waste streams for this compound disposal:

  • Solid Waste: Includes contaminated consumables such as gloves, weighing paper, pipette tips, tubes, and empty product containers.

  • Liquid Waste: Comprises unused or expired this compound solutions, contaminated buffers, and the initial rinse of any non-disposable labware.

  • Sharps Waste: Encompasses any needles, syringes, or other sharp items contaminated with this compound.

Disposal Protocol

1. Solid Waste Disposal:

  • Container: Use a designated, clearly labeled, and leak-proof chemical waste container, such as a high-density polyethylene (B3416737) (HDPE) container.[1]

  • Procedure: Place all solid waste contaminated with this compound into the container. Keep the container securely closed when not in use.

  • Labeling: Label the container as "Chemical Waste" and list the contents, including "this compound contaminated debris."

2. Liquid Waste Disposal:

  • Container: Collect all liquid waste in a dedicated, chemically resistant, and leak-proof container. The container must be compatible with any solvents present in the solution.[1]

  • Labeling: Clearly label the container with "Chemical Waste," the full chemical name "this compound," and any other components of the solution.

  • Storage: Store the waste container in a designated satellite accumulation area, away from drains and incompatible materials.

3. Sharps Waste Disposal:

  • Container: Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container labeled with the biohazard symbol if applicable, or as chemical waste.[1]

  • Procedure: Do not overfill the sharps container. When it is approximately three-quarters full, seal it securely.

Experimental Protocol: Chemical Inactivation (Hydrolysis)

For an added layer of safety, particularly for larger quantities of liquid waste, chemical inactivation through hydrolysis can be considered. This process breaks the peptide bond, degrading the dipeptide into its constituent amino acids, L-alanine and L-serine. This procedure must be approved by your institution's EHS office before implementation.

Objective: To hydrolyze this compound in liquid waste into its component amino acids before disposal.

Materials:

  • This compound liquid waste

  • 6 M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution for neutralization

  • pH indicator strips or a pH meter

  • Appropriate chemical waste container

Methodology:

  • Acidification: In a designated and properly ventilated area (e.g., a fume hood), slowly add 6 M HCl to the this compound liquid waste to achieve a final concentration of approximately 1 M HCl.

  • Hydrolysis: Gently heat the acidified solution to a temperature of 100-110°C for several hours. The exact time required for complete hydrolysis can vary and should be determined in consultation with your EHS guidelines or through analytical validation if necessary.

  • Cooling: Allow the solution to cool to room temperature.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding NaOH solution until the pH is between 6.0 and 8.0. Monitor the pH closely during this process.

  • Disposal: Dispose of the neutralized solution in the designated chemical liquid waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

AlaSer_Disposal_Workflow start Start: this compound Waste Generated decision_type Identify Waste Type start->decision_type solid_waste Solid Waste (Gloves, Tubes, etc.) decision_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Buffers) decision_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) decision_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid inactivation_decision Chemical Inactivation (EHS Approval Needed)? liquid_waste->inactivation_decision collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps store Store in Satellite Accumulation Area collect_solid->store collect_liquid Collect in Labeled Liquid Chemical Waste Container collect_liquid->store collect_sharps->store inactivation_decision->collect_liquid No hydrolysis Perform Acid Hydrolysis & Neutralization inactivation_decision->hydrolysis Yes hydrolysis->collect_liquid end Arrange for EHS Pickup and Final Disposal store->end

This compound Waste Disposal Workflow

By following these procedures and consulting with your institutional safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

Essential Safety and Handling Guide for Ala-Ser (Alanylserine)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling of chemical compounds like Ala-Ser (Alanylserine) is fundamental to laboratory safety and research integrity. While this compound is not classified as a hazardous substance, adhering to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[1][2] This guide provides essential, immediate safety and logistical information for handling this compound, including operational procedures and disposal plans.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary method for protecting laboratory personnel from potential hazards associated with chemical handling.[3][4] A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1][3] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Eye & Face Protection Safety glasses with side-shields (marked with "Z87").[1][5]Full-face shield or safety goggles for splash hazards.[5][6]
Body Protection Laboratory coat.[1][2]Chemical-resistant or disposable coveralls.
Hand Protection Disposable nitrile gloves.[1][6]Double gloving or Silver Shield gloves under disposable nitrile gloves for enhanced protection.[3][5]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.[1][3]An N95 respirator or higher should be used if there is a risk of aerosolization or when handling large quantities of powdered peptide.[3][6]
Foot Protection Closed-toe shoes.[6]Shoe covers may be considered in cleanroom environments.
Operational Handling Plan

1. Preparation and Reconstitution:

  • Before use, allow the vial containing lyophilized this compound to equilibrate to room temperature in a desiccator to prevent moisture absorption.[6]

  • Select an appropriate solvent for dissolution. This compound is a dipeptide and its solubility should be confirmed based on the specific experimental requirements.

  • When dissolving, add the solvent to the vial and mix gently by swirling or vortexing. Sonication can be used to aid dissolution if necessary, but avoid excessive heat.[6]

2. Weighing:

  • When weighing the lyophilized powder, do so in a well-ventilated area or under a chemical fume hood to avoid inhalation of fine particles.[6]

  • Use appropriate respiratory protection, such as a dust mask or respirator, during weighing.[1][6]

3. Aliquoting and Storage:

  • For reconstituted solutions, it is best practice to create single-use aliquots to avoid repeated freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, and date of preparation.[6]

  • Store this compound according to the manufacturer's recommendations, typically in a cool, dry place.[7] The recommended storage temperature is often -20°C.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential for laboratory safety and environmental compliance. Treat all peptide waste as chemical waste.[2][6]

  • Solid Waste: Collect all materials contaminated with this compound, such as pipette tips, gloves, and empty vials, in a designated and clearly labeled hazardous waste container.[2][6]

  • Liquid Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled container designated for chemical waste. Do not dispose of solutions down the drain.[6]

  • Disposal Method: Arrange for the collection and disposal of chemical waste through your institution's licensed hazardous waste disposal service.[2][7] Some protocols suggest dissolving the material in a combustible solvent and burning it in a chemical incinerator.[7]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Containment: Isolate the spill area to prevent it from spreading.[1]

  • Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, closed container for disposal.[1][7]

    • For liquid spills, use an appropriate absorbent material to contain and collect the liquid.

  • Ventilation: Ensure the cleanup area is well-ventilated.[1]

  • Decontamination: After the material has been collected, thoroughly clean the affected area.[1]

  • Personal Hygiene: Wash hands thoroughly after completing the cleanup.[2]

Visual Guides

The following diagrams illustrate the standard workflows for handling this compound safely and responding to a spill.

SafeHandlingWorkflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal start Start: Receive this compound equilibrate Equilibrate Vial to Room Temperature start->equilibrate weigh Weigh Powder (in ventilated area) equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot Solution dissolve->aliquot storage Store at Recommended Temperature aliquot->storage use Use in Experiment storage->use solid_waste Collect Solid Waste (tips, gloves) use->solid_waste liquid_waste Collect Liquid Waste use->liquid_waste dispose Dispose via Hazardous Waste Service solid_waste->dispose liquid_waste->dispose SpillResponse cluster_cleanup Cleanup Procedure spill Spill Occurs isolate Isolate Spill Area spill->isolate don_ppe Don Appropriate PPE isolate->don_ppe contain Contain the Spill don_ppe->contain solid Solid Spill: Sweep Carefully contain->solid if solid liquid Liquid Spill: Use Absorbent contain->liquid if liquid collect Collect Waste in Labeled Container solid->collect liquid->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Contaminated Materials as Chemical Waste decontaminate->dispose wash Wash Hands Thoroughly dispose->wash

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Ala-Ser
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Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。